molecular formula C11H15ClO3S B1319467 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride CAS No. 889939-83-7

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Cat. No.: B1319467
CAS No.: 889939-83-7
M. Wt: 262.75 g/mol
InChI Key: DIDRZYFYDMMUJT-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO3S and its molecular weight is 262.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDRZYFYDMMUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602547
Record name 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-83-7
Record name 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a detailed, field-proven protocol for the synthesis of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a key intermediate for the development of novel sulfonamide-based therapeutic agents. The synthesis is presented as a robust two-step process commencing from the readily available natural product, carvacrol. The initial step involves a Williamson ether synthesis to protect the phenolic hydroxyl group, yielding 2-isopropyl-1-methoxy-4-methylbenzene (carvacrol methyl ether). The subsequent step is a regioselective chlorosulfonation, an electrophilic aromatic substitution that installs the sulfonyl chloride moiety. This document elucidates the mechanistic rationale behind each procedural choice, offers detailed step-by-step protocols, and outlines critical safety considerations, particularly for handling chlorosulfonic acid. The synthesis is designed to be a self-validating system, with clear benchmarks for reaction monitoring and product characterization.

Strategic Overview and Retrosynthetic Analysis

The synthesis of the target sulfonyl chloride is predicated on a logical two-step sequence that leverages the inherent reactivity of the starting materials. The retrosynthetic analysis reveals that the target molecule can be disconnected at the C-S bond, pointing to an electrophilic aromatic substitution on a pre-functionalized benzene ring.

The precursor, 2-isopropyl-1-methoxy-4-methylbenzene, is identified as the ideal substrate. The electron-donating nature of the methoxy, isopropyl, and methyl groups activates the ring towards electrophilic substitution. Their combined directing effects, particularly the strong ortho-, para-directing influence of the methoxy group, ensure high regioselectivity for the installation of the sulfonyl chloride group at the desired position. This precursor is easily accessible from carvacrol (4-isopropyl-2-methylphenol), a major constituent of oregano oil.[1]

Retrosynthesis Target 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride Precursor 2-Isopropyl-1-methoxy-4-methylbenzene (Carvacrol Methyl Ether) Target->Precursor C-S Disconnection (Chlorosulfonation) StartingMaterial Carvacrol Precursor->StartingMaterial C-O Disconnection (Williamson Ether Synthesis)

Caption: Retrosynthetic pathway for the target sulfonyl chloride.

Step 1: Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene (Carvacrol Methyl Ether)

Principle and Rationale

This initial step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of carvacrol is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate, to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, like dimethyl sulfate, in an SN2 reaction to form the desired methyl ether. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the organic starting materials. The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carvacrol (10.0 g, 66.6 mmol, 1.0 equiv.) and dichloromethane (100 mL).

  • Stir the solution until the carvacrol is fully dissolved.

  • Add anhydrous potassium carbonate (18.4 g, 133.2 mmol, 2.0 equiv.) to the solution.

  • While stirring vigorously, add dimethyl sulfate (8.4 g, 6.3 mL, 66.6 mmol, 1.0 equiv.) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent), observing the disappearance of the carvacrol spot.

  • After cooling to room temperature, filter the mixture to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted carvacrol, followed by water (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, carvacrol methyl ether, is typically of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )EquivalentsAmount Used
Carvacrol150.221.010.0 g
Potassium Carbonate138.212.018.4 g
Dimethyl Sulfate126.131.08.4 g (6.3 mL)
Dichloromethane84.93-100 mL

Step 2: Chlorosulfonation of 2-Isopropyl-1-methoxy-4-methylbenzene

Principle and Rationale

This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The electrophile, SO2Cl+, is generated in situ. The highly activated aromatic ring of carvacrol methyl ether attacks the electrophile. The regiochemical outcome is dictated by the existing substituents. The methoxy group is a powerful ortho-, para- director, while the isopropyl and methyl groups are weaker ortho-, para- directors. The position para to the methoxy group is the most electronically favored and sterically accessible, leading to the selective formation of the desired 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Crucial Insight: The reaction must be conducted at low temperatures (0-5°C). Chlorosulfonic acid is highly reactive, and elevated temperatures can lead to polysulfonation and other side reactions, significantly reducing the yield and purity of the desired product. The workup procedure involves quenching the reaction mixture on ice, which serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.

Safety Precautions

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be performed in a well-ventilated fume hood. Full PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory. All glassware must be scrupulously dried before use.

Detailed Experimental Protocol
  • Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet connected to a gas scrubber (containing a dilute NaOH solution).

  • In a separate, dry beaker, carefully measure chlorosulfonic acid (39.0 g, 22.0 mL, 334.8 mmol, 5.0 equiv.). Cool the acid to 0°C in an ice-water bath.

  • Slowly and carefully transfer the pre-chilled chlorosulfonic acid to the reaction flask. Maintain the temperature at 0°C.

  • Add carvacrol methyl ether (11.0 g, 66.9 mmol, 1.0 equiv.), prepared in Step 1, to the dropping funnel.

  • Add the carvacrol methyl ether dropwise to the stirred chlorosulfonic acid over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • While the reaction proceeds, prepare a 1 L beaker containing approximately 400 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Press the solid as dry as possible on the filter, then transfer it to a desiccator to dry under vacuum. The product, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, is obtained without the need for further chromatographic purification.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )EquivalentsAmount Used
Carvacrol Methyl Ether164.241.011.0 g
Chlorosulfonic Acid116.525.039.0 g (22.0 mL)

Overall Experimental Workflow

The entire process is a streamlined sequence from a commercially available natural product to the final, functionalized intermediate. Each stage includes a distinct reaction and workup phase designed for scalability and purity.

Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorosulfonation A1 Combine Carvacrol, K2CO3, CH2Cl2 A2 Add Dimethyl Sulfate A1->A2 A3 Reflux (4-6h) A2->A3 A4 Filter & Wash A3->A4 A5 Concentrate A4->A5 B2 Add Carvacrol Methyl Ether (dropwise, <5°C) A5->B2 Purified Precursor B1 Cool Chlorosulfonic Acid to 0°C B1->B2 B3 Stir (1-2h at 0°C) B2->B3 B4 Quench on Ice B3->B4 B5 Filter & Wash Solid B4->B5 B6 Dry Under Vacuum B5->B6 FinalProduct Target Sulfonyl Chloride B6->FinalProduct Final Product

Caption: Complete experimental workflow for the two-step synthesis.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • 1H NMR: Expect characteristic signals for the aromatic protons, the methoxy group singlet, the isopropyl methine (septet) and methyls (doublet), and the aromatic methyl singlet.

  • 13C NMR: Signals corresponding to all unique carbon atoms in the molecule.

  • FT-IR: Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1375 cm-1 and 1180 cm-1).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C11H15ClO3S, MW: 262.75 g/mol ).[2][3]

Conclusion

This guide outlines a highly efficient and reliable synthesis for 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. The two-step route, starting from the natural product carvacrol, is characterized by its operational simplicity, use of readily available reagents, and high regioselectivity in the key chlorosulfonation step. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to produce this valuable synthetic intermediate with high yield and purity, facilitating the advancement of novel sulfonamide-based discovery programs.

References

  • Hilaris Publisher. (2017, October 18). Synthesis, Characterization and Antioxidant Activity of Carvacrol Based Sulfonates. Retrieved from Hilaris Publisher website: [Link]

  • TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. Retrieved from TANZ JOURNAL website: [Link]

  • Kacem, Y., et al. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 2(2). Retrieved from National Center for Biotechnology Information: [Link]

  • Asari, A., et al. (2018). Synthesis and Antibacterial Study of Thymol Derivatives. ResearchGate. Retrieved from ResearchGate: [Link]

  • Google Patents. (2015). CN104744219B - Preparation method of thymol.
  • The Good Scents Company. (n.d.). thymyl methyl ether, 1076-56-8. Retrieved from The Good Scents Company: [Link]

  • Chemchart. (n.d.). Thymol methyl ether (1076-56-8). Retrieved from Chemchart: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses: [Link]

  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Retrieved from BuyersGuideChem: [Link]

  • IUCrData. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from IUCrData: [Link]

  • Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). Carvacryl methyl ether. PubChem Compound Database. Retrieved from [Link]

  • Friedman, M. (2014). Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. Journal of Agricultural and Food Chemistry, 62(31), 7652-7670. Retrieved from National Center for Biotechnology Information: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS No. 889939-83-7) is a substituted aromatic sulfonyl chloride, a class of compounds of paramount importance in organic synthesis.[1] As highly reactive electrophiles, sulfonyl chlorides serve as critical precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[2][3] These derivatives are ubiquitous in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[4][5] The specific substitution pattern of this molecule—an isopropyl group for lipophilicity, a methoxy group as an electron-donating entity, and a methyl group—offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of target molecules.

This guide provides a comprehensive overview of the core physicochemical properties of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. We will delve into its structural identity, spectroscopic profile, reactivity, and the analytical methodologies required for its robust characterization. The insights and protocols herein are designed for researchers, scientists, and drug development professionals who handle this or structurally related reagents, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical Identity and Core Physicochemical Properties

The fundamental properties of a reagent are the bedrock of its application in synthesis. The identity and key physical constants for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride are summarized below. It is crucial to note that while some data is experimentally derived for analogous compounds, certain values for this specific molecule are predicted through computational models due to its status as a specialized reagent.

PropertyValueSource
CAS Number 889939-83-7[6]
Molecular Formula C₁₁H₁₅ClO₃S[6][7]
Molecular Weight 262.75 g/mol [7]
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC[6]
InChIKey DIDRZYFYDMMUJT-UHFFFAOYSA-N[7]
Appearance Solid (Predicted)-
Boiling Point 367.6 ± 42.0 °C at 760 mmHg (Predicted)[7]
Density 1.2 ± 0.1 g/cm³ (Predicted)[7]
Flash Point 176.1 ± 27.9 °C (Predicted)[7]
Refractive Index 1.515 (Predicted)[7]
LogP 4.30 (Predicted)[7]

Reactivity, Handling, and Storage

The synthetic utility of a sulfonyl chloride is defined by its reactivity. The central sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

  • Hydrolysis: Like most sulfonyl chlorides, this compound is sensitive to moisture. It will slowly hydrolyze in the presence of water, particularly hot water, to form the corresponding sulfonic acid and hydrochloric acid.[2][8][9] This decomposition pathway is a critical consideration for both storage and reaction setup.

  • Reaction with Amines: The reaction with primary or secondary amines to form sulfonamides is a cornerstone of its application.[2][3] This reaction, often the basis of the Hinsberg test, is highly efficient.[2][3] The rate and yield can be pH-dependent, with some reactions proceeding efficiently even in highly basic aqueous media.[10]

  • Reaction with Alcohols: In the presence of a base (e.g., pyridine, triethylamine), it reacts with alcohols to yield sulfonate esters.[2]

  • Incompatibilities: It is incompatible with strong bases, amines, and strong oxidizing agents.[3][9] Due to its slow hydrolysis to corrosive acids, it may corrode metals in the presence of water.[3][9]

Handling and Storage Recommendations: Given its reactivity, 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.

Structural Elucidation and Spectroscopic Profile

Unambiguous characterization is essential for any synthetic reagent. A combination of spectroscopic techniques is required to confirm the structure and assess the purity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information.[1] For this molecule, the expected signals in ¹H and ¹³C NMR spectra (in an aprotic solvent like CDCl₃) are as follows:

  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the two protons on the benzene ring.

    • Isopropyl Group: A septet (for the CH) and a doublet (for the two CH₃ groups) will be present, likely in the 1.2-3.5 ppm range.

    • Methoxy Group: A sharp singlet corresponding to the OCH₃ protons around 3.8-4.0 ppm.

    • Methyl Group: A singlet for the aryl-CH₃ protons, typically in the 2.3-2.6 ppm range.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with chemical shifts influenced by the substituents. The carbon bearing the SO₂Cl group will be significantly downfield.

    • Isopropyl Carbons: Two signals, one for the CH and one for the equivalent CH₃ carbons.

    • Methoxy Carbon: A signal around 55-60 ppm.

    • Methyl Carbon: A signal in the aliphatic region, typically 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key sulfonyl chloride functional group.[1] The spectrum will be dominated by strong, characteristic absorption bands:

  • S=O Asymmetric Stretch: ~1375-1400 cm⁻¹

  • S=O Symmetric Stretch: ~1170-1190 cm⁻¹

  • S-Cl Stretch: ~560-600 cm⁻¹ Additional bands will confirm the presence of C-H bonds (aromatic and aliphatic) and C-O bonds of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[1]

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (262.75 Da). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) and one sulfur atom ([M+2]⁺) will be a key diagnostic feature.

  • Key Fragments: Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine atom (M-35) and the entire SO₂Cl group (M-99).

Analytical Workflows & Experimental Protocols

A multi-faceted analytical approach is necessary for the complete characterization of sulfonyl chlorides.[1] Spectroscopic methods confirm identity, while chromatographic techniques are essential for assessing purity.

Diagram 1: Analytical Workflow for Characterization

G cluster_0 Identity Confirmation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis NMR->Report MS Mass Spectrometry (EI or ESI) MS->Report IR IR Spectroscopy (FTIR) IR->Report HPLC HPLC-UV Titration Titrimetry (e.g., with Thiol) HPLC->Titration Orthogonal Method HPLC->Report Sample Reagent Sample Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->IR Structural Elucidation Sample->HPLC Purity Assessment G A Ar-H (Substituted Benzene) B Ar-SO₂Cl (Sulfonyl Chloride) A->B  + ClSO₃H (Chlorosulfonation) D Ar-SO₂NH-R (Sulfonamide) B->D  + Amine (C)  - HCl C R-NH₂ (Amine) C->D

Sources

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride CAS 889939-83-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS 889939-83-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring a reactive sulfonyl chloride group and a decorated phenyl ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The sulfonyl chloride moiety serves as a key functional group for the formation of sulfonamides, a common motif in a wide array of pharmaceuticals. This guide provides a comprehensive technical overview of its synthesis, reactivity, and handling, grounded in established chemical principles.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure.

PropertyValueSource
CAS Number 889939-83-7[1][2]
Molecular Formula C₁₁H₁₅ClO₃S[1]
Molecular Weight 262.75 g/mol [3]
Predicted Density 1.2 g/cm³[3]
Predicted Boiling Point 367.6 °C at 760 mmHg[3]
Predicted Flash Point 176.1 °C[3]
Predicted logP 4.30[3]

Synthesis Pathway

The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is logically approached as a two-step process: first, the synthesis of the precursor aromatic compound, 2-Isopropyl-1-methoxy-4-methylbenzene, followed by its chlorosulfonation.

Diagram of the Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorosulfonation p-Cresol_methyl_ether p-Cresol methyl ether Precursor_Alkylation Friedel-Crafts Alkylation p-Cresol_methyl_ether->Precursor_Alkylation Isopropyl_halide Isopropyl halide / Isopropanol Isopropyl_halide->Precursor_Alkylation Precursor 2-Isopropyl-1-methoxy-4-methylbenzene Precursor_Alkylation->Precursor Chlorosulfonation Electrophilic Aromatic Substitution Precursor->Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid (ClSO3H) Chlorosulfonic_acid->Chlorosulfonation Target_Compound 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride Chlorosulfonation->Target_Compound

Caption: Overall synthetic workflow from starting materials to the target compound.

Part 1: Synthesis of the Precursor: 2-Isopropyl-1-methoxy-4-methylbenzene

The most direct method for synthesizing the precursor is through the Friedel-Crafts alkylation of p-cresol methyl ether (1-methoxy-4-methylbenzene).

Mechanism of Friedel-Crafts Alkylation: This reaction involves the generation of an isopropyl carbocation from an isopropyl halide or alcohol in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of p-cresol methyl ether. The methoxy group is a strong activating group and, along with the methyl group, directs the incoming isopropyl group to the ortho position.

Experimental Protocol: Friedel-Crafts Alkylation [4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser fitted with a drying tube, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to an anhydrous solvent (e.g., dichloromethane).

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add a solution of p-cresol methyl ether (1-methoxy-4-methylbenzene) in the same solvent from the dropping funnel.

  • Alkylation: Add the alkylating agent (e.g., 2-chloropropane) dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 2-Isopropyl-1-methoxy-4-methylbenzene.[4]

Part 2: Chlorosulfonation of 2-Isopropyl-1-methoxy-4-methylbenzene

This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction.

Mechanism of Chlorosulfonation: The reaction with chlorosulfonic acid generates a highly electrophilic species, SO₂Cl⁺.[5] This electrophile is then attacked by the electron-rich π-system of the benzene ring.[6] The directing effects of the existing substituents (isopropyl, methoxy, and methyl groups) will favor the substitution at the position para to the bulky isopropyl group and ortho to the methoxy group, which is position 5.

Caption: Simplified mechanism of the chlorosulfonation step.

Experimental Protocol: Chlorosulfonation This is a representative protocol and should be adapted based on laboratory safety standards.

  • Reaction Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Reactant Addition: Charge the flask with 2-Isopropyl-1-methoxy-4-methylbenzene. Cool the flask in an ice-salt bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining a low temperature (e.g., 0-5 °C). Vigorous gas evolution (HCl) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) can be performed for further purification.

Reactivity and Synthetic Applications

The primary site of reactivity is the sulfonyl chloride group, which is an excellent electrophile. It readily undergoes nucleophilic substitution with a variety of nucleophiles.

  • Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many drug candidates.

  • Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base provides sulfonate esters.

  • Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.

Spectral Characterization

While specific spectra are not publicly available, the following are expected characteristics:

  • ¹H NMR:

    • Aromatic protons will appear as singlets or doublets in the aromatic region.

    • The methoxy group will show a singlet around 3.8-4.0 ppm.

    • The isopropyl group will exhibit a septet for the CH and a doublet for the two methyl groups.

    • The methyl group on the ring will appear as a singlet.

  • ¹³C NMR: Distinct signals for each of the 11 carbon atoms, with aromatic carbons in the 110-160 ppm range and aliphatic carbons at higher field.

  • IR Spectroscopy: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).

Safety and Handling

Sulfonyl chlorides are hazardous compounds and must be handled with appropriate safety precautions.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling:

    • Work in a well-ventilated chemical fume hood.[7]

    • Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

    • They react exothermically, sometimes violently, with water and other protic solvents to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[7] Keep away from moisture.

    • Avoid contact with strong bases, as violent reactions can occur.[7]

  • Spill and Waste Disposal:

    • In case of a spill, neutralize with a suitable agent like sodium carbonate before cleanup.

    • Waste should be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) to convert it to the less reactive sulfonic acid or sulfonate ester before disposal according to institutional guidelines.

Conclusion

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is achievable through standard organic transformations. Due to its reactivity and corrosive nature, strict adherence to safety protocols is essential during its handling and use. This guide provides a foundational understanding for researchers to utilize this compound effectively and safely in their synthetic endeavors.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene. Benchchem.
  • 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (Cas 1216272-28-4) - Parchem.
  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • An In-Depth Technical Guide to the Chlorosulfonation of 3-Phenylpropanoic Acid: Mechanism and Synthesis - Benchchem.
  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride - BuyersGuideChem.
  • 5-ISOPROPYL-4-METHOXY-2-METHYL-BENZENESULFONYL CHLORIDE | 889939-83-7 - ChemicalBook.
  • cloruro de 5-isopropil-4-metoxi-2-metil-bencenosulfonilo - Guidechem.

Sources

structure elucidation of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and chemical development. 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride represents a key building block, whose utility is predicated on its precise molecular architecture. This guide provides a comprehensive, multi-technique workflow for its unambiguous structure elucidation. We move beyond a simple recitation of methods to explain the strategic rationale behind the analytical sequence, demonstrating how a confluence of spectroscopic and crystallographic data creates a self-validating system. This document serves as a field-proven protocol for researchers requiring absolute confidence in the identity and structure of complex aromatic sulfonyl chlorides.

Strategic Overview: A Convergent Approach to Structure Validation

The elucidation of a novel or complex molecule is not a linear process but rather a convergent one, where evidence from multiple orthogonal techniques is integrated to build an irrefutable structural hypothesis. For a reactive species like a sulfonyl chloride, this approach is critical to mitigate ambiguity. Our strategy begins with the synthesis of the target compound, followed by a tiered analytical approach: initial functional group analysis by Infrared (IR) Spectroscopy, detailed connectivity mapping through advanced Nuclear Magnetic Resonance (NMR) techniques, molecular mass and fragmentation verification via Mass Spectrometry (MS), and ultimate confirmation of three-dimensional structure with X-ray Crystallography.

The causality behind this workflow is rooted in efficiency and confidence. Each successive technique provides a higher level of structural resolution, building upon the data from the previous step. This ensures that by the final analysis, every atom and bond has been accounted for, validating the final structure.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Definitive Confirmation cluster_3 Phase 4: Final Validation Synthesis Synthesis via Chlorosulfonation Purification Purification (Crystallization/Chromatography) Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (Connectivity Mapping) IR->NMR Confirms SO2Cl MS Mass Spectrometry (Molecular Formula & Fragmentation) NMR->MS Predicts Formula Final Validated Structure of 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride NMR->Final XRay Single-Crystal X-ray Diffraction MS->XRay Provides Unit Cell Composition Hint MS->Final XRay->Final

Caption: High-level workflow for the structure elucidation of the target compound.

Synthesis and Sample Preparation: Establishing the Foundation

The journey of structure elucidation begins with the material itself. A robust synthetic route is essential for producing a pure sample, which is a prerequisite for high-quality analytical data. A common and effective method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[1]

Starting Material: 1-isopropyl-2-methoxy-4-methylbenzene. Reaction: Electrophilic aromatic substitution using chlorosulfonic acid. The directing effects of the alkyl and methoxy groups favor substitution at the C5 position, ortho to the isopropyl group and para to the methyl group.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 1-isopropyl-2-methoxy-4-methylbenzene in an appropriate solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Reagent Addition: Slowly add an excess of chlorosulfonic acid (HSO₃Cl) dropwise to the stirred solution, maintaining the temperature below 5°C. The high reactivity necessitates slow addition to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product will often precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is performed to yield the purified 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride as a crystalline solid, suitable for all subsequent analyses.

Spectroscopic Elucidation: Assembling the Structural Puzzle

With a pure sample in hand, we employ a suite of spectroscopic techniques to piece together the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the ideal first-pass analysis. It is rapid and provides definitive evidence for the presence or absence of key functional groups, immediately confirming the success of the chlorosulfonation reaction. The sulfonyl chloride group (SO₂Cl) has two intense and highly characteristic stretching vibrations.[2]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Mix a small amount (~1 mg) of the crystalline product with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on an FTIR spectrometer.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2970-2870C-H StretchIsopropyl, MethylConfirms aliphatic components.[2]
~1600, ~1485C=C StretchAromatic RingIndicates the presence of the benzene core.
~1385 S=O Asymmetric Stretch Sulfonyl Chloride Key diagnostic peak for the SO₂ group. [3]
~1175 S=O Symmetric Stretch Sulfonyl Chloride Second key diagnostic peak for the SO₂ group. [2]
~1250C-O-C Asymmetric StretchAryl-alkyl etherConfirms the methoxy group.
Mass Spectrometry (MS): The Molecular Blueprint

Causality: MS provides two critical pieces of information: the exact molecular weight and, by extension, the molecular formula, and a fragmentation pattern that serves as a structural fingerprint. For this compound, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides an immediate validation point.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Acquire mass spectra across a range of m/z 50-400.

Data Presentation: Predicted Mass Spectrometry Data
m/z ValueIon IdentitySignificance
262[M]⁺ (with ³⁵Cl)Molecular ion peak, confirming the molecular weight.
264[M+2]⁺ (with ³⁷Cl)Isotope peak; its intensity (~33% of M⁺) is a hallmark of a monochlorinated compound.[2]
227[M - Cl]⁺Loss of the chlorine radical.
163[M - SO₂Cl]⁺Loss of the sulfonyl chloride group, leaving the substituted aromatic cation.
99[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all protons and carbons and their connectivity. Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃ are required.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[6]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.

  • 2D Spectra Acquisition: Acquire 2D COSY, HSQC, and HMBC spectra to establish correlations.

Data Presentation: Predicted ¹H and ¹³C NMR Assignments

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7s1HH-6Aromatic H, deshielded by ortho -SO₂Cl group.
~6.8s1HH-3Aromatic H, shielded by ortho/para -OCH₃ and -CH₃ groups.
~3.9s3H-OCH₃Methoxy protons.
~3.3sept1H-CH(CH₃)₂Isopropyl methine proton, split by 6 adjacent methyl protons.
~2.5s3HAr-CH₃Aromatic methyl protons.
~1.3d6H-CH(CH₃)₂Isopropyl methyl protons, split by the methine proton.

¹³C NMR Data (Predicted, with DEPT-135 Phase)

Chemical Shift (δ, ppm)DEPT-135Assignment
~160No SignalC-4 (-OCH₃)
~145No SignalC-5 (-Isopropyl)
~138No SignalC-1 (-SO₂Cl)
~135No SignalC-2 (-CH₃)
~128Up (CH)C-6
~110Up (CH)C-3
~56Up (CH₃)-OCH₃
~28Up (CH)-CH(CH₃)₂
~23Up (CH₃)-CH(CH₃)₂
~20Up (CH₃)Ar-CH₃
2D NMR: Validating the Framework

The true power of NMR is realized through 2D experiments that connect the assigned signals.

Caption: Correlation map showing key 2D NMR relationships that confirm the substitution pattern.

  • COSY (Correlation Spectroscopy): A crucial correlation will be observed between the isopropyl methine proton (~3.3 ppm) and the isopropyl methyl protons (~1.3 ppm), confirming the isopropyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to, confirming the assignments made in the 1D tables (e.g., H-6 at ~7.7 ppm correlates to C-6 at ~128 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the fragments. Key correlations that validate the overall structure include:

    • The methoxy protons (~3.9 ppm) to the C-4 carbon (~160 ppm).

    • The isopropyl methine proton (~3.3 ppm) to aromatic carbons C-4, C-5, and C-6.

    • The aromatic methyl protons (~2.5 ppm) to aromatic carbons C-1, C-2, and C-3.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combined spectroscopic evidence is exceptionally strong, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It moves beyond connectivity to define the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is considered the "gold standard" for structural determination.[7][8]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: The primary challenge is growing a single crystal of sufficient quality.[6] Slow evaporation of a saturated solution of the compound in a solvent like hexane or ethanol is a common starting point. An inert atmosphere is crucial given the compound's reactivity.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final, precise molecular structure.

The resulting crystallographic data would be expected to confirm the substitution pattern determined by NMR and provide precise measurements for all bond lengths and angles, leaving no doubt as to the structure of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Conclusion: An Integrated and Self-Validating Analysis

The is a clear demonstration of the power of a modern, multi-technique analytical approach. Each method provides a unique and vital set of data points. IR spectroscopy offers a rapid confirmation of the key functional group. Mass spectrometry establishes the correct molecular formula and provides corroborating fragmentation evidence. A full suite of 1D and 2D NMR experiments meticulously maps the proton and carbon framework, revealing the precise connectivity of all substituent groups on the aromatic ring. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an indisputable three-dimensional model of the molecule.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Ren, R. et al. (2011). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement. Journal of Molecular Catalysis A: Chemical. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Horyna, J., Lyčka, A., & Šnobl, D. (1980). 13C-NMR spectra of benzenesulphonyl derivatives. Collection of Czechoslovak Chemical Communications. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]

  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • Steinhauer, S. et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Helmholz, L. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis. [Link]

  • Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

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solubility of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS No. 889939-83-7), a sulfonyl chloride derivative of significant interest in synthetic organic chemistry. Understanding the solubility of this reagent is paramount for its effective use in various applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document delineates the predicted solubility profile of the title compound across a range of common organic solvents, grounded in fundamental chemical principles. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is provided, aimed at equipping researchers, scientists, and drug development professionals with the necessary tools for optimizing reaction conditions and ensuring procedural safety.

Introduction: Understanding the Molecule

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a combination of nonpolar (isopropyl, methyl, benzene ring) and polar (methoxy, sulfonyl chloride) functional groups, dictates a nuanced solubility behavior. The highly electrophilic sulfonyl chloride moiety not only influences the compound's polarity but also its reactivity, particularly towards nucleophilic and protic solvents.[1][2] A thorough comprehension of its solubility is critical for tasks such as solvent selection for synthesis and purification, preparation of stock solutions, and design of reaction work-ups.

Physicochemical Properties:

PropertyValueSource
CAS Number 889939-83-7[3][4]
Molecular Formula C₁₁H₁₅ClO₃S[3][4]
Molecular Weight 262.75 g/mol [4]
SMILES CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC[3]

Predicted Solubility Profile: A Qualitative Assessment

In the absence of extensive empirical data in the published literature for this specific molecule, we can predict its solubility based on the well-established principle of "like dissolves like" and by analogy to structurally similar sulfonyl chlorides.[1] The presence of both hydrophobic (isopropyl, methyl, aromatic ring) and polar/reactive (sulfonyl chloride, methoxy) groups suggests that the compound will exhibit good solubility in a range of aprotic solvents of intermediate to high polarity.

Table 1: Predicted Qualitative Solubility of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Mechanistic Insights
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride and methoxy groups without engaging in chemical reactions.[1] The nonpolar regions of the molecule are also readily solvated.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers are effective solvents for moderately polar compounds. THF, being more polar than diethyl ether, is expected to be a better solvent.[1]
Ketones Acetone, Methyl ethyl ketone (MEK)Moderate to HighThese polar aprotic solvents can effectively solvate the polar functionalities of the molecule.[1]
Esters Ethyl acetateModerateThe polarity of ethyl acetate should allow for reasonable dissolution of the compound.
Aromatic Hydrocarbons Toluene, XyleneModerate to LowThe large nonpolar aromatic ring of the solute will interact favorably with these solvents, but the polar groups will be less effectively solvated.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly polar and aprotic, making them excellent candidates for dissolving the compound. For a similar compound, 4-methoxybenzenesulfonyl chloride, slight solubility in DMSO is noted.[5][6]
Alcohols (Protic) Methanol, EthanolSoluble but ReactiveWhile the compound is likely to dissolve in alcohols due to their polarity, a slow reaction (solvolysis) is expected, leading to the formation of the corresponding sulfonate ester.[1][2][7][8] This reactivity complicates their use as inert solvents.
Water (Protic) Insoluble and ReactiveThe compound is expected to be insoluble in water due to its significant nonpolar character. Furthermore, the sulfonyl chloride group will react with water (hydrolyze) to form the corresponding sulfonic acid.[2][5][6]
Nonpolar Hydrocarbons Hexane, HeptaneLow to InsolubleThe significant polarity of the sulfonyl chloride and methoxy groups will limit solubility in these nonpolar solvents.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative predictions, a robust experimental protocol is necessary. The following method is designed to be a self-validating system for determining the solubility of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in a chosen solvent at a specific temperature.

Materials and Equipment
  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride into a vial.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.[9][10][11]

    • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.

    • Allow the solid to settle. For finer suspensions, centrifuge the vial at a moderate speed for a few minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but Recommended for Validation):

    • Accurately weigh the vial containing the filtered supernatant.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

  • Chromatographic Analysis (Primary Method):

    • Prepare a series of standard solutions of known concentrations of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute a known volume of the filtered supernatant with the same solvent.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of the solute in the diluted sample and, subsequently, in the original saturated solution.

  • Calculation of Solubility:

    • From the gravimetric analysis, solubility can be calculated as: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

    • From the HPLC analysis, the solubility is the concentration of the saturated solution determined from the calibration curve.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle / Centrifuge B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E H Dilute filtered sample E->H F Prepare calibration standards G Analyze standards by HPLC to create calibration curve F->G J Determine concentration from calibration curve G->J I Analyze diluted sample by HPLC H->I I->J K Calculate solubility (e.g., in g/L or mg/mL) J->K

Caption: Workflow for quantitative solubility determination.

Causality and Self-Validation in the Experimental Design

  • Use of Excess Solute: The presence of undissolved solid at equilibrium is a visual confirmation that the solution is indeed saturated, a foundational requirement for accurate solubility measurement.

  • Equilibration Time: A prolonged equilibration period (24-48 hours) is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics.

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the equilibration and sampling process is critical for reproducibility.

  • Filtration: The use of a 0.22 µm filter is essential to remove any microscopic solid particles from the supernatant, which would otherwise lead to an overestimation of the solubility.

  • Use of a Calibration Curve: HPLC analysis with a multi-point calibration curve provides a highly accurate and precise method for quantification, minimizing the potential for instrumental error and validating the linearity of the detector response. Comparing the HPLC results with a gravimetric determination can serve as an additional layer of validation.

Conclusion

References

  • BuyersGuideChem. 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Available from: [Link]

  • LibreTexts. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available from: [Link]

  • Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008-05-19). Available from: [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • OChem Online. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Wikipedia. Sulfonyl halide. Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • National Center for Biotechnology Information. 4-Isopropylbenzyl chloride. Available from: [Link]

  • PubMed. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008-05-24). Available from: [Link]

  • National Center for Biotechnology Information. 4-Methyloxybenzyl chloride. Available from: [Link]

  • Wikipedia. Benzenesulfonyl chloride. Available from: [Link]

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An In-depth Technical Guide to the Reactivity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis and reactivity of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with primary amines, a reaction of significant interest in medicinal chemistry and drug development for the formation of sulfonamides. The document delves into the nuanced electronic and steric effects of the substituents on the aromatic ring that govern the reactivity of the sulfonyl chloride. Detailed, field-proven protocols for the synthesis of the title compound and its subsequent reaction with primary amines are provided, along with a thorough guide to the purification and characterization of the resulting N-substituted sulfonamides. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical transformation.

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of modern medicinal chemistry, with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The modular nature of their synthesis, primarily through the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine, allows for the systematic exploration of structure-activity relationships. The title compound, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, presents a unique combination of steric bulk and electron-donating substituents, which significantly influences its reactivity and the properties of the resulting sulfonamides. Understanding these nuances is critical for the rational design of novel therapeutic agents.

Synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

The synthesis of the title sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and efficient synthetic route begins with the commercially available compound 4-isopropylanisole and proceeds through electrophilic aromatic substitution and a subsequent Sandmeyer reaction.

Synthetic Pathway Overview

The overall synthetic strategy involves the introduction of a methyl group, followed by a nitro group, which is then reduced to an amine. The resulting aniline is the immediate precursor to the target sulfonyl chloride via a Sandmeyer reaction.

Synthesis_of_Sulfonyl_Chloride 4-Isopropylanisole 4-Isopropylanisole 2-Isopropyl-5-methylanisole 2-Isopropyl-5-methylanisole 4-Isopropylanisole->2-Isopropyl-5-methylanisole Friedel-Crafts Alkylation (e.g., CH3Cl, AlCl3) 5-Isopropyl-2-methyl-4-nitroanisole 5-Isopropyl-2-methyl-4-nitroanisole 2-Isopropyl-5-methylanisole->5-Isopropyl-2-methyl-4-nitroanisole Nitration (HNO3, H2SO4) 5-Isopropyl-4-methoxy-2-methylaniline 5-Isopropyl-4-methoxy-2-methylaniline 5-Isopropyl-2-methyl-4-nitroanisole->5-Isopropyl-4-methoxy-2-methylaniline Reduction (e.g., H2, Pd/C) Target_Sulfonyl_Chloride 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride 5-Isopropyl-4-methoxy-2-methylaniline->Target_Sulfonyl_Chloride Sandmeyer Reaction (1. NaNO2, HCl 2. SO2, CuCl2)

Caption: Proposed synthetic pathway for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Detailed Experimental Protocol for Synthesis

Step 1: Friedel-Crafts Alkylation of 4-Isopropylanisole

  • To a stirred solution of 4-isopropylanisole in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Add methyl chloride (or a suitable methylating agent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-isopropyl-5-methylanisole.

Step 2: Nitration of 2-Isopropyl-5-methylanisole

  • To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C, add 2-isopropyl-5-methylanisole dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for the specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate and concentrate. The crude 5-isopropyl-2-methyl-4-nitroanisole can be purified by recrystallization.

Step 3: Reduction of 5-Isopropyl-2-methyl-4-nitroanisole

  • Dissolve the nitro compound in ethanol or methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-isopropyl-4-methoxy-2-methylaniline, which can often be used in the next step without further purification.[2]

Step 4: Sandmeyer Reaction to form the Sulfonyl Chloride

  • To a stirred solution of 5-isopropyl-4-methoxy-2-methylaniline in aqueous hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise to form the diazonium salt.[3]

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.[4]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture.

  • The aryl sulfonyl chloride will precipitate out of the solution and can be collected by filtration, washed with cold water, and dried under vacuum.[5]

Reactivity with Primary Amines: A Mechanistic and Practical Perspective

The reaction of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with a primary amine proceeds via a nucleophilic substitution at the electron-deficient sulfur atom.[6] The substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl chloride.

Electronic and Steric Effects of Substituents
  • Methoxy (-OCH₃) and Methyl (-CH₃) Groups: Both are electron-donating groups (EDGs) that increase the electron density on the aromatic ring through resonance (+M effect for -OCH₃) and induction (+I effect for -CH₃).[6][7] This increased electron density slightly deactivates the sulfonyl chloride towards nucleophilic attack by stabilizing the sulfur center.

  • Isopropyl (-CH(CH₃)₂) Group: This alkyl group is also weakly electron-donating through induction (+I effect). However, its primary influence is steric hindrance. The bulky isopropyl group ortho to the sulfonyl chloride can sterically hinder the approach of the nucleophilic amine, potentially slowing the reaction rate, especially with bulky primary amines.[8]

The net effect is a moderately reactive sulfonyl chloride. The deactivating electronic effects of the EDGs are somewhat offset by the activating nature of the chlorine leaving group. The steric hindrance from the isopropyl group is a significant factor to consider when selecting reaction conditions and the amine substrate.

General Reaction Mechanism

The formation of the sulfonamide bond follows a two-step mechanism:

Sulfonamide_Formation_Mechanism Reactants R'-SO2Cl + R-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products R'-SO2-NH-R + HCl Intermediate->Products Chloride Elimination & Proton Transfer

Caption: Simplified mechanism of sulfonamide formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate.[6]

  • Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating a chloride ion. A base present in the reaction mixture then removes a proton from the nitrogen atom to yield the stable sulfonamide and neutralize the generated HCl.[6]

Optimized Experimental Protocol for Sulfonamide Synthesis

Materials:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous base (e.g., triethylamine, pyridine, 1.5 - 2.0 eq)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the primary amine and dissolve it in the anhydrous aprotic solvent.

  • Addition of Base: Add the anhydrous base to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification of the N-Substituted Sulfonamide

The crude sulfonamide can be purified by one or both of the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes.[9]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[10]

Characterization of N-Alkyl-5-isopropyl-4-methoxy-2-methyl-benzenesulfonamides

Thorough characterization of the synthesized sulfonamides is essential to confirm their structure and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Expect two singlets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the two protons on the substituted benzene ring.

  • NH Proton: A broad singlet or triplet (if coupled to adjacent CH₂) for the sulfonamide N-H proton, typically in the range of δ 4.0-6.0 ppm, which is exchangeable with D₂O.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.[11]

  • Isopropyl Protons: A septet for the CH proton (around δ 3.0-3.5 ppm) and a doublet for the two CH₃ groups (around δ 1.2-1.4 ppm), integrating to 1H and 6H, respectively.

  • Methyl Proton: A singlet for the aromatic methyl group around δ 2.3-2.5 ppm, integrating to 3H.[11]

  • Alkyl Protons (from amine): Signals corresponding to the primary amine's alkyl group will be present, with protons on the carbon adjacent to the nitrogen typically appearing as a quartet or triplet in the δ 3.0-3.5 ppm range.[12]

¹³C NMR:

  • Aromatic Carbons: Expect signals for the six aromatic carbons, including four quaternary carbons. The carbon bearing the methoxy group will be significantly shielded (around δ 155-165 ppm), while the carbon attached to the sulfonyl group will be deshielded (around δ 130-140 ppm).[11]

  • Methoxy Carbon: A signal around δ 55-60 ppm.[11]

  • Isopropyl Carbons: A signal for the CH carbon around δ 30-35 ppm and a signal for the two equivalent CH₃ carbons around δ 20-25 ppm.

  • Methyl Carbon: A signal for the aromatic methyl group around δ 15-20 ppm.[11]

  • Alkyl Carbons (from amine): Signals corresponding to the carbon framework of the primary amine. The carbon directly bonded to the nitrogen will appear in the δ 40-50 ppm range.[12]

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide will show several characteristic absorption bands:

  • N-H Stretch: A sharp to moderately broad band in the region of 3200-3300 cm⁻¹ for the N-H bond of the sulfonamide.[4]

  • S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • S-N Stretch: A weaker absorption band for the S-N bond in the range of 900-950 cm⁻¹.[4]

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Reaction Sterically hindered primary amine.Increase reaction temperature, use a more polar solvent (e.g., DMF), or extend the reaction time.
Deactivated sulfonyl chloride.Use a stronger, non-nucleophilic base (e.g., DBU) to facilitate the reaction.
Formation of Di-sulfonated Byproduct Excess sulfonyl chloride used.Use a slight excess of the primary amine (1.1-1.2 equivalents).
High reaction temperature.Maintain the reaction at 0 °C during the addition of the sulfonyl chloride.
Hydrolysis of Sulfonyl Chloride Presence of water in the reaction.Use anhydrous solvents and glassware, and run the reaction under an inert atmosphere.
"Oiling Out" During Recrystallization Unsuitable solvent or high impurity level.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider a different solvent system or pre-purification by column chromatography.[10]

Conclusion

The reaction of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with primary amines provides a versatile route to a diverse range of N-substituted sulfonamides. A thorough understanding of the electronic and steric effects of the substituents on the benzenesulfonyl chloride is paramount for optimizing reaction conditions and achieving high yields. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for researchers to confidently explore the synthesis and applications of this important class of compounds in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • ResearchGate. (2025). Infrared spectra simulation for some sulfonamides by using semi-empirical methods.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Benchchem. (2025). How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide. Benchchem.
  • Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. Royal Society of Chemistry.
  • ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • CONICET. (2005).
  • The Royal Society of Chemistry. (n.d.).
  • Wiley Online Library. (n.d.).
  • ResearchGate. (2025). Benzenesulfonyl chloride with primary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. BuyersGuideChem.
  • BLD Pharm. (n.d.). 889939-83-7|5-Isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride|BLD Pharm. BLD Pharm.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum.
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline. Benchchem.

Sources

A Comprehensive Technical Guide to 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a specialized reagent with significant potential in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug discovery professionals, offering a detailed exploration of its commercial availability, synthesis, chemical properties, and strategic applications.

Introduction: The Strategic Value of Substituted Benzenesulfonyl Chlorides in Drug Discovery

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The introduction of a sulfonyl group into a molecule can significantly modulate its physicochemical and pharmacological properties. This includes enhancing metabolic stability, improving binding affinity to biological targets through hydrogen bond interactions, and altering solubility and bioavailability.[1] The specific substitution pattern on the benzene ring allows for fine-tuning of these properties, making each derivative a unique tool for the medicinal chemist.

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS No. 889939-83-7) is a polysubstituted aromatic sulfonyl chloride that offers a unique combination of lipophilic (isopropyl, methyl) and electron-donating (methoxy) groups. This distinct substitution pattern can impart favorable pharmacokinetic characteristics to drug candidates, making this reagent a valuable building block in the synthesis of novel therapeutics.

Commercial Availability and Physicochemical Properties

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in varying quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development.

PropertyValueSource
CAS Number 889939-83-7[1][2]
Molecular Formula C₁₁H₁₅ClO₃S[1]
Molecular Weight 262.75 g/mol [3]
Appearance Predicted: White to off-white solidN/A
Boiling Point Predicted: 367.6 ± 42.0 °C at 760 mmHg[3]
Density Predicted: 1.2 ± 0.1 g/cm³[3]

Synthesis and Mechanistic Considerations

The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride can be strategically approached in two key stages: the preparation of the precursor aromatic compound, 2-isopropyl-1-methoxy-4-methylbenzene, followed by its chlorosulfonation.

Synthesis of the Precursor: 2-isopropyl-1-methoxy-4-methylbenzene

A robust method for the synthesis of the precursor involves the Friedel-Crafts alkylation of 4-methylanisole (1-methoxy-4-methylbenzene). The causality behind this choice lies in the directing effects of the methoxy and methyl groups on the aromatic ring. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The sterically less hindered ortho position to the powerful methoxy group is the most likely site for alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of 4-Methylanisole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane).

  • Reactant Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of 4-methylanisole (1.0 equivalent) in the same solvent from the dropping funnel.

  • Alkylation: While maintaining the low temperature, add 2-halopropane (e.g., 2-chloropropane or 2-bromopropane, 1.1 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-isopropyl-1-methoxy-4-methylbenzene.[4]

Caption: Synthetic workflow for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Chlorosulfonation of 2-isopropyl-1-methoxy-4-methylbenzene

The introduction of the sulfonyl chloride moiety is achieved through electrophilic aromatic substitution using chlorosulfonic acid. The positions of the existing substituents on the benzene ring will direct the incoming chlorosulfonyl group. The methoxy group is a powerful ortho-, para-director, the isopropyl group is a moderately activating ortho-, para-director, and the methyl group is a weakly activating ortho-, para-director. The position para to the methoxy group is occupied by the methyl group. The positions ortho to the methoxy group are sterically hindered by the isopropyl and methyl groups. Therefore, the most likely position for sulfonation is ortho to the isopropyl group and meta to the methoxy group, which is the C5 position.

Experimental Protocol: Chlorosulfonation

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), place the precursor, 2-isopropyl-1-methoxy-4-methylbenzene (1.0 equivalent).

  • Reagent Addition: Cool the flask in an ice-salt bath to below 0 °C. Slowly add chlorosulfonic acid (3-4 equivalents) dropwise, maintaining the low temperature.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction by TLC. Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water, and dried. The crude 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization and Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Based on the analysis of a closely related compound, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, the expected chemical shifts for the aromatic protons of the 5-isopropyl-4-methoxy-2-methylphenylsulfonyl moiety would be in the aromatic region, with distinct signals for the protons on the substituted ring.[5] The isopropyl and methyl groups will give characteristic signals in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Applications in Drug Development and Medicinal Chemistry

The reactivity of the sulfonyl chloride group makes 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Synthesis of Sulfonamides

The reaction of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with primary or secondary amines is a facile method for the synthesis of sulfonamides. Sulfonamides are a well-established pharmacophore found in a multitude of drugs, including antibiotics, diuretics, and anticancer agents.

General Protocol: Sulfonamide Synthesis

  • Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine).

  • Reagent Addition: Add a base (e.g., triethylamine, pyridine, 1.2 equivalents) to the solution. Cool the mixture in an ice bath.

  • Sulfonylation: Slowly add a solution of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.[6]

Reaction_Pathway Target_Compound 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride Sulfonamide Sulfonamide Derivative Target_Compound->Sulfonamide + Amine Amine R¹R²NH

Sources

safety and handling of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Introduction

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS No. 889939-83-7) is a substituted aromatic sulfonyl chloride that serves as a crucial intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern makes it a valuable building block for creating complex molecular architectures, particularly within the realms of pharmaceutical research and drug development. Sulfonyl chlorides as a class are highly reactive electrophiles, enabling the formation of sulfonamides and sulfonate esters—functional groups prevalent in a multitude of biologically active compounds.[3][4]

However, the same reactivity that makes this compound synthetically useful also renders it hazardous. Like other sulfonyl chlorides, it is corrosive, highly moisture-sensitive, and requires meticulous handling to ensure laboratory safety.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, application, and disposal of this reagent. The protocols and insights herein are designed to foster a culture of safety and ensure the integrity of experimental outcomes.

Physicochemical Properties and Identification

Accurate identification is the first step in ensuring safe handling. The key properties of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride are summarized below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 889939-83-7[1][2][7]
Molecular Formula C₁₁H₁₅ClO₃S[7][8]
Molecular Weight 262.75 g/mol [8]
IUPAC Name 4-methoxy-2-methyl-5-propan-2-yl-benzenesulfonyl chloride[8]
SMILES CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC[7][8]
Predicted Density 1.2 ± 0.1 g/cm³[8]
Predicted Boiling Point 367.6 ± 42.0 °C at 760 mmHg[8]
Predicted Flash Point 176.1 ± 27.9 °C[8]

Hazard Identification and Safety Precautions

The primary hazards associated with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride stem from its classification as a sulfonyl chloride. These compounds are corrosive and react vigorously with nucleophiles, including water.[5]

  • Corrosivity: Direct contact causes severe skin burns and serious eye damage.[6][9] The material is classified as an irritant.[8]

  • Moisture Sensitivity: The most critical reactive hazard is its violent, exothermic reaction with water. This hydrolysis produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of toxic and irritating fumes.[5][10] This reactivity underscores the necessity of handling the compound in a moisture-free environment.

  • Inhalation: Vapors and the HCl gas produced upon contact with moisture are highly irritating to the respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The causality behind each recommendation is to create a complete barrier against the chemical's corrosive and reactive nature.[11]

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a full-face shield are mandatory. This dual protection is essential to guard against splashes of the chemical or violent reactions from accidental contact with moisture.[11]

  • Skin Protection: A chemical-resistant lab coat and appropriate gloves are required. Nitrile gloves are commonly used, but it is crucial to inspect them for any damage before use.[11] For handling larger quantities, impervious or fire-resistant clothing should be considered.[11]

  • Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11][12] The ventilation system directly captures any fumes or gases released, protecting the user.

PPE_Workflow cluster_prep Preparation Phase start Verify Fume Hood Operation coat Don Lab Coat start->coat goggles Don Safety Goggles shield Don Face Shield goggles->shield gloves Don Chemical-Resistant Gloves shield->gloves coat->goggles handle Proceed with Handling Chemical gloves->handle

Figure 1: Mandatory PPE Workflow Before Handling.

Handling, Storage, and Disposal

Systematic procedures for handling and storage are critical to maintaining the stability of the reagent and ensuring a safe laboratory environment.

Storage

The primary objective of proper storage is to prevent hydrolysis and degradation.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Refrigeration or freezer storage is often recommended to minimize decomposition over time.[13][14] Some suppliers utilize cold-chain transportation.[1]

  • Incompatibilities: Store away from water, alcohols, strong bases, and oxidizing agents.[5][14] The storage area should be designated for corrosive materials.[12]

Spill Management

In case of a spill, prompt and correct action is crucial.

  • Evacuate: Keep personnel away from and upwind of the spill.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from entering drains.[12]

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralize: Carefully and slowly add a weak base like sodium bicarbonate to the absorbed material to neutralize residual acidity.

  • Collect: Scoop the neutralized mixture into a designated, labeled waste container for proper disposal.[12]

Deactivation and Disposal

Never dispose of active sulfonyl chlorides directly. Excess reagent from a reaction must be quenched (deactivated) in a controlled manner.

  • Prepare Quenching Solution: Prepare a stirred solution of a weak base, such as 10% aqueous sodium bicarbonate, in a flask cooled in an ice bath. The cold temperature is necessary to manage the exothermic nature of the hydrolysis reaction.

  • Slow Addition: Slowly and carefully add the excess sulfonyl chloride or the entire reaction mixture to the cold basic solution. Vigorous gas evolution (CO₂) and heat generation are expected. The rate of addition must be controlled to prevent the reaction from becoming too vigorous.

  • Complete Neutralization: Continue stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Waste Segregation: The neutralized aqueous solution and any organic layers should be segregated into appropriate hazardous waste containers in accordance with institutional and local regulations.[9][14]

Quenching_Workflow cluster_reaction Post-Reaction cluster_quench Quenching Protocol (in Fume Hood) cluster_disposal Workup & Disposal end_reaction Reaction Complete prep_quench Prepare Cold NaHCO₃ Solution end_reaction->prep_quench add_slowly Slowly Add Reaction Mixture to Quenching Solution prep_quench->add_slowly stir Stir Until Gas Evolution Ceases add_slowly->stir check_ph Check pH (Neutral/Basic) stir->check_ph workup Perform Aqueous Workup check_ph->workup segregate Segregate Organic & Aqueous Waste Streams workup->segregate dispose Dispose via Approved Channels segregate->dispose

Sources

Methodological & Application

synthesis of novel sulfonamides using 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Sulfonamides Utilizing 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Initially rising to prominence with the advent of antibacterial sulfa drugs, the scaffold's utility has since expanded dramatically.[2] Today, sulfonamide-containing molecules are deployed as anticancer agents, antivirals, anti-inflammatory drugs, diuretics, and inhibitors of key enzymes like carbonic anhydrase.[2][3] Their unique physicochemical properties—including the ability to act as a hydrogen bond donor and acceptor, metabolic stability, and a tetrahedral geometry that can mimic a tetrahedral intermediate—make them a privileged scaffold for designing novel bioactive compounds.[4]

This guide provides a detailed framework for the synthesis of novel sulfonamide libraries using a specialized and structurally rich starting material: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride . The strategic placement of isopropyl, methoxy, and methyl groups on the aromatic ring offers a unique lipophilic and electronic profile, providing a distinct starting point for generating new chemical entities with potentially unique structure-activity relationships (SAR) in drug discovery campaigns.[5]

Part 1: Scientific Principles and Strategic Considerations

The Core Reagent: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

The choice of this specific sulfonyl chloride (CAS No. 889939-83-7) is deliberate.[6] The substituents on the phenyl ring are not merely passive decorations; they are critical modulators of the final compound's properties:

  • Isopropyl Group: Increases lipophilicity, which can enhance membrane permeability and van der Waals interactions with biological targets.

  • Methoxy Group: A strong electron-donating group that can influence the electronic environment of the aromatic ring and act as a hydrogen bond acceptor.

  • Methyl Group: Provides steric bulk and lipophilicity, potentially influencing the orientation of the molecule within a target's binding pocket.

The synthesis of this reagent, while not trivial, typically follows established routes for preparing aryl sulfonyl chlorides, often involving the chlorosulfonylation of the corresponding substituted aromatic precursor.[7][8]

The Fundamental Reaction: Sulfonamide Bond Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic, robust, and widely employed transformation in organic chemistry.[9][10] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential.[11] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants cluster_products SulfonylChloride R-SO₂Cl Intermediate [R-SO₂(Cl)-N⁺H(R'R'')] SulfonylChloride->Intermediate Amine R'R''NH Base Base Amine->Intermediate Sulfonamide R-SO₂NR'R'' Intermediate->Sulfonamide - HCl HCl_Salt Base-H⁺ Cl⁻

Caption: General mechanism of sulfonamide formation.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with integrated steps for reaction monitoring and purification to ensure the integrity of the final compounds.

Protocol 1: General Procedure for the Synthesis of a Novel Sulfonamide Library

This procedure outlines the reaction of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with a generic primary or secondary amine.

2.1.1 Materials and Reagents

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

2.1.2 Reaction Setup (Under Inert Atmosphere)

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a common polar byproduct.[11]

  • To a round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.1 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Add the base (TEA or Pyridine, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • In a separate flask, dissolve 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A slow addition rate helps prevent side reactions like di-sulfonylation, which can occur at higher concentrations or temperatures.[11]

2.1.3 Reaction Monitoring

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Stir for 2-24 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The consumption of the limiting reagent (typically the sulfonyl chloride) indicates the reaction's completion.

2.1.4 Aqueous Workup and Extraction

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine and base).

    • Saturated NaHCO₃ (to remove any residual acid).

    • Brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

2.1.5 Purification

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can yield highly pure material. This is often effective for purifying sulfonamides.[12]

  • Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using column chromatography. The solvent system should be determined by TLC analysis.

Protocol 2: Physicochemical and Structural Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of each synthesized compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The formation of the sulfonamide can be confirmed by the characteristic chemical shifts of the protons adjacent to the nitrogen and the aromatic protons of the sulfonyl chloride moiety.

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight of the synthesized compound.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretches (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (for products from primary amines, around 3300 cm⁻¹).[14]

  • Melting Point (MP): For solid compounds, a sharp melting point range is a good indicator of purity.

Part 3: Data Presentation and Workflow Visualization

Representative Library Data

The following table presents hypothetical data for a small library of novel sulfonamides synthesized from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and various amines.

Compound IDAmine UsedStructure of Final Product% YieldM.P. (°C)m/z [M+H]⁺ (Calc./Found)
SN-001 MorpholineN-(5-isopropyl-4-methoxy-2-methylphenylsulfonyl)morpholine88%141-143344.14 / 344.15
SN-002 AnilineN-(5-isopropyl-4-methoxy-2-methylphenylsulfonyl)aniline92%118-120350.14 / 350.15
SN-003 BenzylamineN-benzyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide85%95-97364.16 / 364.17
Visualized Experimental Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized novel compound.

G Start Starting Materials (Sulfonyl Chloride, Amine, Base) Setup Reaction Setup (Anhydrous Solvent, 0°C) Start->Setup Reaction Reaction & Monitoring (Stir at RT, TLC Analysis) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, IR, MP) Purify->Characterize Final Pure, Characterized Novel Sulfonamide Characterize->Final

Caption: Workflow for Novel Sulfonamide Synthesis.

Part 4: Troubleshooting and Safety

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use fresh or newly purified sulfonyl chloride.2. Increase reaction temperature or use a more activating solvent.3. Ensure at least 1.1-1.5 equivalents of base are used.[11]
Polar Byproduct on TLC Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[11]Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Less Polar Byproduct on TLC Di-sulfonylation of a primary amine due to excess sulfonyl chloride or high temperature.[11]Use a slight excess of the amine (1.1 eq). Add sulfonyl chloride slowly at 0 °C. Monitor reaction carefully and stop once starting amine is consumed.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Adjust the polarity of the chromatography eluent. If the product is an amine, an acid or base wash during workup may remove impurities. Consider derivatization if necessary.

Safety Precautions: Sulfonyl chlorides are corrosive and lachrymatory. They react with moisture and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many amines and organic solvents are toxic and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus: Future Medicinal Chemistry. (2021). Taylor & Francis Online. [Link]

  • Spann, K. M., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Preprints.org. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2021). SciSpace. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2022). ResearchGate. [Link]

  • Ballo, A. R., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). RSC Publishing. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2021). Semantic Scholar. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University, MacMillan Group. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). National Institutes of Health. [Link]

  • Sulfonamide purification process. (1957).
  • Simple Tests for Identification of Sulfonamides. (1944). ResearchGate. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. [Link]

  • Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. [Link]

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. (n.d.). BuyersGuideChem. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2018). Organic Syntheses. [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. [Link]

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Application Notes and Protocols: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride as a protecting group for primary and secondary amines. While direct literature on this specific reagent is limited, this guide synthesizes field-proven insights and protocols from structurally similar and well-established arylsulfonyl protecting groups. The narrative explains the rationale behind experimental choices, ensuring that the described protocols are robust and self-validating. This guide is intended to empower researchers to effectively utilize this reagent in complex synthetic strategies, particularly in pharmaceutical and agrochemical research.

Introduction: The Rationale for Arylsulfonyl Protection

In multistep organic synthesis, the temporary protection of functional groups is a cornerstone strategy to prevent undesired side reactions.[1] Amines, being nucleophilic, often require protection to allow for selective transformations elsewhere in a molecule.[1] Arylsulfonyl chlorides react with primary and secondary amines to form stable sulfonamides, effectively masking the amine's nucleophilicity and basicity.[2] The choice of a specific arylsulfonyl group is dictated by the desired stability of the resulting sulfonamide and the conditions required for its eventual cleavage (deprotection).

The reagent, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, offers a unique substitution pattern on the aromatic ring. The electron-donating methoxy and alkyl groups are expected to influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide. While the well-known p-toluenesulfonyl (tosyl) group leads to highly stable sulfonamides that often require harsh deprotection conditions, the electronic properties of this novel reagent may offer a different profile of stability and cleavage.[3][4] This guide will, therefore, present protocols for both the introduction and removal of this group based on established methodologies for related compounds.

Key Attributes and Comparison with Standard Protecting Groups

The utility of a protecting group is defined by its ease of installation, its stability under a range of reaction conditions (orthogonality), and the mildness of the conditions required for its removal.[3] The table below provides a comparative overview of the anticipated properties of the 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl ("Mbs") group against common amine protecting groups.

Protecting GroupAbbreviationTypical Installation ConditionsStability ProfileTypical Deprotection Conditions
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Mbs Amine, Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rtExpected to be stable to acidic and many reductive conditions.Reductive cleavage (e.g., Na/NH3, SmI2, Mg/MeOH).[2]
tert-ButoxycarbonylBocAmine, Boc2O, Base (e.g., Et3N, DMAP), CH2Cl2Labile to strong acids. Stable to base and hydrogenation.Strong acid (e.g., TFA, HCl).[5]
BenzyloxycarbonylCbzAmine, Cbz-Cl, Base (e.g., NaHCO3), H2O/DioxaneStable to acid and base. Labile to hydrogenation.Catalytic hydrogenation (e.g., H2, Pd/C).
p-ToluenesulfonylTsAmine, Ts-Cl, Pyridine, 0 °C to rtVery stable to a wide range of conditions.[3][4]Harsh reductive conditions (e.g., Na/NH3, HBr/AcOH).[3][4]
o-NitrobenzenesulfonylNsAmine, Ns-Cl, Base (e.g., Pyridine), CH2Cl2Less stable than Ts, sensitive to some nucleophiles.[2][3]Mild nucleophilic cleavage (e.g., thiophenol, K2CO3).[2][3]

Experimental Protocols

Disclaimer: The following protocols are based on established procedures for analogous arylsulfonyl chlorides due to the absence of specific literature for 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Optimization for specific substrates is highly recommended.

Protocol for the Protection of a Primary Amine

This protocol describes the formation of a sulfonamide from a primary amine and 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl).

Workflow for Amine Protection:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Primary/Secondary Amine ReactionVessel Reaction in CH2Cl2 0 °C to Room Temp Amine->ReactionVessel MbsCl Mbs-Cl MbsCl->ReactionVessel Base Base (Pyridine or Et3N) Base->ReactionVessel Quench Aqueous Quench (e.g., dil. HCl) ReactionVessel->Quench Extract Extraction (e.g., CH2Cl2 or EtOAc) Quench->Extract Purify Purification (Crystallization or Chromatography) Extract->Purify MbsAmine Mbs-Protected Amine Purify->MbsAmine

Caption: General workflow for the protection of amines using Mbs-Cl.

Materials:

  • Primary amine (1.0 equiv)

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (Mbs-Cl) (1.05 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol for the Deprotection of a Mbs-Sulfonamide (Reductive Cleavage)

The cleavage of the Mbs group is anticipated to proceed via reductive methods, similar to the deprotection of tosylamides. The following protocol is based on the use of magnesium in methanol, a common method for the reductive cleavage of sulfonamides.

Mechanism of Mbs-Amine Formation and Reductive Cleavage:

G cluster_protection Protection Reaction cluster_deprotection Deprotection (Reductive Cleavage) RNH2 R-NH2 RNH_Mbs R-NH-Mbs RNH2->RNH_Mbs Sulfonylation MbsCl Mbs-Cl MbsCl->RNH_Mbs HCl - HCl Base Base RNH_Mbs2 R-NH-Mbs RNH2_regen R-NH2 RNH_Mbs2->RNH2_regen Reduction ReducingAgent Reducing Agent (e.g., Mg/MeOH) MbsH Mbs-H (byproduct)

Caption: Simplified mechanism for amine protection and deprotection.

Materials:

  • Mbs-protected amine (1.0 equiv)

  • Magnesium (Mg) turnings (10 equiv)

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a solution of the Mbs-protected amine in anhydrous methanol, add magnesium turnings.

  • Heat the mixture to reflux and sonicate if necessary to initiate the reaction.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amine by flash column chromatography or distillation.

Authoritative Grounding and Comprehensive References

The protocols and principles outlined in this guide are based on well-established methodologies in organic synthesis for amine protection and deprotection. For further reading and a deeper understanding of the underlying chemistry, the following resources are recommended:

References

  • Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. (A comprehensive resource for protecting group chemistry).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]

  • Spieß, P.; Sirvent, A.; Tiefenbrunner, I.; et al. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angew. Chem. Int. Ed.2023 , 62(28), e202302Nms. [Link][3]

  • Chem-Station. Sulfonyl Protective Groups. Chem-Station Int. Ed., May 6, 2014. [Link][2]

  • Organic Chemistry Portal. Protecting Groups. [Link][1]

  • GCOMM. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link][4]

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Application Notes & Protocols: Catalytic Methods for the Sulfonylation of Anilines with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, present in a wide array of therapeutic agents and functional materials.[1][2][3] The synthesis of N-arylsulfonamides has traditionally been dominated by the reaction of anilines with sulfonyl chlorides under basic conditions, a method often hampered by harsh conditions and limited functional group tolerance.[4] This guide provides an in-depth exploration of modern catalytic methodologies for the sulfonylation of anilines, focusing on the use of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a sterically hindered and electron-rich sulfonylating agent. We will detail advanced protocols, including visible-light photoredox catalysis and transition metal catalysis, offering milder and more efficient alternatives to classical approaches. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guides are provided to empower researchers in the synthesis of complex sulfonamides.

Introduction: The Imperative for Modern Sulfonylation Methods

The synthesis of sulfonamides, while a mature field, continues to evolve in response to the demands of modern drug discovery and complex molecule synthesis.[4] Classical methods, while effective for simple substrates, often require high temperatures and stoichiometric amounts of base, which can be incompatible with the sensitive functional groups found in late-stage pharmaceutical intermediates.[4][5] The limitations of these methods become particularly apparent when dealing with sterically demanding or electronically deactivated coupling partners.

Catalytic approaches have emerged as a powerful solution, offering significant advantages:

  • Mild Reaction Conditions: Many catalytic reactions proceed at room temperature, preserving delicate functional groups.[3][6]

  • High Functional Group Tolerance: The neutral or near-neutral conditions of many catalytic cycles are compatible with a broader range of substrates.[6]

  • Novel Reactivity: Catalysis can enable transformations that are not possible through traditional means, such as direct C-H functionalization.[7][8]

This guide focuses on the application of these modern methods to the reaction of anilines with 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS 889939-83-7), a representative sulfonylating agent whose electron-donating substituents and steric bulk present a unique challenge and highlight the power of catalytic activation.[9][10][11]

Core Components of the Catalytic Sulfonylation

The Sulfonylating Agent: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

This specific sulfonyl chloride possesses several structural features that influence its reactivity. The isopropyl, methoxy, and methyl groups are all electron-donating, which can slightly reduce the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[12] Furthermore, the ortho-methyl and meta-isopropyl groups introduce significant steric hindrance around the reactive sulfonyl chloride moiety. In classical nucleophilic substitution, these factors can slow the reaction rate, necessitating harsher conditions. However, in catalytic cycles involving radical intermediates, these electronic and steric factors can be harnessed to control regioselectivity and reactivity.

The Aniline Coupling Partner

Anilines are the nucleophilic component in this transformation. The reactivity of the aniline is governed by the electronic nature of its substituents. Electron-donating groups (e.g., alkyl, alkoxy) increase the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring, facilitating the reaction. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease nucleophilicity and can make the reaction more challenging.[13] In photocatalytic C-H sulfonylation, the oxidation potential of the aniline is a critical parameter.[5][14]

Catalytic Methodologies: Mechanisms and Rationale

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild pathway to generate highly reactive radical intermediates.[3] For the sulfonylation of anilines, this approach typically involves the generation of a sulfonyl radical from a stable precursor, which then couples with an aniline-derived radical cation.[5][15]

Mechanism Rationale: The reaction is initiated by the absorption of visible light (typically from blue LEDs) by a photocatalyst, such as an iridium or ruthenium complex.[6] The excited-state photocatalyst is a potent oxidant and can abstract an electron from the aniline, which generally has an accessible oxidation potential, to form a radical cation.[14] Concurrently, an oxidant in the reaction mixture, such as potassium persulfate (K₂S₂O₈), can oxidize a sulfinate salt (generated in situ from the sulfonyl chloride or used directly) to produce a sulfonyl radical.[5][6] These two radical species then combine, and subsequent deprotonation yields the final sulfonamide product. This mechanistic pathway bypasses the need for strong bases and high temperatures.

Photocatalytic Sulfonylation Cycle Figure 1: Proposed Photocatalytic Cycle for Aniline Sulfonylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC PC_star->PC_red SET Aniline_rad Aniline Radical Cation (Ar-NH2•+) PC_star->Aniline_rad Oxidation PC_red->PC SET Oxidant_red Reduced Oxidant PC_red->Oxidant_red Reduction Aniline Aniline (Ar-NH2) Sulfonyl_rad Sulfonyl Radical (R-SO2•) Product Sulfonamide Product Aniline_rad->Product Radical-Radical Coupling SulfonylCl R-SO2Cl SulfonylCl->Sulfonyl_rad Generation via Oxidant/SET Sulfonyl_rad->Product Product->Product -H+ Oxidant Oxidant (e.g., S2O8^2-)

Caption: Proposed photocatalytic cycle for aniline sulfonylation.

Copper-Catalyzed C-H Sulfonylation

Transition metal catalysis, particularly with copper, offers an alternative pathway for direct C-H sulfonylation, often providing excellent regioselectivity for the position para to the directing group.[7] These reactions typically employ a directing group on the aniline to guide the catalyst to a specific C-H bond.

Mechanism Rationale: The reaction likely proceeds through a copper-mediated single-electron transfer (SET) mechanism.[7][8] The copper catalyst coordinates with the aniline substrate, often assisted by a directing group. An oxidant, such as K₂S₂O₈, generates a sulfonyl radical from a sulfinate salt and simultaneously facilitates the formation of an aniline radical cation-copper complex.[7] The subsequent coupling of the sulfonyl radical at the electron-deficient para position, followed by rearomatization, affords the sulfonated product. This method provides a powerful tool for site-selective functionalization without pre-functionalized substrates.[8]

Detailed Application Protocols

General Considerations & Safety
  • Safety: Sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Reagents: Use reagents as received from commercial suppliers unless otherwise noted. The specific sulfonyl chloride, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, is available from various chemical suppliers.[9][10]

  • Solvents: Use anhydrous solvents where specified, particularly for reactions sensitive to moisture.

  • Inert Atmosphere: While many photocatalytic reactions are robust, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve reproducibility.

Protocol 1: Visible-Light Mediated Sulfonylation of N,N-Dimethylaniline

This protocol is adapted from established procedures for the direct photocatalytic sulfonylation of anilines.[3][5][6] It describes the reaction with a model aniline substrate.

Photocatalytic Protocol Workflow Figure 2: Experimental Workflow for Photocatalytic Sulfonylation start Start reagents 1. Combine Aniline, Sulfonyl Chloride, Photocatalyst, and Base in Solvent start->reagents degas 2. Degas Mixture (e.g., Sparge with N2) reagents->degas irradiate 3. Irradiate with Blue LEDs at Room Temperature degas->irradiate monitor 4. Monitor Reaction (TLC/LC-MS) irradiate->monitor workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup Upon Completion purify 6. Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for the photocatalytic protocol.

Materials & Equipment:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.2 equiv.)

  • N,N-Dimethylaniline (1.0 equiv.)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ photocatalyst (1-2 mol%)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv.)[16]

  • Acetonitrile (CH₃CN) and Water (e.g., 3:1 mixture)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (450-460 nm) with a cooling fan

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a Schlenk tube, add N,N-dimethylaniline (e.g., 0.2 mmol, 1.0 equiv.), 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (0.24 mmol, 1.2 equiv.), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.004 mmol, 2 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the solvent mixture (e.g., 2.0 mL of 3:1 CH₃CN/H₂O) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylsulfonamide.

Data Presentation: Expected Outcomes for Various Anilines

The following table summarizes the expected reactivity and regioselectivity for the sulfonylation of various anilines based on general principles observed in the literature.[2][5] Yields are estimates and will require empirical optimization.

Aniline SubstrateExpected Major RegioisomerRelative ReactivityEstimated Yield Range
N,N-Dimethylanilineortho-sulfonylationHigh60-85%
4-Methyl-N,N-dimethylanilineortho- to methyl groupHigh65-90%
3-Methoxy-N,N-dimethylanilineortho- and para- to amino groupHigh55-80% (mixture)
Aniline (unsubstituted)para-sulfonylationModerate40-65%
4-Fluoroanilinepara-sulfonylationLow-Moderate30-50%

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inefficient light source or setup.Ensure LEDs are functional and close to the reaction vessel. Use a reflective background (aluminum foil).
Catalyst degradation.Use a freshly opened bottle of catalyst or purify if necessary. Ensure the reaction is properly degassed.
Deactivated aniline substrate.For electron-poor anilines, increase catalyst loading, reaction time, or temperature slightly.
Side Product Formation Hydrolysis of sulfonyl chloride.Ensure solvents are dry and limit exposure to atmospheric moisture.
Formation of diaryl sulfone.This can occur via radical pathways. Adjusting the solvent or catalyst may mitigate this.
Complex Product Mixture Lack of regioselectivity.For substrates with multiple reactive sites, regioselectivity can be challenging. A directing-group strategy (e.g., using a picolinamide directing group with a copper catalyst) may be required for precise control.[7]

Conclusion

Modern catalytic methods, particularly visible-light photoredox catalysis, provide a robust and mild platform for the synthesis of N-arylsulfonamides from anilines and sulfonyl chlorides like 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. These protocols overcome many of the limitations of classical methods, demonstrating high functional group tolerance and enabling the construction of complex molecular architectures under ambient conditions. By understanding the underlying mechanistic principles and optimizing reaction parameters, researchers can effectively leverage these powerful tools for applications in drug discovery and materials science.

References

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Photoredox‐catalyzed reaction for sulfonylation of aniline derivatives. ResearchGate. [Link]

  • Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (PMC). [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline. ResearchGate. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • Scope of the direct sulfonylation of aniline derivatives. ResearchGate. [Link]

  • Direct sulfonylation of anilines mediated by visible light. National Institutes of Health (PMC). [Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Institutes of Health. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. PubMed. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. scinapse.io. [Link]

  • Direct sulfonylation of anilines mediated by visible light. University of Oxford, Department of Chemistry. [Link]

  • Direct sulfonylation of anilines mediated by visible light. ResearchGate. [Link]

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. BuyersGuideChem. [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Institutes of Health (PMC). [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • Benzenesulfonyl chloride. PubChem. [Link]

  • Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Application Note & Protocol: Strategic Protection of Sterically Hindered Amines Using 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Hindered Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount.[1][2] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[3] Sterically hindered amines present a unique and significant challenge; their bulky nature can dramatically slow the kinetics of protection and deprotection reactions, necessitating carefully chosen reagents and robust protocols.

Sulfonamides are a class of amine protecting groups renowned for their exceptional stability across a wide array of synthetic conditions, including strongly acidic or basic environments and exposure to various oxidizing and reducing agents.[4][5] This stability, however, can be a double-edged sword, often requiring harsh conditions for cleavage that may not be compatible with sensitive functional groups elsewhere in the molecule.[4][5][6]

This application note introduces a detailed protocol for the protection of sterically hindered amines using 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride . The substitution pattern of this reagent—featuring a sterically demanding isopropyl group and electron-donating methoxy and methyl groups—is designed to confer specific properties to the resulting sulfonamide. The steric bulk can influence the ease of formation and potentially the stability of the protected amine, while the electronic nature of the ring can modulate the reactivity of the sulfonyl chloride and the lability of the S-N bond during deprotection. This guide provides researchers with a comprehensive, step-by-step protocol for both the protection and subsequent deprotection of hindered amines, underpinned by mechanistic insights and practical considerations.

The Protection Reaction: Sulfonamide Formation

The protection of a hindered amine with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. A non-nucleophilic base is typically employed to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7][8]

Reaction Scheme: A general representation of the protection of a hindered secondary amine. (A chemical diagram would be placed here showing a hindered secondary amine reacting with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the corresponding sulfonamide and the hydrochloride salt of the base.)

Detailed Protocol for Protection of a Hindered Amine

This protocol provides a representative procedure for the sulfonylation of a sterically hindered amine. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

  • Sterically hindered amine substrate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et3N), freshly distilled

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon gas inlet

  • Ice-water bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add the hindered amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1–0.5 M. Add a suitable non-nucleophilic base, such as pyridine (1.5–2.0 eq.) or triethylamine (1.5–2.0 eq.). The excess base ensures complete neutralization of the HCl byproduct.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: In a separate flask, dissolve 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.1–1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15–30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine substrate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. For highly hindered amines, gentle heating (e.g., 40 °C) may be required.

  • Aqueous Work-up: Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl. Transfer the mixture to a separatory funnel and add more DCM if necessary. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterRecommended Value/RangeRationale
Stoichiometry (Amine:Sulfonyl Chloride:Base) 1 : 1.1-1.2 : 1.5-2.0A slight excess of the sulfonyl chloride drives the reaction to completion. Excess base neutralizes the generated HCl.[7]
Solvent Anhydrous DCM, THFAprotic solvents that are unreactive towards the sulfonyl chloride.
Temperature 0 °C to 40 °CInitial cooling controls the exothermic reaction; heating may be required for less reactive, highly hindered amines.
Reaction Time 12–24 hoursSteric hindrance can significantly slow the reaction rate. Monitoring is essential.
Expected Yield 70–95%Highly dependent on the steric and electronic nature of the amine substrate.

Visualizing the Protection Workflow

Protection_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification A Dissolve Hindered Amine (1.0 eq) in Anhydrous DCM B Add Pyridine or Et3N (1.5-2.0 eq) A->B C Cool to 0 °C B->C D Add 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride (1.1-1.2 eq) dropwise C->D E Warm to RT, Stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash with aq. NaHCO3 & Brine H->I J Dry, Concentrate & Purify I->J

Caption: Workflow for the protection of a hindered amine.

Deprotection of the Sulfonamide

The high stability of arenesulfonamides necessitates specific and often forcing conditions for their removal.[4][6] The choice of deprotection method is critical and depends on the overall functionality of the molecule. Reductive cleavage is one of the most common and effective strategies.

Deprotection Scheme: A general representation of the reductive cleavage of the sulfonamide. (A chemical diagram would be placed here showing the protected amine reacting with a reducing agent like Sodium Naphthalenide or Samarium Iodide to yield the deprotected amine and a sulfur-containing byproduct.)

Detailed Protocol for Reductive Deprotection

This protocol describes a representative procedure using a dissolving metal reduction, which is effective for cleaving robust sulfonamides.

Materials and Equipment:

  • Protected hindered amine (sulfonamide)

  • Anhydrous tetrahydrofuran (THF)

  • Naphthalene

  • Sodium metal

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • Reductant Preparation: In a dry, inert-atmosphere flask, prepare a solution of sodium naphthalenide. Add naphthalene (2.2 eq.) to anhydrous THF. While stirring vigorously, add small, freshly cut pieces of sodium metal (2.0 eq.). The solution will turn a deep green, indicating the formation of the radical anion.

  • Reaction Setup: In a separate flask, dissolve the sulfonamide (1.0 eq.) in anhydrous THF.

  • Deprotection Reaction: Cool the sulfonamide solution to -78 °C (dry ice/acetone bath). Slowly add the pre-formed sodium naphthalenide solution via cannula until the green color persists, indicating complete consumption of the sulfonamide.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution until the green color dissipates.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by flash column chromatography on silica gel or by acid-base extraction to isolate the basic amine product.

Visualizing the Deprotection Workflow

Deprotection_Workflow cluster_prep Reductant Preparation cluster_reaction Reductive Cleavage cluster_workup Work-up & Purification A Prepare Sodium Naphthalenide in Anhydrous THF D Add Sodium Naphthalenide solution A->D B Dissolve Sulfonamide in THF C Cool to -78 °C B->C C->D E Stir for 1-2h, Monitor D->E F Quench with sat. aq. NH4Cl E->F G Warm to RT and Extract F->G H Wash with Water & Brine G->H I Dry, Concentrate & Purify H->I

Sources

Application Note: One-Pot Synthesis of Secondary Amines Using 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of One-Pot Syntheses in Amine Chemistry

Secondary amines are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional multi-step methods for their synthesis, while effective, often suffer from drawbacks that conflict with the principles of green chemistry and the fast-paced demands of drug discovery.[3][4] These methods typically involve tedious isolation and purification of intermediates, leading to lower overall yields, increased solvent waste, and longer synthesis times.[5][6][7]

One-pot synthesis has emerged as a powerful strategy to overcome these limitations.[3][4][6][8] By conducting multiple sequential transformations in a single reaction vessel without isolating intermediates, this approach enhances step and pot economy, reduces waste, and significantly shortens timelines from days to hours.[3][4][6] This application note details a robust, one-pot protocol for the synthesis of secondary amines from primary amines, leveraging the unique properties of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride as a transient activating and directing group.

Reagent Profile: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is an aromatic sulfonyl chloride featuring a sterically hindered and electron-rich phenyl ring.[9][10] While its direct application in one-pot secondary amine synthesis is not extensively documented, its structure allows us to infer its reactivity based on well-established sulfonamide chemistry.[11][12][13]

Key Structural Features and Inferred Reactivity:

  • Electrophilic Sulfur Center: The sulfur atom of the sulfonyl chloride group is highly electrophilic, readily reacting with nucleophiles like primary amines to form stable sulfonamides.[12][14] This is the basis of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.[14]

  • Bulky Substituents: The isopropyl and methyl groups provide steric hindrance around the sulfonyl moiety. This can influence the reactivity of the resulting sulfonamide and may play a role in subsequent cleavage steps.

  • Electron-Donating Groups: The methoxy and alkyl groups enrich the aromatic ring with electron density, which can modulate the stability of the sulfonamide intermediate.

The core of this protocol relies on using the sulfonyl group not as a permanent fixture, but as a transient protecting and activating group that facilitates selective N-alkylation before being removed—all within a single pot.

Proposed Reaction Pathway and Mechanism

The one-pot synthesis proceeds through three distinct, sequential stages within the same reaction vessel:

  • Sulfonamide Formation: A primary amine reacts with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride to form a stable N-substituted sulfonamide. The presence of a base neutralizes the HCl byproduct, driving the reaction to completion.[12]

  • N-Alkylation: The sulfonamide, now deprotonated by a stronger base, acts as a nucleophile and is alkylated by an alkyl halide. The sulfonyl group's electron-withdrawing nature makes the nitrogen proton acidic, facilitating deprotonation and subsequent alkylation.[15]

  • Reductive Desulfonylation: The sulfonyl group is cleaved under reductive conditions to yield the final secondary amine product.

This mechanistic sequence is illustrated in the diagram below.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Reductive Desulfonylation start Primary Amine (R¹-NH₂) + 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride sulfonamide N-Substituted Sulfonamide Intermediate start->sulfonamide Base (e.g., Pyridine) -HCl deprotonation Deprotonated Sulfonamide (Anion) sulfonamide->deprotonation Strong Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R²-X) alkylated_sulfonamide N,N-Disubstituted Sulfonamide deprotonation->alkylated_sulfonamide + R²-X -X⁻ secondary_amine Final Secondary Amine (R¹-NH-R²) alkylated_sulfonamide->secondary_amine Reductive Cleavage reductant Reducing Agent (e.g., SmI₂ or Mg/MeOH) caption Figure 1. Proposed reaction pathway.

Caption: Figure 1. Proposed reaction pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the one-pot synthesis of a representative secondary amine, N-benzyl-N-methylamine, from methylamine.

Materials:

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (CAS 889939-83-7)[9]

  • Pyridine, anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Benzyl bromide (R²-X)

  • Magnesium turnings (Mg)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

Workflow Visualization:

Caption: Figure 2. Experimental workflow.

Step-by-Step Procedure:

  • Sulfonamide Formation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous pyridine (acting as solvent and base, approx. 0.2 M concentration).

    • Cool the mixture to 0°C in an ice bath.

    • Dissolve 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.05 eq.) in a minimal amount of an anhydrous solvent (e.g., THF or DCM) and add it dropwise to the stirred amine solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the primary amine is consumed.

  • N-Alkylation:

    • To the same flask, add finely powdered anhydrous potassium carbonate (2.0 eq.) followed by the alkylating agent (e.g., benzyl bromide, 1.2 eq.).

    • Fit the flask with a reflux condenser and heat the mixture to 60°C.

    • Maintain stirring at this temperature for 4-6 hours, monitoring for the disappearance of the N-substituted sulfonamide intermediate.

  • Reductive Desulfonylation:

    • Cool the reaction mixture to room temperature.

    • Add magnesium turnings (5.0 eq.) to the flask.

    • Carefully add anhydrous methanol dropwise. The reaction is exothermic. Once the initial effervescence subsides, add the remaining methanol.

    • Heat the mixture to reflux and stir for 2-4 hours until the N,N-disubstituted sulfonamide is consumed (monitor by TLC/LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and quench by slow, careful addition of 1 M HCl until the excess magnesium is consumed and the pH is acidic (~pH 2).

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers. Wash the aqueous layer twice more with diethyl ether.

    • Make the aqueous layer basic (~pH 10-11) by the careful addition of 10 M NaOH or solid NaOH pellets while cooling in an ice bath.

    • Extract the basic aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts from the basic extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

    • Purify the crude product by flash column chromatography on silica gel.[16] Given the basic nature of amines, it is often beneficial to use a mobile phase containing a small amount of triethylamine (e.g., 1-2%) or to use an amine-functionalized silica column to prevent streaking and improve separation.[16]

Hypothetical Substrate Scope and Data

To illustrate the potential versatility of this method, the following table presents a hypothetical substrate scope with expected yields. These values are based on established precedents in similar N-alkylation and desulfonylation reactions and serve as a guide for developmental purposes.

EntryPrimary Amine (R¹-NH₂)Alkylating Agent (R²-X)Expected Yield (%)Notes
1AnilineBenzyl Bromide85-95Aromatic amines are excellent nucleophiles for the initial sulfonamide formation.
2CyclohexylamineEthyl Iodide75-85Standard alkylation of a primary aliphatic amine.
3BenzylamineMethyl Iodide80-90A common transformation in medicinal chemistry.
4tert-ButylaminePropyl Bromide40-50Sterically hindered amines may result in lower yields due to slower reaction kinetics at each stage.
5AnilineIsopropyl Bromide60-70Secondary halides are less reactive and may require longer reaction times or higher temperatures. Elimination is a potential side reaction.

Troubleshooting and Scientific Insights

  • Incomplete Sulfonamide Formation: If the primary amine is not fully consumed in Stage 1, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfonyl chloride.

  • Low Yield in N-Alkylation: For less reactive alkyl halides (e.g., alkyl chlorides), a more polar solvent like DMF can be used in Stage 2, and a phase-transfer catalyst (e.g., TBAB) may be beneficial. Ensure the K₂CO₃ is finely powdered to maximize surface area.

  • Stalled Desulfonylation: The magnesium/methanol reduction is sensitive to the grade of Mg turnings. If the reaction stalls, activating the magnesium with a small crystal of iodine may be necessary. Alternative reductive systems like samarium(II) iodide (SmI₂) or sodium amalgam can also be employed, though they are more costly and require specialized handling.

  • Purification Challenges: Amines can be difficult to purify via standard silica gel chromatography.[16] A buffer-based extraction procedure can be an effective alternative for separating primary, secondary, and tertiary amines if over-alkylation occurs.[5][17]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the one-pot synthesis of secondary amines using 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. By leveraging the sulfonyl group as a transient activating moiety, this method streamlines the synthetic process, aligning with the principles of efficiency and green chemistry that are paramount in modern drug discovery and development.[3][4] The proposed workflow is robust, versatile, and offers a practical approach for the rapid generation of diverse secondary amine libraries.

References

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  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available at: [Link]

  • YouTube. (2021). Amine-2 I Hinsberg Test I Benzene sulfonyl chlorides I N,N-disubstituted sulfonamide. Available at: [Link]

  • PMC - NIH. (2019). One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

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  • PMC - NIH. one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Available at: [Link]

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  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • PMC. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available at: [Link]

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  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

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Application Note & Protocol: A Guide to the Scalable Synthesis of a Sulfonamide Drug Intermediate from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of a model sulfonamide drug intermediate, N-cyclopropyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, utilizing 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Sulfonamides are a cornerstone of modern pharmaceuticals, and the robust, scalable synthesis of their intermediates is a critical activity in drug development.[1][2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical and engineering principles essential for transitioning from bench-scale (1-10 g) to pilot-scale (100-500 g) production. We will address critical process parameters, including thermal management, reaction kinetics, safety protocols, and purification strategies, to ensure a safe, efficient, and reproducible synthesis.

Reagent Profile & Critical Safety Considerations

A thorough understanding of the primary reagent is paramount before any synthetic work, especially at scale. 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a highly reactive electrophile, and its handling requires stringent safety protocols.[3][4]

1.1. Physicochemical Properties

PropertyValue
Chemical Name 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride
CAS Number 889939-83-7[5][6][7]
Molecular Formula C₁₁H₁₅ClO₃S[5][8]
Molecular Weight 262.75 g/mol [8]
Appearance Off-white to yellow solid (typical)
Reactivity Highly reactive with nucleophiles (amines, water, alcohols).

1.2. Hazard Analysis and Safe Handling

Sulfonyl chlorides are corrosive and react exothermically, sometimes violently, with water and other protic substances.[4] This reactivity produces corrosive hydrochloric acid (HCl) gas.[4][9]

  • Corrosivity: Can cause severe burns to skin, eyes, and the respiratory tract.[4] All manipulations must be performed in a certified chemical fume hood.

  • Moisture Sensitivity: The reagent readily hydrolyzes to the corresponding sulfonic acid, which is unreactive under these conditions, leading to significant yield loss.[10] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incompatibilities: Avoid contact with strong bases, alcohols, and water.[4][11]

1.3. Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory for handling this reagent.[12][13]

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[4]Protects against splashes of corrosive material.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4]Prevents skin contact and chemical burns.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[12]Protects against spills and splashes.
Respiratory Work exclusively within a certified chemical fume hood.[4]Prevents inhalation of corrosive HCl gas.

Principles of Scale-Up for Sulfonamide Synthesis

Transitioning a reaction from the bench to a pilot plant is not a linear process. Factors that are negligible in a round-bottom flask can become process-critical in a large, jacketed reactor.[14]

2.1. The Chemistry: Sulfonylation The core reaction is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This process forms the thermodynamically stable sulfonamide bond and liberates one equivalent of HCl.

reagents 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride + Cyclopropylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-cyclopropyl-5-isopropyl-4-methoxy- 2-methylbenzenesulfonamide + HCl intermediate->product Loss of Cl-

Caption: General sulfonylation reaction mechanism.

2.2. Thermal Management The sulfonylation reaction is highly exothermic.[9][14] On a small scale, the high surface-area-to-volume ratio of the flask allows for easy heat dissipation. In a large reactor, this ratio decreases dramatically, increasing the risk of a thermal runaway.

Causality: Poor heat control can lead to a rapid temperature increase, causing solvent to boil violently and promoting side reactions, which complicates purification and reduces yield.[14]

Scale-Up Strategy:

  • Use a jacketed reactor with a circulating thermal fluid for precise temperature control.

  • Employ controlled, subsurface addition of the sulfonyl chloride solution via a dropping funnel or pump. This prevents localized concentration and heat buildup at the surface.

  • Monitor the internal reaction temperature (not just the jacket temperature) in real-time.

2.3. Mixing and Mass Transfer Homogeneous mixing is crucial for maintaining consistent reaction kinetics. Inadequate agitation in a large vessel can create zones of high and low reagent concentration, leading to incomplete conversion and the formation of impurities.[14]

Causality: If the amine is not well-dispersed, pockets of unreacted sulfonyl chloride can persist, while other areas may see the formation of bis-sulfonated side products if a primary amine is used.

Scale-Up Strategy:

  • Replace magnetic stirring with a properly sized overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure efficient mixing.

  • Perform mixing studies to determine the optimal RPM that ensures homogeneity without excessive shear.

2.4. Process Analytical Technology (PAT): Reaction Monitoring "Cooking by time" is unreliable during scale-up. Reaction completion must be confirmed analytically.

Methods:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the consumption of the starting amine and the appearance of the less polar sulfonamide product.[15]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the precise conversion rate and identify any impurity formation. This is the preferred method for process control in drug development.[16][17]

Detailed Laboratory Protocol (1-10 g Scale)

This protocol establishes a baseline for the reaction before scaling.

3.1. Materials and Equipment

Reagents & MaterialsEquipment
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride250 mL 3-neck round-bottom flask
CyclopropylamineMagnetic stirrer hotplate
Triethylamine (Et₃N), distilledThermometer
Dichloromethane (DCM), anhydrousDropping funnel
1 M Hydrochloric Acid (HCl)Condenser & Nitrogen inlet
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Step-by-Step Procedure

  • Setup: Assemble a dry 250 mL 3-neck flask with a magnetic stir bar, thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Dissolve 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq, e.g., 5.0 g) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Pilot Scale-Up Protocol (100-500 g Scale)

This protocol details the necessary adjustments for a larger scale synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Charge Reactor with Amine, Base, Solvent cool Cool Reactor to 0-5 °C prep_reactor->cool prep_reagent Prepare Sulfonyl Chloride Solution add Controlled Subsurface Addition prep_reagent->add cool->add react Warm to RT & Stir (Monitor via HPLC) add->react quench Quench with Water react->quench extract Phase Separation & Washes quench->extract distill Solvent Swap / Distillation extract->distill crystallize Crystallization distill->crystallize filter_dry Filter and Dry Product crystallize->filter_dry analyze Final QC Analysis filter_dry->analyze

Caption: Pilot-scale synthesis and purification workflow.

4.1. Equipment Modifications

  • Reactor: 5 L jacketed glass reactor with an overhead stirrer, temperature probe, and bottom outlet valve.

  • Addition: Peristaltic pump or pressure-equalizing dropping funnel for controlled addition.

4.2. Step-by-Step Procedure

  • Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with cyclopropylamine (1.0 eq), triethylamine (1.2 eq), and anhydrous DCM.

  • Cooling: Start the overhead stirrer (e.g., 150-200 RPM). Cool the reactor jacket to bring the internal temperature to 0-5 °C.

  • Controlled Addition: Using a pump, add the solution of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq, e.g., 250 g) subsurface over 1.5-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, switch the jacket circulator to 20 °C and allow the reaction to stir at room temperature for 3-5 hours.

  • Monitoring: Take aliquots from the reactor and analyze by HPLC to confirm reaction completion (>99% conversion).

  • Work-up:

    • Cool the reactor back to 10-15 °C. Slowly add water to quench the reaction, controlling any exotherm.

    • Stop agitation and allow the layers to separate. Drain the lower organic layer.

    • Wash the organic layer in the reactor with 1 M HCl, NaHCO₃, and brine, separating the layers after each wash.

    • Transfer the final organic layer to a large rotary evaporator or a distillation setup to remove DCM.

Purification Protocol: Crystallization

For a drug intermediate, achieving high purity and a consistent crystalline form is essential.[18] Recrystallization is the most effective method for this.[10]

5.1. Principles of Crystallization The goal is to find a solvent system where the desired product is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble.[10] A common and effective system for sulfonamides is an isopropanol/water mixture.[19]

5.2. Step-by-Step Recrystallization

  • Dissolution: Transfer the crude solid to a clean reactor. Add a calculated volume of isopropanol and heat the mixture to 60-70 °C with stirring until all the solid dissolves.

  • Anti-Solvent Addition: Slowly add water (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).[18] This indicates the point of supersaturation.

  • Crystal Growth: Add a small amount of isopropanol to redissolve the turbidity, then slowly cool the solution. A controlled cooling rate (e.g., 10-15 °C per hour) is critical for forming large, pure crystals.[18] Rapid cooling can cause the product to "crash out" as an amorphous powder.

  • Isolation: Once the mixture reaches 0-5 °C, hold for 1-2 hours to maximize recovery. Filter the resulting slurry through a Büchner funnel or a filter-dryer.

  • Washing & Drying: Wash the filter cake with a small amount of cold isopropanol/water. Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

5.3. Troubleshooting Common Crystallization Issues

ProblemPotential CauseSuggested Solution
"Oiling Out" Solution is too concentrated; cooling is too fast.Re-heat the mixture, add more hot solvent to dissolve the oil, and cool at a much slower rate. Consider adding a seed crystal.[18]
Amorphous Powder Cooling rate is too rapid ("crashing out").Repeat the process with a significantly slower, controlled cooling profile.[18]
Low Recovery Too much solvent used; product is still soluble at low temp.Reduce the initial volume of solvent. Consider using a different solvent/anti-solvent system after small-scale screening.

Quality Control & Data

The final product must be analyzed to confirm its identity and purity.

AnalysisSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
HPLC Purity ≥ 99.0%99.5%
LC-MS [M+H]⁺ matches theoreticalConforms
¹H NMR Spectrum conforms to structureConforms
Loss on Drying ≤ 0.5%0.2%

References

  • Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved January 17, 2026.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Various Authors. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Sdfine. (n.d.). sulphuryl chloride.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
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  • ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
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  • Various Authors. (2024, December 6).
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  • YouTube. (2021, March 2).
  • BenchChem. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • ResearchGate. (2025, November 29). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
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  • PMC - NIH. (2023, October 16). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
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chemoselective sulfonylation with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemoselective Sulfonylation with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Introduction

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a sterically hindered and electron-rich aromatic sulfonyl chloride. Its unique substitution pattern offers potential advantages in terms of reactivity, selectivity, and the physical properties of its derivatives, making it a reagent of interest for researchers, particularly in the fields of medicinal chemistry and organic synthesis. The presence of a bulky isopropyl group and electron-donating methyl and methoxy groups on the benzene ring modulates the electrophilicity of the sulfur atom, which can be harnessed to achieve chemoselective sulfonylations.

This guide provides a comprehensive overview of the application of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in chemoselective sulfonylation reactions. We will delve into the core principles governing its reactivity, present detailed protocols for its use, and offer insights into potential applications and troubleshooting.

Core Principles of Chemoselective Sulfonylation

The reactivity of sulfonyl chlorides is centered around the highly electrophilic sulfur atom, which is susceptible to attack by nucleophiles.[1] The general mechanism of sulfonylation can proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the nature of the nucleophile, solvent, and the structure of the sulfonyl chloride.[2][3]

Chemoselectivity in sulfonylation arises from the difference in nucleophilicity of the functional groups present in the substrate. In a molecule containing both amine and hydroxyl groups, the more nucleophilic amine will preferentially attack the sulfonyl chloride.[4] This inherent difference in reactivity allows for the selective sulfonylation of amines in the presence of alcohols, a transformation of significant value in the synthesis of complex molecules.

The steric hindrance provided by the isopropyl and ortho-methyl groups in 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride can further enhance this selectivity. The bulky nature of the reagent can make the approach to the sulfur atom more challenging for sterically encumbered nucleophiles, potentially allowing for finer control over the reaction outcome.

Applications in Organic Synthesis

The sulfonamides and sulfonate esters derived from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride have potential applications in several areas:

  • Medicinal Chemistry: The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[5] The lipophilic nature of the 5-isopropyl-4-methoxy-2-methyl-phenyl group may be exploited to modulate the pharmacokinetic properties of drug candidates.

  • Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for amines. The specific substitution pattern of this reagent might offer unique deprotection conditions, adding to the repertoire of available protecting groups.

  • Agrochemicals: Sulfonamides and sulfonate esters are also found in various herbicides and fungicides.[6]

Experimental Protocols

The following protocols are provided as a starting point for the use of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Chemoselective Sulfonylation of a Primary Amine in the Presence of a Primary Alcohol

This protocol describes the selective sulfonylation of 4-(2-aminoethyl)phenol, a substrate containing both a primary amine and a phenolic hydroxyl group.

Materials:

  • 4-(2-aminoethyl)phenol

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(2-aminoethyl)phenol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Rationale: The more nucleophilic amine reacts preferentially with the sulfonyl chloride, leaving the hydroxyl group intact. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Protocol 2: Sulfonylation of a Phenol

This protocol describes the sulfonylation of 4-methoxyphenol.

Materials:

  • 4-methoxyphenol

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous pyridine at 0 °C, slowly add 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonate ester.

Rationale: In the absence of a more reactive nucleophile, the phenoxide, formed in situ in the presence of the base pyridine, attacks the sulfonyl chloride to form the sulfonate ester.

Illustrative Data

The following table provides representative, hypothetical data for the sulfonylation of various nucleophiles with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride based on typical outcomes for similar reagents.

EntrySubstrateProductConditionsTime (h)Yield (%)
1AnilineN-phenyl-5-isopropyl-4-methoxy-2-methyl-benzenesulfonamideEt3N, DCM, rt392
2BenzylamineN-benzyl-5-isopropyl-4-methoxy-2-methyl-benzenesulfonamideEt3N, DCM, rt295
3PhenolPhenyl 5-isopropyl-4-methoxy-2-methyl-benzenesulfonatePyridine, DCM, rt1485
4Benzyl alcoholBenzyl 5-isopropyl-4-methoxy-2-methyl-benzenesulfonatePyridine, DCM, rt1678
54-aminophenolN-(4-hydroxyphenyl)-5-isopropyl-4-methoxy-2-methyl-benzenesulfonamideEt3N, DCM, 0 °C to rt590 (amine sulfonylation)

Visualizations

General Mechanism of Sulfonylation

G reagents R-SO₂Cl + Nu-H intermediate Transition State / Intermediate reagents->intermediate Nucleophilic Attack products R-SO₂-Nu + HCl intermediate->products Leaving Group Departure

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Experimental Workflow for Chemoselective Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate (e.g., aminophenol) in anhydrous solvent add_base Add Base (e.g., Et₃N) at 0 °C dissolve->add_base add_sulfonyl Add Sulfonyl Chloride Solution add_base->add_sulfonyl stir Stir and Monitor by TLC add_sulfonyl->stir quench Quench with Water stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical workflow for a chemoselective sulfonylation experiment.

Factors Influencing Chemoselectivity

G substrate Substrate with -NH₂ and -OH groups amine_path Amine Attack (More Nucleophilic) substrate->amine_path alcohol_path Alcohol Attack (Less Nucleophilic) substrate->alcohol_path reagent 5-Isopropyl-4-methoxy- 2-methyl-benzenesulfonyl chloride reagent->amine_path reagent->alcohol_path product_amine Sulfonamide Product (Major) amine_path->product_amine product_alcohol Sulfonate Ester (Minor) alcohol_path->product_alcohol

Caption: Chemoselectivity is governed by the higher nucleophilicity of amines over alcohols.

Safety and Handling

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting

ProblemPossible CauseSolution
No reaction or slow reactionInactive reagent due to hydrolysisUse a fresh bottle of the sulfonyl chloride or ensure anhydrous conditions.
Insufficiently strong baseFor less reactive amines or phenols, consider a stronger base like DBU or NaH.
Formation of multiple productsLack of selectivityLower the reaction temperature; use a less polar solvent.
Reaction with the solventEnsure the solvent is inert to the reaction conditions.
Difficult purificationCo-elution of product and starting materialOptimize the mobile phase for column chromatography; consider recrystallization.

References

  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.). International Journal of ChemTech Research.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). Molecules. Retrieved from [Link]

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. (2008). Tetrahedron Letters.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2021). ResearchGate. Retrieved from [Link]

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (2023). Advanced Synthesis & Catalysis.
  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. (2009). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules. Retrieved from [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • 5-Isopropyl-2-methoxy-4-methylbenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sulfonamides, with a specific focus on reactions involving 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Our goal is to empower you with the scientific understanding to diagnose issues and significantly improve your reaction yields.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered during sulfonamide synthesis.

Q1: My sulfonamide yield is consistently low. What are the first things I should check?

A1: Low yields in sulfonamide synthesis often stem from a few common culprits. Start by verifying these fundamental aspects of your experimental setup:

  • Reagent Quality and Purity:

    • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this synthesis.[1][2] Always use a freshly opened bottle or ensure it has been stored under anhydrous conditions.

    • Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[2]

    • Solvent: Use anhydrous (dry) solvents. The presence of water is a primary cause of sulfonyl chloride hydrolysis.[1][2]

    • Base: If you are using a tertiary amine base like triethylamine or pyridine, confirm its purity and dryness.

  • Reaction Conditions:

    • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

    • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2] Using a slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.[1]

    • Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating might be necessary, but be aware that excessive heat can promote side reactions.[2]

Q2: I'm observing an unexpected side product. What is the most likely culprit?

A2: The formation of side products can significantly reduce your yield. Here are some common possibilities:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, the primary side reaction is the hydrolysis of your starting material, 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, to the unreactive 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonic acid.[1][2] This is especially prevalent if anhydrous conditions are not strictly maintained.

  • Bis-sulfonation of Primary Amines: If you are using a primary amine, a common side product is the bis-sulfonated amine. This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. To minimize this, you can use a larger excess of the primary amine or employ a protecting group strategy.[1]

  • Reaction with Nucleophilic Bases: If you use a nucleophilic base, it can compete with your desired amine in reacting with the sulfonyl chloride. It is generally recommended to use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct.[1]

Q3: Can I use an aqueous base like sodium hydroxide for this reaction?

A3: While possible under specific conditions (known as Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing your sensitive sulfonyl chloride starting material.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[1]

Q4: How can I monitor the progress of my reaction to know when it is complete?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (the sulfonyl chloride and the amine) on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to your sulfonamide product will indicate the reaction's progress.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving persistent issues in your sulfonamide synthesis.

Troubleshooting Low Yields

If you have addressed the initial checks in the FAQ section and are still experiencing low yields, a more systematic approach is necessary.

Problem: Consistently obtaining yields below 50% despite using high-purity starting materials.

Diagnostic Workflow:

  • Re-evaluate Anhydrous Technique:

    • Glassware: Ensure all glassware is oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup, including during reagent addition.

  • Optimize Base and Addition Protocol:

    • Base Selection: Triethylamine and pyridine are common choices. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[3]

    • Order of Addition: A common and effective procedure is to dissolve the amine and the base in the anhydrous solvent first, cool the mixture to 0 °C, and then slowly add a solution of the 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. This ensures the more nucleophilic amine reacts preferentially over any trace water.[3]

  • Consider Solvent Effects:

    • The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices.[3] If your reactants have poor solubility in one, try another. The optimal solvent will depend on your specific amine.

  • Investigate Potential Decomposition:

    • While many sulfonyl chlorides are stable at room temperature, some can be thermally labile.[3] If you are heating the reaction, try running it at a lower temperature for a longer duration to see if the yield improves.

Experimental Protocol: A General Procedure for Sulfonamide Synthesis

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirring amine solution via a dropping funnel over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Purification Challenges

Problem: Difficulty in separating the desired sulfonamide from impurities.

Diagnostic Workflow:

  • Identify the Impurity:

    • If possible, use techniques like LC-MS or NMR spectroscopy to identify the structure of the major impurity. Knowing what you are trying to remove will guide your purification strategy. A common impurity is the unreacted sulfonic acid, which can be removed by an aqueous workup with a mild base.

  • Optimize Workup Procedure:

    • Aqueous Wash: After quenching the reaction, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine and the tertiary amine base. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove the sulfonic acid byproduct.

  • Refine Purification Technique:

    • Column Chromatography: If your product and impurities have similar polarities, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

    • Recrystallization: This can be a very effective method for obtaining highly pure crystalline sulfonamides. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Part 3: Visualization & Mechanistic Insights

Understanding the underlying reaction mechanism is crucial for effective troubleshooting.

General Reaction Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction.[4] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonamide_Synthesis reagents 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Chloride Elimination neutralization Base-HCl Salt product->neutralization Neutralization base Base (e.g., Triethylamine) base->neutralization

Caption: General mechanism of sulfonamide formation.

Troubleshooting Logic Flow

When encountering a low yield, a logical progression of troubleshooting steps can efficiently identify the root cause.

Troubleshooting_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Use Fresh/Purified Reagents & Improve Anhydrous Technique reagents_ok->fix_reagents No check_stoichiometry Review Stoichiometry & Order of Addition reagents_ok->check_stoichiometry Yes fix_reagents->check_reagents stoichiometry_ok Stoichiometry & Addition OK? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Optimize Molar Ratios & Addition Protocol stoichiometry_ok->adjust_stoichiometry No optimize_conditions Optimize Temperature, Solvent, & Base stoichiometry_ok->optimize_conditions Yes adjust_stoichiometry->check_stoichiometry conditions_ok Yield Improved? optimize_conditions->conditions_ok success Successful Synthesis conditions_ok->success Yes consult Consult Further Literature or Technical Support conditions_ok->consult No

Caption: Decision tree for troubleshooting low sulfonamide yield.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Amine:Sulfonyl Chloride Ratio 1.0 : 1.0 to 1.2 : 1.0A slight excess of the amine can help drive the reaction to completion.[1]
Base Equivalents 1.1 - 1.5To effectively neutralize the HCl byproduct without interfering with the reaction.[2]
Reaction Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing potential side reactions and decomposition.[2]

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Shouguang Nuomeng Chemical Co., Ltd. (2025, December 22). What are the products when Benzene Sulfonyl Chloride reacts with amines?

Sources

Technical Support Center: Managing Side Reactions in the Sulfonylation of Electron-Rich Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists navigating the complexities of sulfonylation reactions. This guide is designed to provide in-depth, experience-driven advice for managing the common side reactions that occur when working with highly nucleophilic, electron-rich amines.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on diagnosing the underlying problem and providing actionable solutions grounded in chemical principles.

Q1: My TLC/LC-MS shows multiple products, with a major byproduct that is less polar than my desired monosulfonamide. What is happening and how can I fix it?

A1: This is a classic sign of di-sulfonylation. Electron-rich primary amines react readily to form the monosulfonamide. However, the resulting sulfonamide's N-H proton is acidic and can be removed by the base in the reaction mixture. This generates a sulfonamide anion that is still nucleophilic enough to attack a second molecule of sulfonyl chloride, leading to the undesired di-sulfonylated product, R-N(SO₂R')₂.[1]

Here’s a systematic approach to suppress this side reaction:

  • Control Stoichiometry and Addition Rate: The core issue is the presence of excess sulfonyl chloride when the reactive sulfonamide anion exists.

    • Action: Use a slight excess of the amine (1.1–1.2 equivalents) relative to the sulfonyl chloride. Critically, add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base over a prolonged period (e.g., 30–60 minutes).[1]

    • Causality: Slow addition keeps the instantaneous concentration of the electrophile (sulfonyl chloride) low, ensuring it preferentially reacts with the more nucleophilic starting amine rather than the less abundant, less nucleophilic sulfonamide anion.[1]

  • Modify Base Conditions: The choice and amount of base are critical.

    • Action: Avoid using a large excess of a strong, non-hindered base like triethylamine (TEA). Consider switching to a weaker base like pyridine or a sterically hindered base such as 2,6-lutidine.[1]

    • Causality: A strong base more readily deprotonates the newly formed monosulfonamide, increasing the concentration of the nucleophilic anion and promoting the second sulfonylation. Weaker or hindered bases are sufficient to neutralize the HCl byproduct but are less efficient at deprotonating the sulfonamide.[1]

  • Reduce Reaction Temperature:

    • Action: Perform the sulfonyl chloride addition at 0 °C (ice-water bath) or even lower temperatures (-20 °C).[1]

    • Causality: Lowering the temperature decreases the rate of all reactions, but it often disproportionately slows the undesired di-sulfonylation, thereby improving selectivity for the desired product.[1]

Q2: My reaction is clean, but the yield is very low, and I'm recovering mostly unreacted amine. What's the likely cause?

A2: Low yield with recovery of starting material strongly suggests that your sulfonyl chloride is degrading before it can react. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive toward the amine.[2]

  • Ensure Anhydrous Conditions:

    • Action: Use a freshly opened bottle of sulfonyl chloride or purify it before use.[2] Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

    • Causality: Water acts as a nucleophile, converting the electrophilic sulfonyl chloride into an unreactive sulfonic acid, effectively reducing the amount of reagent available for the desired reaction.[3][4]

  • Verify Reagent Quality:

    • Action: Besides the sulfonyl chloride, ensure the amine and any amine-based reagents (like pyridine or TEA) are pure and dry. Amines can absorb atmospheric CO₂.[2]

    • Causality: Impurities in any of the reagents can introduce moisture or competing reactants, leading to lower yields.

Q3: I'm working with an electron-rich aniline, and my reaction mixture is turning dark brown/black, resulting in a complex mixture and polymeric material. Why?

A3: This points to two potential side reactions: oxidation of the aniline and/or polymerization.

  • Oxidation: Electron-rich anilines are easily oxidized, and this process can be accelerated by reaction conditions, leading to colored, complex byproducts.

    • Action: Rigorously exclude air from the reaction by working under a robust inert atmosphere (nitrogen or argon). Ensure your solvent is degassed. In some cases, the choice of reagents can influence oxidative pathways; for instance, certain photocatalytic methods are designed to proceed via oxidation of the aniline.[5][6]

    • Causality: Atmospheric oxygen can react with the electron-rich aromatic system, especially under basic conditions, to generate highly colored radical species that can lead to a cascade of decomposition products.

  • Polymerization: If the sulfonyl chloride is generated in situ or if there's a possibility of intermolecular reaction, polymerization can occur. This is particularly relevant if the aniline itself is sulfonated to form a sulfonyl chloride, which then reacts with another aniline molecule.[7]

    • Action: The most effective strategy is to protect the amine group, for example, through acetylation, before performing reactions on the aromatic ring (like chlorosulfonation).[8] If performing a direct sulfonylation, the principles of slow addition and controlled stoichiometry are paramount to minimize intermolecular reactions.[7]

    • Causality: Having a potent electrophile (sulfonyl chloride) and a potent nucleophile (the amine) on the same molecule or in the same pot without careful control can lead to a chain reaction where molecules link together, forming a polymer.[8]

Frequently Asked Questions (FAQs)

Q4: How do I choose the optimal base for my sulfonylation reaction?

A4: The ideal base neutralizes the generated HCl without promoting side reactions. The choice depends on the amine's reactivity.

Base TypeExamplespKa (Conjugate Acid)Use Case & Rationale
Weak/Hindered Pyridine, 2,6-Lutidine~5.2, ~6.7Recommended Start. Effective at scavenging HCl. Their lower basicity and/or steric bulk minimizes the undesired deprotonation of the monosulfonamide product, thus preventing di-sulfonylation.[1][9]
Tertiary Amines Triethylamine (TEA), DIPEA~10.7, ~11.0Use with Caution. Commonly used and effective, but their strong basicity can readily cause di-sulfonylation if used in excess or with highly reactive substrates.[1][9]
Strong/Non-Nuc. DBU, Proton Sponge~13.5, ~12.1For Unreactive Systems. Used when dealing with poorly nucleophilic amines (e.g., sterically hindered or electron-deficient ones) where a stronger base is needed to drive the reaction to completion.[10]
Q5: Can the solvent choice impact the reaction outcome?

A5: Yes, significantly. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.[1]

  • Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are excellent first choices as they are aprotic and do a good job of solubilizing most reactants.[10]

  • Polar Aprotic Solvents: For less reactive starting materials, solvents like DMF or DMSO can be used to increase solubility and reaction rate, often in conjunction with heating. However, be aware that higher temperatures can also accelerate side reactions.[10]

  • Pyridine as Solvent: Using pyridine as the solvent is a classic method where it serves as both the base and the reaction medium. This is often very effective for driving reactions to completion.[9][11]

Q6: I've tried everything and di-sulfonylation is still a major problem. Are there alternative methods?

A6: Yes. If a particular substrate is exceptionally prone to side reactions, consider methods that avoid sulfonyl chlorides altogether. Recent advances in synthetic methodology have provided several alternatives:

  • Photoredox Catalysis: Visible-light-mediated methods can couple anilines directly with sulfinate salts or sulfonyl fluorides under mild conditions, often showing different selectivity profiles.[5][12][13]

  • Electrochemical Synthesis: Anodic oxidation can be used to form the C–S bond between electron-rich arenes and sulfinates without the need for an external oxidant.[6]

  • Reactions with Sulfamoyl Fluorides: For certain applications, sulfamoyl fluorides activated by a Lewis acid like Ca(NTf₂)₂ can be effective sulfonylating agents.[14][15]

Visualizing the Competing Reactions

The primary challenge in the sulfonylation of electron-rich primary amines is controlling the reaction pathway. The desired reaction (monosulfonylation) competes directly with the primary side reaction (di-sulfonylation).

G Start Electron-Rich Amine (R-NH2) + Sulfonyl Chloride (R'-SO2Cl) Mono Desired Product: Monosulfonamide (R-NH-SO2R') Start->Mono 1. Reaction with Amine (Fast, Desired) Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion 2. Deprotonation (Base-Mediated) Di Side Product: Di-sulfonamide (R-N(SO2R')2) Anion->Di 3. Reaction with R'-SO2Cl (Slower, Undesired)

Caption: Competing reaction pathways in the sulfonylation of primary amines.

Troubleshooting Workflow

When encountering poor results, a systematic approach to troubleshooting can quickly identify the root cause and solution.

G Problem Poor Reaction Outcome (Low Yield / Impure Product) TLC_Check Analyze Crude Reaction (TLC / LC-MS) Problem->TLC_Check Multi_Spots Multiple Spots? (Less Polar Byproduct) TLC_Check->Multi_Spots Yes Start_Mat Mainly Starting Amine? TLC_Check->Start_Mat No Multi_Spots->Start_Mat No Sol_Di Likely Cause: Di-sulfonylation Multi_Spots->Sol_Di Yes Polymer Dark Color / Polymer? Start_Mat->Polymer No Sol_Hydrolysis Likely Cause: Reagent Hydrolysis Start_Mat->Sol_Hydrolysis Yes Sol_Oxidation Likely Cause: Oxidation / Polymerization Polymer->Sol_Oxidation Yes Fix_Di Solution: 1. Slow Addition 2. Weaker/Hindered Base 3. Lower Temperature Sol_Di->Fix_Di Fix_Hydrolysis Solution: 1. Use Anhydrous Conditions 2. Fresh/Pure Reagents 3. Inert Atmosphere Sol_Hydrolysis->Fix_Hydrolysis Fix_Oxidation Solution: 1. Inert Atmosphere 2. Degas Solvents 3. Consider Amine Protection Sol_Oxidation->Fix_Oxidation

Caption: A decision tree for troubleshooting common sulfonylation issues.

Experimental Protocols

General Protocol for the Selective Monosulfonylation of a Primary Amine

This protocol is designed to minimize di-sulfonylation.[1]

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.1 mmol, 1.1 eq).

    • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, 0.1 M concentration).

    • Add a weak or hindered base (e.g., pyridine, 2.2 mmol, 2.0 eq).[11]

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask or syringe, dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in a small amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine/pyridine), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to isolate the pure monosulfonamide.[1][16]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(8). [Link]

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Frontiers. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?[Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
  • ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. [Link]

  • Dembinski, R., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • Google Patents. (1957).
  • ResearchGate. (2023). Postulated mechanism for the anodic arene/aniline sulfonylation. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling. [Link]

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Technical Support Center: Purification of Sulfonamides from Unreacted 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of sulfonamides, with a specific focus on removing unreacted 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. The following question-and-answer format provides in-depth, experience-driven advice to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows multiple spots after the reaction. How can I identify the unreacted sulfonyl chloride and other common byproducts?

A1: It's common to see multiple spots on a TLC plate after a sulfonamide synthesis.[1] Besides your desired sulfonamide, the most common impurities are the unreacted amine, the unreacted 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, and its hydrolysis product, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonic acid.

Identifying the Spots:

  • Unreacted Amine: Typically more polar than the sulfonamide and will have a lower Rf value on normal-phase silica gel.

  • Sulfonamide Product: This is your target compound. Its polarity will depend on the amine used.

  • Unreacted Sulfonyl Chloride: Generally less polar than the sulfonamide and the sulfonic acid, resulting in a higher Rf value.

  • Sulfonic Acid: This hydrolysis byproduct is highly polar and will often remain at the baseline (Rf close to 0) on a silica gel TLC plate.

A quick way to get a preliminary assessment of the reaction progress and the number of components in the mixture is by using Thin Layer Chromatography (TLC).[2] For more quantitative analysis and to resolve impurities, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2]

Q2: What is the most effective initial workup step to remove the bulk of the unreacted sulfonyl chloride?

A2: The most effective initial step is to quench the reaction to convert the highly reactive unreacted 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride into a more easily separable species.

Quenching Protocol:

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] Once the reaction is deemed complete, adding a nucleophilic quenching agent will react with the excess sulfonyl chloride.

  • For Primary and Secondary Amines as Nucleophiles: A simple and effective method is to add a small amount of a secondary amine, such as diethylamine or morpholine. These will react with the remaining sulfonyl chloride to form a new sulfonamide that can be easily separated during aqueous workup.

  • Aqueous Quench: Adding water to the reaction mixture will hydrolyze the unreacted sulfonyl chloride to the corresponding sulfonic acid. This is a common strategy, but be aware that the resulting sulfonic acid can sometimes complicate purification if it is not efficiently removed in the subsequent extraction.

Below is a workflow diagram illustrating the quenching and initial extraction process.

Quenching and Extraction Workflow cluster_0 Reaction Quenching cluster_1 Aqueous Workup Reaction_Mixture Crude Reaction Mixture (Sulfonamide, Unreacted Sulfonyl Chloride, Amine) Quench Add Quenching Agent (e.g., Diethylamine or Water) Reaction_Mixture->Quench 1. Quenched_Mixture Quenched Mixture (Sulfonamide, Quenched Sulfonamide/Sulfonic Acid) Quench->Quenched_Mixture 2. Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water/Brine) Quenched_Mixture->Extraction 3. Organic_Layer Organic Layer (Sulfonamide Product) Extraction->Organic_Layer 4a. Aqueous_Layer Aqueous Layer (Quenched Byproducts, Salts) Extraction->Aqueous_Layer 4b. Drying_Concentration Dry (e.g., Na2SO4) and Concentrate Organic_Layer->Drying_Concentration 5. Crude_Product Crude Sulfonamide Drying_Concentration->Crude_Product 6.

Caption: Workflow for quenching and initial purification.

Q3: My crude product is an oil or a waxy solid after the initial workup. What purification technique should I try next?

A3: "Oiling out" is a common issue when the crude product is impure or when the melting point of the solid is lower than the temperature of the solution it is crystallizing from.[5] In this situation, column chromatography is often the most effective next step. For solid products that are not highly impure, recrystallization is a powerful purification technique.[2]

Purification Strategy Comparison:

Purification TechniqueBest ForKey Considerations
Recrystallization Crystalline solids with moderate purity.Solvent selection is critical. The compound should be soluble in the hot solvent and insoluble in the cold solvent.[6]
Column Chromatography Oily or highly impure samples; separation of compounds with similar polarities.Requires optimization of the mobile phase (eluent) and stationary phase (e.g., silica gel).[2][7]
Liquid-Liquid Extraction Removing water-soluble or acid/base-soluble impurities.Based on the differential solubility of compounds in two immiscible liquids.[2]
Q4: I'm trying to recrystallize my sulfonamide, but I'm having trouble finding a suitable solvent. What are some good starting points?

A4: Finding the right solvent system is key to successful recrystallization. For sulfonamides, mixtures of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) are often effective.[6]

Recommended Solvent Systems for Sulfonamides:

  • Ethanol/Water: A very common and effective system for many sulfonamides.[5]

  • Isopropanol/Water: Another excellent choice, particularly for compounds like sulfathiazole.[5][8] A 70% isopropanol-water solution can be a good starting point.[5]

  • Acetone/Hexane: A more non-polar system that can be effective for less polar sulfonamides.

  • Ethyl Acetate/Hexane: Similar to acetone/hexane, this is a good option for a range of polarities.

Step-by-Step Single-Solvent Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Q5: I'm running a silica gel column to purify my sulfonamide, but the separation from the unreacted sulfonyl chloride is poor. How can I improve the resolution?

A5: Poor resolution in column chromatography can often be addressed by optimizing the mobile phase or changing the stationary phase.

Strategies to Improve Chromatographic Separation:

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with different polarities. For example, a gradient of ethyl acetate in hexanes is a common choice.

  • Mobile Phase Additives: For ionizable compounds like some sulfonamides, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider other options.[7]

    • Alumina: Can offer different selectivity compared to silica.

    • Reverse-Phase (C18): In this case, a more polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly.

    • Specialized Columns: For particularly challenging separations, columns with different functionalities, such as aminopropyl or phenyl-modified silica, can be beneficial.[7] Supercritical fluid chromatography (SFC) with coupled aminopropyl and silica columns has been shown to be effective for separating various sulfonamides.[9][10]

The following diagram illustrates a decision-making process for troubleshooting sulfonamide purification.

Purification Troubleshooting Start Crude Sulfonamide Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity High_Purity High Purity? Check_Purity->High_Purity Extraction Aqueous Extraction Check_Purity->Extraction Ionic Impurities Recrystallize Recrystallization High_Purity->Recrystallize Yes Column Column Chromatography High_Purity->Column No (Oily/Impure) Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product Successful Optimize_Column Optimize Column Conditions (Solvent, Stationary Phase) Column->Optimize_Column Poor Separation Optimize_Column->Column Extraction->Check_Purity

Caption: Decision tree for sulfonamide purification.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
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  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

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effect of base on the reaction of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental use of this reagent. Here, we address common questions and troubleshooting scenarios to ensure the success and integrity of your experiments.

Section 1: Compound Profile & General Handling FAQs

This section covers the fundamental properties and safe handling procedures for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Q1: What is 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and what are its primary applications?

A: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is an aromatic sulfonyl chloride. Structurally, it is a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and three other functionalities: isopropyl, methoxy, and methyl groups. These compounds are highly valuable electrophilic reagents in organic synthesis. Their primary use is in the formation of sulfonamides via reaction with primary or secondary amines and sulfonate esters via reaction with alcohols.[1][2] The resulting sulfonamide and sulfonate ester motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals, making this reagent a key building block in medicinal chemistry.[3][4][5]

Q2: My reaction yield is low. Could the quality of my sulfonyl chloride be the issue?

A: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[6][7] This degradation converts the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid, which will not participate in the desired reaction.[6][7] It is imperative to use a fresh bottle of the reagent or material that has been stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[6][7] If degradation is suspected, you can verify the purity of the starting material via NMR spectroscopy before use.

Q3: What are the ideal storage and handling conditions for this reagent?

A: To prevent hydrolysis, 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. All experiments should be conducted under anhydrous conditions. This includes using oven-dried or flame-dried glassware and anhydrous solvents.[7] Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude moisture throughout the experiment.[6][7]

Section 2: The Critical Role of the Base - Mechanistic FAQs

The choice of base is arguably the most critical variable in reactions involving sulfonyl chlorides. This section explains the causality behind base selection.

Q4: Why is a base required in reactions with amines or alcohols?

A: The reaction between a sulfonyl chloride and a nucleophile like an amine or an alcohol generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] If left unneutralized, this strong acid will protonate the amine or alcohol starting material. The resulting ammonium or oxonium salt is no longer nucleophilic, which effectively halts the reaction.[9] The role of the added base is to act as an "acid scavenger," neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.[7][9]

Q5: What is the difference between using a tertiary amine base (like triethylamine) and a nucleophilic base (like pyridine)?

A: This is a crucial distinction that directly impacts the reaction mechanism and outcome.

  • Non-Nucleophilic, Sterically Hindered Bases (e.g., Triethylamine, DIPEA): These bases, like triethylamine (TEA) or diisopropylethylamine (DIPEA), are sterically bulky.[10] Their primary role is to act as an acid scavenger. They are too hindered to effectively attack the electrophilic sulfur atom of the sulfonyl chloride. Their basicity comes from the sp³-hybridized nitrogen atom, which is a good proton acceptor.[11][12] These are the preferred bases for straightforward sulfonamide or sulfonate ester formation where you want to avoid side reactions.

  • Nucleophilic Bases (e.g., Pyridine, DMAP): Pyridine is less sterically hindered and can act as both a base and a nucleophile.[13] The nitrogen atom in pyridine can attack the sulfonyl chloride to form a highly reactive intermediate called a sulfonylpyridinium salt.[13] This intermediate is even more electrophilic than the sulfonyl chloride itself. The amine or alcohol nucleophile then attacks this activated intermediate, regenerating the pyridine catalyst. This catalytic pathway can significantly accelerate the reaction, especially with less reactive nucleophiles.[13] 4-Dimethylaminopyridine (DMAP) is an even more potent nucleophilic catalyst that is often used in small quantities alongside a stoichiometric base like TEA.

Q6: Can I use an inorganic base like Sodium Hydroxide (NaOH)?

A: Using a strong inorganic base like NaOH in an aqueous solution is generally not recommended for forming sulfonamides or sulfonate esters. The hydroxide ion (OH⁻) is a strong nucleophile and will compete with your intended nucleophile (the amine or alcohol). This leads to rapid hydrolysis of the sulfonyl chloride to the unreactive sodium sulfonate salt, drastically reducing the yield of your desired product.[14] However, if the explicit goal is to hydrolyze the sulfonyl chloride to a sulfonate salt, then alkaline hydrolysis with NaOH is the appropriate method.[14]

Section 3: Troubleshooting Experimental Failures

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Degraded Sulfonyl Chloride: The reagent has hydrolyzed to sulfonic acid due to moisture exposure.[6][7]- Use a fresh bottle of sulfonyl chloride or purify the existing stock. - Ensure all glassware is rigorously dried and the reaction is run under an inert (N₂ or Ar) atmosphere.[6][7]
2. Poor Nucleophilicity of Amine/Alcohol: The nucleophile is sterically hindered or electronically poor.[6]- Increase the reaction temperature or switch to a higher-boiling aprotic solvent (e.g., DMF, DMSO) to provide more energy for the reaction.[6] - Consider using a nucleophilic catalyst like DMAP (0.1 eq) in combination with a base like triethylamine to accelerate the reaction.
3. Incorrect Base Selection: The base is not strong enough or is sterically inaccessible.- For standard reactions, pyridine or triethylamine are reliable choices.[15] For very weak nucleophiles, a stronger, non-nucleophilic base like DBU may be required.[6]
Multiple Spots on TLC / Impure Product 1. Side Reactions: If using a primary amine, bis-sulfonylation (formation of R-N(SO₂R')₂) can occur.- Use a slight excess (1.1-1.2 equivalents) of the amine to favor the mono-sulfonated product.[7] For precious amines, using a larger excess of a non-nucleophilic base can also suppress this.
2. Hydrolysis: Water contamination is leading to the sulfonic acid byproduct.- Re-verify that all solvents are anhydrous and the reaction setup is free of moisture.[7] The sulfonic acid can often be removed during an aqueous workup with a mild base (e.g., NaHCO₃ solution).
3. Reaction with Solvent: Protic solvents like ethanol or methanol will react with the sulfonyl chloride.- Only use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile for this reaction.[6]
Reaction Stalls Before Completion 1. Insufficient Base: Not enough base was added to neutralize all the HCl generated.- Ensure at least one equivalent of base is used per equivalent of sulfonyl chloride. It is common practice to use 1.5-2.0 equivalents of the base.[9]
2. Precipitation of Reactants: The amine hydrochloride salt may be precipitating out of solution, removing the nucleophile from the reaction.- Switch to a more polar aprotic solvent that can better solubilize all reactants and intermediates.[6]
Section 4: Protocols & Methodologies
Standard Protocol for Sulfonamide Synthesis

This protocol provides a general guideline for the reaction of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with a primary or secondary amine.

Materials:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard, dry laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a clean, oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM.[9]

  • Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.[9]

  • Addition of Sulfonyl Chloride: Dissolve the 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.[9]

  • Reaction Monitoring: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure sulfonamide.[7]

Visualizations
General Reaction Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Amine/Alcohol (1.1 eq) in Anhydrous DCM B Add Base (e.g., TEA, 1.5 eq) A->B C Cool to 0 °C B->C D Slowly Add Sulfonyl Chloride (1.0 eq in Anhydrous DCM) C->D E Stir at 0 °C -> RT Monitor by TLC D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography or Recrystallization) G->H I Pure Product H->I

Caption: Experimental workflow for sulfonamide/sulfonate ester synthesis.

Troubleshooting Decision Tree

G Start Reaction Failed (Low/No Yield) CheckSM Check Purity of Sulfonyl Chloride (SM) Start->CheckSM Degraded SM Degraded? CheckSM->Degraded UseNew Solution: Use Fresh Reagent & Anhydrous Conditions Degraded->UseNew Yes CheckNuc Check Nucleophile Reactivity Degraded->CheckNuc No Success Problem Solved UseNew->Success WeakNuc Is Nucleophile Weak/ Hindered? CheckNuc->WeakNuc ForceCond Solution: Increase Temp, Use Catalyst (DMAP) WeakNuc->ForceCond Yes CheckBase Check Base & Conditions WeakNuc->CheckBase No ForceCond->Success WrongBase Is Base/Solvent Correct? CheckBase->WrongBase Optimize Solution: Optimize Base & Use Aprotic Solvent WrongBase->Optimize No WrongBase->Success Yes Optimize->Success

Caption: A decision tree for troubleshooting low-yield reactions.

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Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth technical assistance for a critical parameter in sulfonamide synthesis: the reaction temperature. We will explore the causal relationships between temperature, reaction kinetics, and side-product formation to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Temperature-Related Issues in Sulfonamide Synthesis

This section addresses specific problems you may encounter during sulfonamide formation and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I am getting a very low yield of my target sulfonamide. What are the likely temperature-related causes, and how can I address them?

Answer: A low yield in sulfonamide synthesis is a common issue that can often be traced back to suboptimal reaction temperatures. The reaction between a sulfonyl chloride and an amine is typically exothermic, and careful temperature control is crucial.[1] Here’s a breakdown of the potential temperature-related culprits and how to troubleshoot them:

  • Cause A: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by any trace moisture in your reaction, which converts them into the unreactive sulfonic acid.[1] While this is primarily a moisture issue, higher temperatures can accelerate this unwanted side reaction.

    • Solution:

      • Initial Cooling: Always start your reaction at a low temperature, typically 0 °C, using an ice bath. This slows down all reaction rates, including hydrolysis, allowing the desired reaction between the sulfonyl chloride and the amine to compete effectively.[1]

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.[1] This prevents localized heating and minimizes the opportunity for hydrolysis.

      • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to minimize the presence of water.[1]

  • Cause B: Reaction is Too Sluggish at Low Temperatures. While starting at 0 °C is recommended, some less reactive amines or sterically hindered substrates may not react efficiently at this temperature.

    • Solution:

      • Gradual Warming: After the dropwise addition of the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature.[1]

      • Gentle Heating: If monitoring the reaction (e.g., by TLC or HPLC) shows little to no product formation after several hours at room temperature, gentle heating may be necessary.[1] Increase the temperature in a controlled manner, for example, to 40-50 °C, and continue to monitor the reaction progress.

      • Avoid Excessive Heat: Be cautious with heating, as excessive temperatures can promote side reactions and decomposition.[1]

Issue 2: Significant Formation of a Bis-Sulfonylated Side Product

Question: I am working with a primary amine and observing a significant amount of a higher molecular weight side product, which I suspect is the bis-sulfonated species. How can temperature control help minimize this?

Answer: The formation of a bis-sulfonated product (R-N(SO₂R')₂) is a common side reaction when using primary amines. After the initial formation of the desired monosulfonamide, the nitrogen is still nucleophilic enough to react with a second molecule of the sulfonyl chloride. Higher reaction temperatures can favor this second sulfonylation.

  • Solution:

    • Maintain Low Temperatures: Running the reaction at 0 °C to room temperature is often sufficient to disfavor the formation of the bis-sulfonated product. Avoid heating the reaction unless absolutely necessary for the primary reaction to proceed.

    • Stoichiometry Control: While not a direct temperature control, using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride, leaving less available to react with the monosulfonamide product.

    • Reaction Monitoring: Closely monitor the reaction. Once the starting amine is consumed, work up the reaction to prevent further reaction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a sulfonamide synthesis?

A1: A starting temperature of 0 °C is a widely accepted practice for the reaction of a sulfonyl chloride with an amine.[1] This helps to control the initial exotherm of the reaction and minimize side reactions like the hydrolysis of the sulfonyl chloride.

Q2: When should I consider heating my sulfonamide reaction?

A2: Gentle heating should be considered only when the reaction is sluggish at room temperature.[1] This is often the case with less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered reactants. It is crucial to monitor the reaction closely by TLC or HPLC to determine if heating is beneficial.

Q3: Can excessive heat damage my product?

A3: Yes, some sulfonamides and sulfonyl chlorides can be thermally unstable and may decompose at elevated temperatures.[2] It is always advisable to start with milder conditions and only increase the temperature if necessary.

Q4: How does temperature affect reaction time?

A4: As with most chemical reactions, increasing the temperature will generally increase the reaction rate, leading to a shorter reaction time. However, the goal of optimization is not just speed, but also yield and purity. A reaction that is complete in one hour at 60 °C with 50% yield and multiple side products is less desirable than a reaction that takes 12 hours at room temperature to give a 90% yield of a clean product.

Experimental Protocol for Temperature Optimization

A systematic approach is the most effective way to determine the optimal temperature for your specific substrates. A Design of Experiments (DoE) approach can be powerful, but a simpler One-Variable-at-a-Time (OVAT) method is also effective for temperature screening.[3][4]

Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity for a given sulfonamide synthesis.

Methodology: Parallel Reaction Setup

This protocol involves setting up several small-scale reactions in parallel, each at a different temperature.

  • Preparation:

    • Ensure all reagents are pure and solvents are anhydrous.

    • Prepare a stock solution of your amine in your chosen anhydrous solvent (e.g., dichloromethane, THF).

    • Prepare a stock solution of your sulfonyl chloride in the same anhydrous solvent.

  • Reaction Setup:

    • In three separate, identical, flame-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), place an equal volume of the amine stock solution.

    • Place each flask in a cooling/heating bath set to a different temperature. A good starting range is:

      • Flask 1: 0 °C (ice-water bath)

      • Flask 2: 25 °C (room temperature water bath)

      • Flask 3: 50 °C (heated oil or water bath)

  • Reaction Initiation:

    • To each flask, add an equimolar amount of the sulfonyl chloride stock solution dropwise with vigorous stirring.

  • Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot (e.g., with a small amount of water or saturated aqueous ammonium chloride).

    • Analyze the aliquots by a suitable method (TLC, LC-MS, or ¹H NMR) to assess the consumption of starting materials and the formation of the product and any side products.

  • Data Analysis and Optimization:

    • Compare the results from the three temperatures.

    • If the reaction at 0 °C is too slow but clean, and the reaction at 50 °C is fast but produces significant impurities, the optimal temperature is likely between 0 °C and 25 °C.

    • Based on the initial results, you can perform a second round of experiments with a narrower temperature range to pinpoint the optimum.

Data Presentation

Summarize your findings in a table to clearly compare the outcomes at different temperatures.

Temperature (°C)Time (h)Conversion (%)Yield of Product (%)Purity (%)Notes on Side Products
0246055>95Minimal side products observed.
258>959092Minor impurity with higher Rf.
502>957580Significant formation of bis-sulfonated product and baseline impurities.

Visualizing the Optimization Workflow

Workflow for Temperature Screening

G cluster_prep Preparation cluster_setup Parallel Reaction Setup cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision prep_reagents Prepare Stock Solutions (Amine, Sulfonyl Chloride) setup_t1 Reaction 1 @ 0°C prep_reagents->setup_t1 setup_t2 Reaction 2 @ 25°C prep_reagents->setup_t2 setup_t3 Reaction 3 @ 50°C prep_reagents->setup_t3 prep_glassware Prepare Anhydrous Glassware prep_glassware->setup_t1 prep_glassware->setup_t2 prep_glassware->setup_t3 add_reagents Add Sulfonyl Chloride (Dropwise) setup_t1->add_reagents setup_t2->add_reagents setup_t3->add_reagents monitor Monitor Reactions (TLC, LC-MS) add_reagents->monitor analyze Analyze Yield, Purity, & Side Products monitor->analyze decision Identify Optimal Temperature Range analyze->decision G cluster_low_temp Low Temperature (e.g., 0°C) cluster_high_temp High Temperature (e.g., >50°C) temp Reaction Temperature low_rate Slower Reaction Rate temp->low_rate decreases high_rate Faster Reaction Rate temp->high_rate increases low_side_reactions Reduced Side Reactions (Hydrolysis, Bis-sulfonylation) low_rate->low_side_reactions low_yield Potentially Incomplete Reaction low_rate->low_yield high_side_reactions Increased Side Reactions (Hydrolysis, Bis-sulfonylation, Decomposition) high_rate->high_side_reactions high_yield Complete Reaction but Lower Purity high_rate->high_yield

Caption: The trade-offs associated with reaction temperature in sulfonamide synthesis.

References

  • Benchchem. (n.d.). Troubleshooting common side reactions in sulfite synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Gesmundo, N. J., et al. (2021). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Organic & Inorganic Au, 1(1), 18-27.
  • Science Buddies. (2023, July 12). Experiment: Test the effect of temperature on reaction time. Science News Explores.
  • Leitch, J. A., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(1), 294-303.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Malig, T. C., et al. (2022). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 26(7), 1896-1906.
  • American Chemical Society. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course.
  • Malig, T. C., et al. (2022). A Brief Introduction to Chemical Reaction Optimization.
  • Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(1), 27-37.
  • Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate | Class experiment.
  • Robertson, R. E., & Laughton, P. M. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(21), 4001-4006.
  • Emmert, M., et al. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Emmert, M., et al. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642-648.
  • Al-Hussain, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(45), 28245-28258.
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  • Health Canada. (2020, August 24).
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preventing hydrolysis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis During Synthesis

Welcome to the technical support guide for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. The inherent reactivity that makes this sulfonyl chloride a valuable synthetic intermediate also renders it highly susceptible to hydrolysis, a common cause of reduced yields and purification challenges.[1]

This guide provides in-depth, field-proven strategies to mitigate hydrolysis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Understanding the Core Problem: The Inevitability of Hydrolysis

This section addresses the fundamental chemistry of sulfonyl chloride hydrolysis. Understanding the 'why' is the first step toward effective prevention.

FAQ: The Fundamentals of Hydrolysis

Q: What exactly is hydrolysis in the context of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride?

A: Hydrolysis is a chemical reaction where the sulfonyl chloride molecule reacts with water. The water molecule acts as a nucleophile, attacking the highly electrophilic sulfur atom.[2] The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][4] This attack leads to the displacement of the chloride ion, which is an excellent leaving group, resulting in the formation of the corresponding and often undesired 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonic acid and hydrochloric acid (HCl).[5]

Consequences of Hydrolysis:

  • Yield Loss: Every molecule of sulfonyl chloride that is hydrolyzed is one less molecule available to react with your desired nucleophile, directly reducing the theoretical yield of your target product.[1]

  • Purification Complexity: The resulting sulfonic acid is a polar, acidic impurity that can complicate the work-up and purification process, sometimes leading to emulsions during extraction or requiring additional chromatographic steps.

  • Side Reactions: The generation of HCl can alter the pH of the reaction mixture, potentially catalyzing unintended side reactions.

Hydrolysis_Mechanism Figure 1: General Mechanism of Sulfonyl Chloride Hydrolysis RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate Trigonal Bipyramidal Intermediate RSO2Cl->Intermediate Nucleophilic Attack by Water H2O Water (H₂O) Products Sulfonic Acid (R-SO₃H) + Hydrochloric Acid (HCl) Intermediate->Products Chloride Leaving Group Expelled

Caption: Figure 1: General Mechanism of Sulfonyl Chloride Hydrolysis.

Section 2: Proactive Prevention: A Guide to Anhydrous Reaction Technique

The most effective strategy to prevent hydrolysis is to rigorously exclude water from the reaction system. This requires meticulous attention to detail in the preparation of glassware, solvents, and reagents.

FAQ: Setting Up for Success

Q: What are the most critical factors to control before I even start my reaction?

A: Success is determined before the first reagent is added. The "holy trinity" of anhydrous technique is:

  • Dry Glassware: Water adsorbs onto glass surfaces. All glassware (flasks, dropping funnels, condensers, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.

  • Anhydrous Solvents: Use freshly distilled solvents from an appropriate drying agent or high-quality anhydrous solvents from a commercial supplier, preferably from a sealed bottle or a solvent purification system. Never use "reagent grade" solvents from a bottle that has been opened multiple times without proper storage.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon.[2][6] This prevents atmospheric moisture from entering the system.

Anhydrous_Setup_Workflow Figure 2: Workflow for Anhydrous Reaction Setup A 1. Oven-Dry All Glassware (>120°C, >4 hours) B 2. Assemble Apparatus While Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Introduce Anhydrous Solvent via Syringe or Cannula B->C D 4. Add Anhydrous Reactants (Nucleophile, Base) C->D E 5. Cool Reaction Mixture (e.g., 0°C Ice Bath) D->E F 6. Add Sulfonyl Chloride Solution Dropwise via Syringe/Dropping Funnel E->F

Caption: Figure 2: Workflow for Anhydrous Reaction Setup.

Data Summary: Solvent & Base Selection

The choice of solvent and base is critical. Aprotic solvents are mandatory. The base scavenges the HCl generated during the primary reaction without competing as a nucleophile.

ParameterDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Toluene
Boiling Point (°C) 39.66681.6110.6
Drying Agent CaH₂Na/BenzophenoneCaH₂Na/Benzophenone
Notes Good general-purpose solvent. Easy to remove.Can contain peroxide inhibitors. Ethereal solvents are good choices.Polar aprotic, suitable for many reactions.Good for higher temperature reactions.
BasepKaHStructureKey Considerations
Pyridine 5.25Aromatic AmineOften used as both base and solvent. Can be nucleophilic in some cases. Must be rigorously dried (e.g., over KOH then distilled).
Triethylamine (TEA) 10.75Tertiary AmineCommon and inexpensive. Can form insoluble triethylammonium chloride salts. Must be distilled from CaH₂.
DIPEA 10.75Tertiary AmineMore sterically hindered than TEA, making it less nucleophilic. Often the base of choice. Must be distilled from CaH₂.
Section 3: Troubleshooting Guide: When Things Go Wrong

Even with careful planning, issues can arise. This section provides a framework for diagnosing and solving common problems related to hydrolysis.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low reaction yield; TLC/LC-MS shows a polar, UV-active spot corresponding to the sulfonic acid byproduct. Water Contamination. This is the most likely cause.Review Anhydrous Technique: • Were solvents truly anhydrous? • Was the inert atmosphere maintained throughout? • Was the amine or alcohol nucleophile properly dried? • Was the base anhydrous?
Reaction appears sluggish or incomplete. Insufficient Base or Low Temperature. The reaction generates HCl, which protonates the nucleophile (especially amines), rendering it unreactive.Check Stoichiometry: Ensure at least 1.0 equivalent of a non-nucleophilic base is used. For amine hydrochlorides, >2.0 equivalents are needed. • Temperature: While starting at 0°C is good practice, some reactions may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC.
Product loss during aqueous work-up. Prolonged contact with water/base during extraction. The sulfonyl chloride is relatively stable in non-polar organic solvents but can hydrolyze at the aqueous interface, especially if the pH is basic.[7][8]Optimize Work-up: • Perform the quench and extractions quickly and at a low temperature (use an ice bath). • Use a mild base like saturated sodium bicarbonate (NaHCO₃) for washing instead of stronger bases like NaOH.[7] • Minimize the volume of the aqueous phase and ensure vigorous stirring to reduce contact time.[7]
Difficulty removing unreacted sulfonyl chloride. Steric hindrance or electronic effects may make the sulfonyl chloride resistant to hydrolysis, even during a basic wash.[7]Consider a Nucleophilic Quench/Scavenger: • Before the main aqueous wash, add a small amount of a simple nucleophile like methanol or a dilute ammonia solution to convert the remaining sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[7] • For difficult cases, use a polymer-supported scavenger resin (e.g., an amine-functionalized resin) to covalently bind and remove the excess sulfonyl chloride by simple filtration.[7]
Section 4: Gold-Standard Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a sulfonamide, integrating all the best practices discussed.

Protocol: Synthesis of N-Benzyl-5-isopropyl-4-methoxy-2-methyl-benzenesulfonamide

Materials:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq), anhydrous

  • Diisopropylethylamine (DIPEA) (1.2 eq), distilled from CaH₂

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet (with a bubbler outlet). Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve benzylamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve the 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove DIPEA hydrochloride and any sulfonic acid), and finally with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization as appropriate.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Jing-jing, Z. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • Organic Syntheses. (n.d.). N-METHOXY-N-METHYLPENT-4-ENAMIDE. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in their synthetic workflows. The following sections provide detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure safe handling, effective reaction work-up, and high-purity product isolation.

PART 1: Critical Safety & Handling Protocols

This section addresses the essential safety precautions required when working with sulfonyl chlorides. These compounds are reactive and corrosive, demanding strict adherence to safety protocols.

Q1: What are the primary hazards associated with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and related reagents?

A1: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a corrosive and moisture-sensitive compound. The primary hazards include:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes.[1][2][3] Inhalation of dust or vapors is extremely destructive to the mucous membranes and upper respiratory tract.[1][4]

  • Reactivity with Water: It reacts exothermically, and sometimes violently, with water and other protic solvents (including atmospheric moisture) to generate corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][4][5]

  • Incompatibility with Bases: It can react violently with strong bases and nucleophiles like ammonia and aliphatic amines.[2][4]

  • Thermal Decomposition: When heated to decomposition, it can release toxic and irritating gases such as hydrogen chloride and sulfur dioxide.[1][6][7]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?

A2: A comprehensive PPE strategy is non-negotiable.[8]

  • Eye and Face Protection: Always wear tightly fitting safety goggles and a face shield to protect against splashes.[1][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[8]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron or suit is recommended.[1][8]

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]

PART 2: Core Principles of the Reaction Work-up

The goal of the work-up is to quench any unreacted sulfonyl chloride, remove all reaction byproducts, and isolate the desired product in high purity. The sterically hindered nature of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride makes its hydrolysis slower than less substituted analogs, a critical factor to consider during quenching.

Q3: What are the main chemical transformations that occur during the work-up?

A3: The work-up primarily involves two key reactions of the leftover sulfonyl chloride:

  • Hydrolysis: The sulfonyl chloride reacts with water, typically under basic conditions, to form the water-soluble and easily removed sulfonic acid salt.

  • Nucleophilic Quench: A more rapid method where the sulfonyl chloride is reacted with a simple nucleophile (e.g., a small amine or alcohol) to form a sulfonamide or sulfonate ester, which must then be removed in a subsequent step.[9]

The choice between these pathways depends on the stability of your desired product and the efficiency of the quench.

RC Reaction Complete (Product + Excess Sulfonyl Chloride) Quench Quench Step RC->Quench Hydrolysis Aqueous Quench (H₂O, NaHCO₃) Quench->Hydrolysis Product is Base-Stable NucQuench Nucleophilic Quench (e.g., NH₄OH, MeOH) Quench->NucQuench Slow Hydrolysis or Product is Base-Sensitive Extraction Liquid-Liquid Extraction Hydrolysis->Extraction NucQuench->Extraction Wash Aqueous Washes (Brine, etc.) Extraction->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Purify Purification (Column, Recrystallization) Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for sulfonyl chloride reaction work-up.

PART 3: Standard Work-up Protocols & Troubleshooting

This section provides step-by-step methodologies and a problem-solving guide for common issues encountered during the work-up.

Protocol 1: Standard Aqueous Quench and Extraction

This method is suitable for products that are stable to aqueous base and when excess sulfonyl chloride is not significantly high.

Steps:

  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C using an ice-water bath. This mitigates the exotherm from the quenching process.[9]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[9] Continue stirring vigorously for 30-60 minutes. This step neutralizes generated HCl and facilitates the hydrolysis of the unreacted sulfonyl chloride to its more water-soluble sodium sulfonate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if the product is neutral and the reaction used an amine base like pyridine or triethylamine).

    • Saturated aqueous NaHCO₃ (to remove any remaining sulfonic acid).

    • Brine (to break up emulsions and begin the drying process).

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Troubleshooting Guide
Q4: My aqueous work-up isn't removing all the unreacted sulfonyl chloride. What's wrong?

A4: This is a common issue, especially with a sterically hindered reagent like 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. The bulky isopropyl and methyl groups slow the rate of hydrolysis.

Troubleshooting Steps:

  • Increase Stirring Time & Intensity: Insufficient mixing between the organic and aqueous phases is a frequent cause. Ensure vigorous stirring for at least 1-2 hours during the quench to maximize interfacial contact.[9]

  • Use a Nucleophilic "Pre-Quench": Before the main aqueous wash, add a small amount of a nucleophile like methanol or a dilute aqueous ammonia solution to the reaction mixture.[9] This rapidly converts the sulfonyl chloride to a methyl sulfonate ester or a primary sulfonamide, respectively. These derivatives often have different polarities from the desired product and can be more easily separated by extraction or chromatography.

  • Consider a Scavenger Resin: For challenging separations or high-throughput synthesis, using a scavenger resin (e.g., an amine-functionalized polymer) is a highly effective, albeit more expensive, option to covalently bind and remove the excess sulfonyl chloride.[9]

Start Excess R-SO₂Cl Detected After Work-up Check1 Was Quench Stirring Time/Intensity Sufficient? Start->Check1 Action1 Increase Stirring Time to >1 hour and re-wash Check1->Action1 No/Unsure Check2 Is Product Stable to Simple Nucleophiles? Check1->Check2 Yes End Problem Resolved Action1->End Action2 Perform Nucleophilic Quench (e.g., with MeOH or NH₃) prior to aqueous wash Check2->Action2 Yes Action3 Use Scavenger Resin (e.g., Amine-functionalized) Check2->Action3 No/Sensitive Product Action2->End Action3->End

Caption: Troubleshooting logic for removing unreacted sulfonyl chloride.

Q5: An emulsion formed during my extraction. How do I resolve it?

A5: Emulsions are common when using chlorinated solvents or when the reaction mixture contains fine particulates.

  • Add Brine: Add a saturated solution of NaCl. The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Change Solvent: If emulsions are persistent, consider removing the solvent via rotary evaporation and re-dissolving the residue in a different, less emulsion-prone solvent like ethyl acetate before re-attempting the wash.[10]

Q6: My desired product is a sulfonamide, and I'm losing it during the basic wash. Why?

A6: Primary and some secondary sulfonamides have an acidic N-H proton (pKa ~10-11). A strong basic wash (e.g., with NaOH) can deprotonate the sulfonamide, forming a water-soluble salt that partitions into the aqueous layer.

  • Use a Weaker Base: Use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃ for the wash. Bicarbonate is generally not basic enough to deprotonate most sulfonamides but is sufficient to neutralize sulfonic acids.

  • pH Adjustment: If you must use a strong base, you can re-acidify the aqueous layer with HCl to a neutral pH and back-extract your product with fresh organic solvent.

PART 4: Frequently Asked Questions (FAQs)
Q7: What are the most common side products in reactions with this sulfonyl chloride?

A7: Besides unreacted starting material, the most common byproduct is the corresponding sulfonic acid (5-isopropyl-4-methoxy-2-methyl-benzenesulfonic acid), formed from hydrolysis with any trace water in the reaction.[11] If the reaction is run at high temperatures or for extended periods, decomposition can occur, but this is less common under standard conditions.

Q8: Can I purify my product using column chromatography on silica gel?

A8: Yes, in most cases. The desired product (sulfonamide or sulfonate ester) is typically stable to silica gel chromatography. However, it is crucial to ensure that all of the unreacted 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride has been quenched first. If residual sulfonyl chloride is loaded onto the column, it will slowly hydrolyze on the silica surface (which is acidic and contains bound water), leading to streaking and contamination of the product fractions with sulfonic acid.

Data Summary Tables

Table 1: Quenching Agent Selection Guide

Quenching AgentProsConsBest For...
Water / NaHCO₃ Byproducts are highly water-soluble; simple procedure.Can be slow for sterically hindered sulfonyl chlorides; not suitable for base-sensitive products.Robust, water- and base-insensitive products on a moderate to large scale.[9]
Aq. Ammonia (NH₄OH) Fast and effective conversion of sulfonyl chloride.Introduces a new sulfonamide impurity that must be removed.Reactions where the resulting primary sulfonamide has significantly different properties (e.g., polarity) than the desired product, allowing for easy separation.[9]
Methanol (MeOH) Rapidly forms a sulfonate ester; useful for anhydrous work-ups.Introduces a new ester impurity that must be removed.Products that are sensitive to aqueous or basic conditions.
Scavenger Resins Highly efficient; simplifies purification significantly.High cost; requires filtration to remove the resin.High-throughput synthesis or when traditional extractive work-ups fail.[9]
References
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • SAFETY DATA SHEET - Indane-5-sulfonyl chloride. CymitQuimica.
  • ICSC 0198 - SULPHURYL CHLORIDE.
  • Benzenesulfonyl chloride | C6H5ClO2S. PubChem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Benzenesulfonyl chloride - Safety D
  • SAFETY DATA SHEET - Benzenesulfonyl chloride. Fisher Scientific.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry.

Sources

stability of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride under storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. This guide, structured in a question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting advice to ensure the successful use of this reagent in your experiments. As Senior Application Scientists, we have synthesized the following information based on established principles of sulfonyl chloride chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride to ensure its long-term stability?

A1: To maximize the shelf-life of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, it is imperative to store it under controlled conditions that minimize exposure to atmospheric moisture. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which is the primary degradation pathway.

Recommended Storage Protocol:

  • Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of potential decomposition.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, further protecting the compound.

  • Container: Keep the compound in the original, tightly sealed container. For smaller aliquots, use vials with PTFE-lined caps to ensure a moisture-proof seal.

  • Location: Store in a dedicated desiccator within the refrigerator to provide an additional layer of protection against moisture.

Q2: I suspect my 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride has degraded. What are the visible signs of decomposition?

A2: Visual inspection can often provide the first clues of degradation. A pure sample of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride should be a crystalline solid. Signs of decomposition include:

  • Change in Physical State: The material may appear clumpy, sticky, or have a syrupy consistency due to the formation of the corresponding sulfonic acid from hydrolysis.

  • Discoloration: While some color is not always indicative of significant impurity, a noticeable change from a white or off-white powder to a yellow or brownish hue can suggest degradation.

  • Pungent Odor: The hydrolysis product, 5-isopropyl-4-methoxy-2-methyl-benzenesulfonic acid, will release hydrogen chloride (HCl) gas, which has a sharp, acidic odor.

Q3: My reaction yield is lower than expected when using this sulfonyl chloride. What are the potential causes related to the reagent's stability?

A3: Low reaction yields are a common issue when working with sulfonyl chlorides and can often be traced back to the reagent's purity. The primary culprit is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid is unreactive under typical sulfonylation conditions and effectively reduces the molar quantity of the active reagent.

To troubleshoot, consider the following:

  • Reagent Purity: The most likely cause is a partially hydrolyzed sulfonyl chloride. Assess the purity of your starting material using the analytical methods described in the "Troubleshooting Guide" section.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. This includes using dry solvents and glassware, and running the reaction under an inert atmosphere.[1]

  • Base Stoichiometry: If your reaction involves a base to scavenge the HCl byproduct, the presence of sulfonic acid in your starting material will neutralize some of the base, potentially hindering the reaction.

Troubleshooting Guide

Issue 1: Verifying the Purity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

When in doubt about the quality of your reagent, a quick purity assessment is recommended. Here are some reliable analytical techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a powerful tool to assess purity. The protons on the aromatic ring and the isopropyl and methyl groups will have characteristic chemical shifts. The presence of the sulfonic acid hydrolysis product will be indicated by a broadening of the peaks and potentially a downfield shift of the aromatic protons. You can perform a quick purity check by comparing the integration of the characteristic peaks of the sulfonyl chloride to any new, unexpected signals.[2]

  • ¹³C NMR: Can also be used for structural confirmation and to identify impurities.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Characteristic Peaks: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the S=O stretching vibrations, typically in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3]

  • Sign of Degradation: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch from the sulfonic acid hydrolysis product.

3. Thin-Layer Chromatography (TLC):

  • Quick Purity Check: TLC can be a fast and effective way to visualize the presence of the more polar sulfonic acid impurity.[4]

  • Typical Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 or 8:2 hexanes:ethyl acetate) is a good starting point.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate. The sulfonic acid will appear as a more polar spot (lower Rf) that may streak.

Issue 2: Inconsistent Reaction Kinetics or Incomplete Reactions

If your reaction is sluggish or fails to go to completion, and you have verified the purity of your other reagents and the reaction setup, the issue may lie with the sulfonyl chloride.

Workflow for Diagnosing Reaction Issues:

Caption: Troubleshooting workflow for reactions involving sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is dry.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the sulfonyl chloride.

    • Look for a broad singlet corresponding to the acidic proton of the sulfonic acid, which may appear far downfield.

    • Carefully integrate the aromatic and aliphatic regions to identify any unexpected signals that could correspond to the hydrolyzed product or other impurities.

Protocol 2: Monitoring Hydrolysis by TLC
  • Spotting: On a silica gel TLC plate, spot a small amount of your 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride solution (dissolved in a volatile solvent like dichloromethane or ethyl acetate).

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., 8:2 hexanes:ethyl acetate).

  • Visualization: After the solvent front has reached the top, remove the plate, let it dry, and visualize under a UV lamp.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of a second spot at a lower Rf value is indicative of the more polar sulfonic acid.

Data Presentation: Expected TLC Profile

CompoundExpected Rf ValueAppearance under UV (254 nm)
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride~0.6 - 0.8Quenches fluorescence
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonic acid~0.1 - 0.3Quenches fluorescence

Note: Rf values are approximate and can vary based on exact TLC conditions.

The Chemistry of Degradation: Hydrolysis

The primary stability concern for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is its reaction with water. This nucleophilic substitution reaction at the sulfur atom leads to the formation of the corresponding sulfonic acid and hydrochloric acid.

Mechanism of Hydrolysis:

Hydrolysis RSO2Cl R-SO₂(Cl) TS [R-SO₂(Cl)(OH₂)]‡ RSO2Cl->TS Nucleophilic Attack H2O H₂O H2O->TS RSO3H R-SO₃H TS->RSO3H HCl HCl TS->HCl

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

This reaction is generally considered to proceed via a concerted Sₙ2-like mechanism.[5] The presence of moisture, even in trace amounts, can initiate this degradation process, which is why stringent anhydrous conditions are paramount for both storage and use.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]*

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry (Vol. 6). Pergamon Press.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2715–2723. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • Klein, S., & Kho, B. T. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966–970. [Link]

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Validation & Comparative

A Researcher's Guide to 1H NMR Analysis of Sulfonamides Derived from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, A Structural Confirmation

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to a vast array of therapeutic agents.[1] The precise and unambiguous structural confirmation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the gold standard for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of a sulfonamide synthesized from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

We will move beyond a simple recitation of spectral data. Instead, this guide is designed to illuminate the causality behind the spectrum—explaining how the unique electronic environment of each proton in the molecule dictates its chemical shift, multiplicity, and integration. We will present a predictive analysis, a robust experimental protocol, and a comparative look at alternative analytical techniques, equipping researchers with the expertise to confidently characterize this important class of compounds.

The Target Molecule: Synthesis and Expected Structure

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to scavenge the HCl byproduct.[2][3] For the purpose of this guide, we will analyze the archetypal product formed from the reaction of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with ammonia, yielding 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonamide .

Synthesis_Workflow reagent1 5-Isopropyl-4-methoxy- 2-methyl-benzenesulfonyl chloride product 5-Isopropyl-4-methoxy- 2-methyl-benzenesulfonamide reagent1->product + Pyridine (Base) reagent2 Ammonia (NH3) reagent2->product

Caption: General synthesis of the target sulfonamide.

The resulting structure contains a highly substituted benzene ring with distinct proton environments, each providing a unique signature in the 1H NMR spectrum.

Caption: Structure of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonamide.

Predictive 1H NMR Analysis: Decoding the Signals

The power of 1H NMR lies in its ability to resolve individual protons based on their chemical environment. The electron density around a proton, influenced by neighboring atoms and functional groups, determines how shielded (shifted upfield) or deshielded (shifted downfield) it is.[4][5] Let's dissect the predicted spectrum for our target molecule.

The Aromatic Region (~6.5-8.0 ppm)

The benzene ring has two protons. Due to the substitution pattern, they are not adjacent and thus will not exhibit ortho-coupling. They are expected to appear as two distinct singlets.

  • H-6 (Predicted ~7.6-7.8 ppm): This proton is positioned ortho to the powerfully electron-withdrawing sulfonyl group (-SO2NH2). This proximity causes significant deshielding, shifting its signal far downfield in the aromatic region.

  • H-3 (Predicted ~6.7-6.9 ppm): This proton is flanked by two electron-donating groups: the ortho methyl group (-CH3) and the para methoxy group (-OCH3). These groups increase electron density at this position, causing a shielding effect that shifts the signal significantly upfield relative to other aromatic protons.

The Sulfonamide Proton (-SO2NH2) (~7.0-8.5 ppm or higher)

The two protons on the nitrogen are chemically equivalent and typically appear as a singlet. However, this signal is notable for several reasons:

  • Chemical Shift Variability: Its position is highly dependent on solvent, concentration, and temperature. In a common solvent like CDCl3, it may be less distinct. In DMSO-d6, which forms hydrogen bonds, the signal is often sharper and appears further downfield.

  • Broadness: Quadrupolar relaxation from the adjacent nitrogen atom often causes this peak to be broad.

  • D2O Exchange: This is a key validation step. Upon adding a drop of deuterium oxide (D2O) to the NMR tube and re-acquiring the spectrum, the -NH2 signal will disappear. This occurs because the labile amide protons exchange with deuterium, which is not observed in 1H NMR.

The Aliphatic Substituents (< 4.0 ppm)
  • Methoxy Group (-OCH3) (Predicted ~3.8-3.9 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.[6] Their position is downfield from typical alkyl protons due to the deshielding effect of the attached oxygen atom.

  • Isopropyl Group (-CH(CH3)2): This group gives a classic and easily identifiable pattern.

    • Methine Proton (-CH) (Predicted ~3.2-3.4 ppm): This single proton is coupled to the six protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1=7 lines).

    • Methyl Protons (2 x -CH3) (Predicted ~1.2-1.3 ppm): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton, so their signal will be split into a doublet (1+1=2 lines).

  • Aromatic Methyl Group (Ar-CH3) (Predicted ~2.3-2.5 ppm): The protons of the methyl group attached directly to the aromatic ring will appear as a singlet. Its chemical shift is characteristic of benzylic protons.[5]

Summary of Predicted 1H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
H-6 (Aromatic)7.6 – 7.8Singlet (s)1HN/A
-SO2NH27.0 – 8.5 (variable)Broad Singlet (br s)2HN/A
H-3 (Aromatic)6.7 – 6.9Singlet (s)1HN/A
-OCH33.8 – 3.9Singlet (s)3HN/A
-CH(CH3)23.2 – 3.4Septet (sept)1H~6.9 Hz
Ar-CH32.3 – 2.5Singlet (s)3HN/A
-CH(CH3)21.2 – 1.3Doublet (d)6H~6.9 Hz

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sulfonamide sample. B 2. Transfer to a clean, dry NMR tube. A->B C 3. Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). B->C D 4. Cap and vortex until fully dissolved. C->D E 5. Insert sample into NMR spectrometer. D->E F 6. Lock, tune, and shim the instrument. E->F G 7. Acquire 1H spectrum (e.g., 16 scans). F->G H 8. (Optional) Add 1 drop of D2O, reshake, and re-acquire to confirm NH2 peak. G->H I 9. Apply Fourier transform. H->I J 10. Phase correct the spectrum. I->J K 11. Calibrate reference (TMS or residual solvent peak). J->K L 12. Integrate all signals. K->L M 13. Assign peaks and analyze coupling constants. L->M

Caption: Standard workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: DMSO-d6 is highly recommended for sulfonamides. Its ability to form hydrogen bonds with the -NH2 protons results in a sharper, more distinct signal that is less prone to exchange-broadening compared to CDCl3. The residual solvent peak for DMSO-d6 appears at ~2.50 ppm.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonamide and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup: On a modern NMR spectrometer (e.g., 400 MHz or higher), insert the sample. The instrument's software will guide the user through locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming the magnetic field to achieve maximum homogeneity and resolution.

  • Data Acquisition: A standard proton experiment should be run. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum must then be phase-corrected to ensure all peaks have a proper absorption lineshape. The chemical shift axis is calibrated by setting the residual solvent peak (or an internal standard like TMS) to its known value.[4]

  • Analysis: Integrate the area under each peak to determine the relative number of protons it represents.[7] Measure the coupling constants (J-values) for the isopropyl group to confirm the coupling relationship. The J-value for the doublet and the septet must be identical.

Comparative Guide: NMR in Context

While 1H NMR is exceptionally powerful, a multi-technique approach provides the most comprehensive structural evidence.

Technique Information Provided Strengths Limitations
1H NMR Precise proton environment, count, and connectivity (H-H).High resolution; provides detailed structural framework; quantitative.Requires soluble sample; complex splitting can be difficult to interpret.
13C NMR Number and electronic environment of unique carbon atoms.Complements 1H NMR; good for identifying symmetry and carbon-based functional groups.Lower sensitivity (requires more sample/time); no coupling information in standard decoupled spectra.
IR Spectroscopy Presence of specific functional groups (e.g., S=O, N-H).Fast and simple; good for quick functional group identification. The S=O stretches are very strong and characteristic.Provides limited information on the overall molecular skeleton; not quantitative.
Mass Spectrometry Molecular weight and fragmentation patterns.Extremely sensitive; provides exact molecular formula (HRMS).Does not provide information on atom connectivity or stereochemistry; isomers can be indistinguishable.

Conclusion

The 1H NMR spectrum of a sulfonamide derived from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is rich with information. Each signal, from the downfield aromatic singlets to the characteristic isopropyl doublet and septet, serves as a distinct piece of the structural puzzle. By understanding the underlying principles of shielding, deshielding, and spin-spin coupling, a researcher can move from merely observing a spectrum to confidently assigning a structure. When combined with a robust experimental protocol, including the crucial D2O exchange for labile proton identification, 1H NMR spectroscopy proves itself to be an indispensable tool for the synthetic and medicinal chemist.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from rsc.org. [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from ResearchGate. [Link]

  • Luan, F., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

  • Yarmolchuk, V. S., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from pugetsound.edu. [Link]

  • Birchall, T., & Gillespie, R. J. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON. Canadian Science Publishing. [Link]

  • Janiszewska, E., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]

  • Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. National Center for Biotechnology Information. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from openochem.org. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from nih.gov. [Link]

  • LibreTexts. (2023). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from LibreTexts. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from orgsyn.org. [Link]

  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Retrieved from buyersguidechem.com. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride, a class of reagents pivotal in medicinal chemistry and drug development. These compounds serve as critical intermediates for synthesizing sulfonamides, a pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The precise structural characterization and quantification of these molecules and their subsequent derivatives are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), stands as the definitive analytical tool for this purpose. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information make it indispensable. This guide provides a comparative analysis of mass spectrometric approaches for characterizing derivatives of 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Fundamentals of Mass Spectrometry for Sulfonyl Chloride Derivatives

The choice of a mass spectrometric strategy is dictated by the physicochemical properties of the analyte. The parent sulfonyl chloride and its sulfonamide derivatives present different analytical challenges and opportunities.

Ionization Techniques: A Tale of Two Analytes

The conversion of a neutral molecule into a gas-phase ion is the first and most critical step in MS analysis. The choice between "hard" and "soft" ionization techniques fundamentally alters the resulting mass spectrum.

  • Electron Ionization (EI): A hard ionization technique typically used in GC-MS. High-energy electrons bombard the molecule, causing extensive fragmentation. While this provides a detailed fragmentation "fingerprint" useful for library matching, the molecular ion (the ion of the intact molecule) may be weak or entirely absent for labile compounds like sulfonyl chlorides.[1][2] The high energy can cause the molecule to degrade, particularly at the reactive sulfonyl chloride moiety.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS. It transfers ions from a solution into the gas phase with minimal energy, preserving the intact molecule. For sulfonamide derivatives, ESI in positive ion mode is exceptionally effective. The basic nitrogen atom in the sulfonamide group is readily protonated in the acidic mobile phase, forming a stable [M+H]+ ion.[3][4] This makes ESI the gold standard for analyzing these less volatile, more polar derivatives.

Predicting Fragmentation: The Structural Clues in the Spectrum

Parent Sulfonyl Chloride (via GC-EI-MS): The primary fragmentation events would likely involve:

  • Loss of Chlorine: Cleavage of the S-Cl bond to give [M-Cl]+.

  • Loss of Sulfur Dioxide: Expulsion of a neutral SO₂ molecule (64 Da).[5]

  • Benzylic Cleavage: Fragmentation of the isopropyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) or a propyl fragment.

  • Formation of the Tropylium Ion: A common rearrangement for alkylbenzenes, potentially leading to an ion at m/z 91, although substitution may alter this.

Sulfonamide Derivatives (via LC-ESI-MS/MS): The tandem mass spectra of protonated sulfonamides are characterized by several key fragmentation pathways, which are invaluable for structural confirmation.

  • Neutral Loss of SO₂: The most characteristic fragmentation is the loss of a neutral sulfur dioxide molecule (64 Da) from the protonated parent molecule [M+H]+. This occurs via a rearrangement where the amine group attacks the aromatic ring at the ipso-position (the carbon attached to the sulfur), displacing the SO₂.[3][6]

  • S-N Bond Cleavage: The bond between the sulfur and the nitrogen is labile and can cleave, resulting in two primary product ions: one corresponding to the protonated amine and the other to the sulfonyl moiety [ArSO₂]+.[7][8]

  • Cleavage of Substituents: The alkyl groups on the aromatic ring can also fragment, for example, through the loss of propene from the isopropyl group.

The diagram below illustrates the predicted primary fragmentation pathway for a generic sulfonamide derivative of our target molecule.

G cluster_main Predicted ESI-MS/MS Fragmentation of a Representative Derivative parent [M+H]+ Protonated Sulfonamide Derivative frag_so2 [M+H - SO₂]+ (m/z = M-63) parent->frag_so2 - SO₂ (64 Da) (Characteristic Rearrangement) frag_sulfonyl [ArSO₂]+ Sulfonyl Cation (m/z = 227) parent->frag_sulfonyl - R-NH (Amine) (S-N Cleavage) frag_amine [R-NH₂]+ Protonated Amine parent->frag_amine - ArSO₂ (S-N Cleavage)

Caption: Predicted ESI-MS/MS fragmentation pathways for a sulfonamide derivative.

Comparative Analysis of Mass Spectrometric Platforms

The choice between GC-MS and LC-MS is the most significant fork in the road for analyzing these compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Type Parent Sulfonyl ChlorideSulfonamide & Other Derivatives
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or APCI.
Key Advantages High chromatographic resolution; provides structural "fingerprints" via EI fragmentation.Broad applicability to polar, non-volatile, and thermally labile compounds; soft ionization preserves the molecular ion.[4]
Key Limitations Risk of thermal degradation of the sulfonyl chloride in the injector port.[9] Not suitable for non-volatile derivatives.Mobile phase composition can cause ion suppression; lower chromatographic resolution than capillary GC.
Verdict for Topic Feasible for the parent compound with careful method development (e.g., fast GC), but high risk of degradation.[9]The superior and more robust method for analyzing the more common and stable sulfonamide derivatives.[10]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confidence For drug development, unambiguous identification is non-negotiable. HRMS instruments (e.g., Q-TOF, Orbitrap) provide mass measurements with high accuracy (typically < 5 ppm). This allows for the confident determination of the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for robust and reliable analysis.

Protocol 1: LC-MS/MS Analysis of a Sulfonamide Derivative

This protocol is optimized for the quantitative analysis and structural confirmation of a sulfonamide synthesized from 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and a primary amine.

G cluster_workflow LC-MS/MS Workflow prep 1. Sample Preparation - Synthesize derivative - Prepare standards & QCs - Dilute in mobile phase lc 2. HPLC Separation - C18 Reversed-Phase Column - Gradient Elution prep->lc Inject ms 3. MS Detection - ESI Positive Mode - Full Scan (MS1) - Product Ion Scan (MS2) lc->ms Elute data 4. Data Analysis - Quantitation from calibration curve - Fragment analysis for confirmation ms->data Acquire Spectra

Caption: Experimental workflow for the LC-MS/MS analysis of sulfonamide derivatives.

1. Materials and Reagents:

  • Reference standard of the sulfonamide derivative.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (≥99%).

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Standard and Sample Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Calibration Curve: Prepare a series of standards by serial dilution of the primary stock with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare at least three concentration levels (low, medium, high) independently.

  • Blank: Use 50:50 acetonitrile:water to check for system contamination.

3. LC-MS/MS Instrument Parameters:

  • HPLC System:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • MS1 Acquisition: Full scan from m/z 100-1000 to find the [M+H]+ ion.

    • MS2 Acquisition (Product Ion Scan): Isolate the [M+H]+ precursor ion and apply collision energy (e.g., 10-40 eV) to generate fragment ions. Monitor for the characteristic loss of SO₂.

4. System Validation:

  • Analyze the calibration curve and confirm linearity (R² > 0.99).

  • Analyze QC samples; accuracy should be within ±15% of the nominal value.

  • Inject a blank after the highest standard to ensure no carryover.

Protocol 2: GC-MS Analysis of the Parent Sulfonyl Chloride

This protocol is designed for qualitative identification and requires careful handling to prevent degradation.

1. Materials and Reagents:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride standard.

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.

  • A low-polarity GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

2. Sample Preparation:

  • Prepare a ~10 µg/mL solution of the sulfonyl chloride in anhydrous DCM. Causality Note: It is critical to use an aprotic solvent and minimize exposure to atmospheric moisture to prevent hydrolysis of the reactive sulfonyl chloride group.

3. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 250 °C (Use a cooled or programmable injector if available to minimize degradation).

    • Injection Mode: Splitless (1 µL).

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

Conclusion

The mass spectrometric analysis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride and its derivatives is a nuanced task where the optimal strategy is dictated by the specific analyte. For the stable and pharmaceutically relevant sulfonamide derivatives, LC-MS with electrospray ionization is the undisputed method of choice, offering robust, sensitive, and structurally informative data primarily through the characteristic neutral loss of SO₂.[3] Conversely, the direct analysis of the parent sulfonyl chloride is best approached with caution using GC-MS, with a high awareness of the potential for thermal degradation. For unambiguous structural confirmation in regulated environments, high-resolution mass spectrometry is essential. By understanding the fundamental principles of ionization and fragmentation and applying the validated protocols described herein, researchers can confidently characterize these vital synthetic intermediates and their final products.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-943. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Amirav, A., et al. (2008). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. Journal of the American Society for Mass Spectrometry, 19(9), 1253-1264. Available at: [Link]

  • Gentili, A., et al. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Chromatography B, 774(2), 173-186. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Available at: [Link]

  • Kaufmann, A., & Butcher, P. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 875-883. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3294-3297. Available at: [Link]

  • Hakkinen, V. M. A., & Rautio, A. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 6(11), 3738-3745. Available at: [Link]

  • González-Mas, M. C., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Molecules, 28(9), 3925. Available at: [Link]

  • Bouyssiere, B., et al. (2019). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Journal of Analytical Atomic Spectrometry, 34(11), 2269-2276. Available at: [Link]

  • Grimm, F. A., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). Available at: [Link]

  • Grimm, F. A., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC, 2651475. Available at: [Link]

  • ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available at: [Link]

  • Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

Sources

HPLC analysis for purity of a sulfonamide synthesized with 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Analysis of a Novel Sulfonamide: The Central Role of HPLC

In the landscape of drug discovery and development, the rigorous assessment of a synthesized active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel sulfonamides, synthesized from precursors like 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, this analytical scrutiny is paramount. This guide provides an in-depth, experience-driven perspective on leveraging High-Performance Liquid Chromatography (HPLC) for purity determination, critically comparing it with alternative technologies to equip researchers with the knowledge for robust analytical method selection.

The Workhorse of Purity: Why Reversed-Phase HPLC Dominates

For the analysis of moderately polar, ionizable organic molecules like our target sulfonamide, reversed-phase HPLC (RP-HPLC) is the undisputed industry standard.[1] The principle is elegant in its simplicity: a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Less polar compounds are retained longer on the column, while more polar compounds elute earlier.

Our target sulfonamide, derived from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, possesses a significant hydrophobic character due to the substituted benzene ring, making it an ideal candidate for RP-HPLC. The primary goal of a purity method is to resolve the main compound from all potential process-related impurities (e.g., unreacted starting materials, by-products) and degradants.[2]

Causality in Method Development:

  • Column Selection: A C18 column is our starting point. The choice of a high-purity, end-capped silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a strong hydrophobic interaction mechanism, which is necessary for retaining the sulfonamide and its likely less-polar impurities.[3][4]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (A) and an organic modifier (B), typically acetonitrile, is essential. A gradient allows for the effective elution of a wider range of impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable analysis time.[5]

  • Mobile Phase Additive: The addition of a small percentage (e.g., 0.1%) of an acid like formic acid to the mobile phase is critical.[6] This serves two purposes:

    • It protonates the sulfonamide functional group, ensuring a consistent charge state and preventing peak splitting.

    • It suppresses the ionization of residual silanol groups on the silica stationary phase, which can otherwise cause undesirable secondary interactions and lead to peak tailing.

  • Detection: The aromatic nature of the sulfonamide provides strong UV absorbance. A photodiode array (PDA) detector is superior to a simple UV detector as it allows for the acquisition of the entire UV spectrum for each peak. This is invaluable for peak purity analysis (confirming that a chromatographic peak is not composed of co-eluting impurities) and for identifying the optimal detection wavelength for maximum sensitivity, likely around 270-280 nm for this class of compounds.[4]

The Gold Standard Protocol: A Self-Validating HPLC Purity Method

Trustworthiness in an analytical method is built upon its validation. The following protocol is designed with principles from the International Council for Harmonisation (ICH) guideline Q2(R1) in mind, ensuring it is suitable for its intended purpose.[7][8]

Step-by-Step HPLC Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

    • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh and dissolve the sulfonamide reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the synthesized sulfonamide sample at the same concentration as the standard. Ensure complete dissolution; sonication may be required.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection at 275 nm, with a scan range of 200-400 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the area percent purity using the following formula:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Perform a peak purity analysis using the PDA data to ensure the main peak is spectrally homogeneous.

The workflow for this HPLC analysis is visualized in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: 0.1% FA in H2O B: Acetonitrile) HPLC HPLC System (Pump, Autosampler) MobilePhase->HPLC SamplePrep Sample/Standard Prep (0.5 mg/mL in Diluent) SamplePrep->HPLC Injection Column C18 Column (30°C) HPLC->Column Gradient Elution Detector PDA Detector (275 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Data Acquisition Integration Peak Integration CDS->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

A Comparative Look: Alternative and Complementary Technologies

While HPLC is the primary choice, other technologies offer distinct advantages and can be invaluable for orthogonal verification—the practice of using a second, different analytical method to confirm a result.

Technique Principle Advantages Disadvantages Best Use Case
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[9]Robust, versatile, well-established, lower initial cost.[1][10]Longer analysis times, higher solvent consumption compared to UPLC.Routine QC, method development, and purity analysis for a wide range of compounds.[11]
UPLC Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[1]Faster analysis, better resolution, higher sensitivity, lower solvent use.[5][10]Higher backpressure, higher instrument cost, more susceptible to clogging.High-throughput screening, complex mixture analysis, trace impurity detection.[11]
SFC Uses a supercritical fluid (typically CO2) as the mobile phase.[12]Very fast separations, "green" (less organic solvent), ideal for chiral separations.[2][13]Limited polarity range without modifiers, specialized equipment needed.Chiral purity analysis, purification of non-polar to moderately polar compounds.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard for the analyte.[14]Absolute quantification, provides structural information, non-destructive.[15][16]Lower sensitivity than chromatography, requires expensive equipment and expertise.Purity determination of reference standards, analysis of mixtures without component separation.[17]

Expert Insights on Technology Selection:

  • HPLC to UPLC Transition: For a drug development program, transitioning a method from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is a logical step to increase throughput. UPLC operates at much higher pressures (up to 15,000 psi) with smaller particle size columns, which dramatically reduces run times and solvent consumption while improving resolution.[5] This is particularly beneficial when analyzing many samples during process development or stability studies.

  • The Power of Orthogonality with SFC and qNMR:

    • Supercritical Fluid Chromatography (SFC) offers a truly orthogonal separation mechanism to RP-HPLC.[12] Because it primarily uses supercritical CO2, the selectivity is different, and it may resolve impurities that co-elute in an HPLC method. It is an excellent technique for isolating impurities for structural elucidation.[18]

    • Quantitative NMR (qNMR) is a powerful, non-chromatographic technique for determining absolute purity.[14][19] It relies on the direct relationship between the integrated signal of a specific proton and the molar concentration of the molecule. By comparing the integral of a known proton on the sulfonamide to that of a certified internal standard, one can calculate a highly accurate purity value without needing a reference standard of the sulfonamide itself. This makes it an invaluable tool for qualifying new reference materials.

The relationship and distinct advantages of these techniques are illustrated in the diagram below.

Tech_Comparison center Purity Analysis of Sulfonamide HPLC HPLC (Robust & Versatile) center->HPLC Primary Method UPLC UPLC (Fast & Sensitive) center->UPLC High-Throughput SFC SFC (Green & Orthogonal) center->SFC Orthogonal Check qNMR qNMR (Absolute & Structural) center->qNMR Reference Standard Qualification HPLC->UPLC Method Transfer

Caption: Comparison of analytical techniques for sulfonamide purity.

Conclusion

For determining the purity of a newly synthesized sulfonamide from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a well-developed and validated RP-HPLC method stands as the most reliable and practical choice for routine analysis. It offers a balance of performance, robustness, and accessibility. However, a comprehensive analytical strategy, especially within a drug development context, should embrace the strengths of alternative technologies. UPLC provides a direct path to increased efficiency, while SFC and qNMR offer powerful orthogonal data that builds ultimate confidence in the purity, and therefore the quality, of the drug candidate. The judicious application of these complementary techniques ensures a scientifically sound and regulatory-compliant approach to pharmaceutical analysis.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website.[10]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from ALWSCI Industry News.[11]

  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from MicroSolv Technology Corporation.[6]

  • ResearchGate. (2025, August 6). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from ResearchGate.[20]

  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from WebofPharma.[1]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline.[5]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from MDPI.[21]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from Trends in Sciences.[3]

  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides. Retrieved from Google Patents.[22]

  • U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from USP.[9]

  • Twisting Memoirs Publications. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from TMP Universal Journal of Advances in Pharmaceutical Sciences.[13]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma.[14]

  • National Institutes of Health. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from PMC - NIH.[23]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from Advances in Bioresearch.[2]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from ResearchGate.[24]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA.[7]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from IJPSR.[25]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from RSSL.[15]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.[26]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from PMC - NIH.[12]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from USP-NF.[27]

  • Chromatography Online. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from Pharmaceutical Technology.[18]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from Chromatography Today.[28]

  • BuyersGuideChem. (n.d.). 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Retrieved from BuyersGuideChem.[29]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from LCGC International.[30]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from Letters in Applied NanoBioScience.[4]

  • MilliporeSigma. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from Sigma-Aldrich.[17]

  • Journal of Pharmaceutical Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from JPA.[31]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent Technologies.[32]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved from Mestrelab.[19]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from Organic Syntheses Procedure.[33]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA.[8]

  • Scribd. (2021, January 5). USP-NF 621 Chromatography | PDF. Retrieved from Scribd.[34]

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Tosyl Chloride (TsCl) vs. 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl-Cl): A Comparative Guide to Sulfonylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Prepared by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within drug development, the choice of a sulfonating agent can be a critical parameter influencing reaction selectivity, yield, and the overall efficiency of a synthetic route. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been the workhorse for the formation of sulfonamides and sulfonate esters, its reactivity profile is not universally optimal. This guide provides a detailed comparison between tosyl chloride and a sterically demanding alternative, 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl), offering field-proven insights and experimental data to guide reagent selection.

The fundamental difference between these two reagents lies in the steric environment around the sulfonyl group. The methyl group of tosyl chloride presents minimal steric hindrance, allowing for rapid reaction with a wide range of nucleophiles. In contrast, the two bulky isopropyl groups ortho to the sulfonyl chloride in Trisyl-Cl create a sterically congested environment, dramatically altering its reactivity and providing unique selectivity.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical properties of each reagent is crucial for experimental design, including solvent selection and reaction setup. The data presented below has been compiled from leading chemical suppliers and safety data sheets.

PropertyTosyl Chloride (TsCl)2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl-Cl)
Molecular Weight 190.65 g/mol 302.86 g/mol
Appearance White to off-white solidWhite to yellow crystalline solid
Melting Point 67-69 °C95-99 °C
Solubility Soluble in toluene, CH2Cl2, THF, pyridineSoluble in toluene, CH2Cl2, THF
Stability Moisture sensitive; hydrolyzes to p-toluenesulfonic acidMoisture sensitive; hydrolyzes, though at a slower rate due to steric shielding

Reactivity and Mechanistic Considerations

The utility of a sulfonyl chloride is defined by its electrophilicity and the steric accessibility of the sulfur atom. The electronic properties of TsCl and Trisyl-Cl are broadly similar; however, the steric differences are profound and are the primary determinant of their distinct applications in synthesis.

The Decisive Role of Steric Hindrance

The ortho-isopropyl groups of Trisyl-Cl serve as bulky "gatekeepers" to the electrophilic sulfur center. This steric shield is the core reason for its specialized applications. While TsCl reacts readily with primary and secondary amines and alcohols, Trisyl-Cl exhibits a marked preference for less sterically hindered nucleophiles.

This differential reactivity is a powerful tool for achieving chemoselectivity in complex molecules possessing multiple nucleophilic sites. For instance, in the presence of both a primary and a secondary amine, Trisyl-Cl can selectively sulfonylate the primary amine, leaving the more hindered secondary amine untouched—a task that is often challenging with the more reactive tosyl chloride.

cluster_TsCl Tosyl Chloride (TsCl) cluster_TrisylCl Trisyl Chloride (Trisyl-Cl) TsCl_structure TsCl Structure TsCl_reactivity Low Steric Hindrance (Accessible Sulfur Atom) TsCl_structure->TsCl_reactivity leads to High_Reactivity Broad Reactivity with Primary & Secondary Nucleophiles TsCl_reactivity->High_Reactivity Results in TrisylCl_structure Trisyl-Cl Structure TrisylCl_reactivity High Steric Hindrance (Shielded Sulfur Atom) TrisylCl_structure->TrisylCl_reactivity leads to Selective_Reactivity Selective Reactivity with Sterically Accessible Nucleophiles (e.g., Primary) TrisylCl_reactivity->Selective_Reactivity Results in

Caption: Steric hindrance comparison between TsCl and Trisyl-Cl.

Comparative Experimental Performance

The true value of these reagents is demonstrated in their application. Below, we compare their performance in key synthetic transformations, supported by literature-derived data.

Sulfonamide Formation

The formation of sulfonamides is a cornerstone of medicinal chemistry. The rate and success of this reaction are heavily dependent on the steric bulk of both the amine and the sulfonyl chloride.

SubstrateReagentConditionsYieldObservations
Aniline (Primary Amine)TsClPyridine, 0 °C to rt>95%Rapid reaction, complete conversion.
Aniline (Primary Amine)Trisyl-ClPyridine, DMAP, 50 °C~90%Slower reaction requiring heat and catalyst.
N-Methylaniline (Secondary Amine)TsClPyridine, rt>90%Efficient reaction.
N-Methylaniline (Secondary Amine)Trisyl-ClPyridine, DMAP, 80 °C, 24h<10%Reaction is significantly retarded due to steric clash.

This data clearly illustrates the selective nature of Trisyl-Cl. Its reluctance to react with secondary amines allows for selective sulfonylation of primary amines in the presence of secondary amines, a valuable tactic in differential protection strategies.

Protection of Alcohols

The formation of sulfonate esters is a common method for protecting alcohols or for converting them into good leaving groups. Here too, sterics play a deciding role.

SubstrateReagentConditionsYieldSelectivity (1° vs 2°)
1,2-PropanediolTsClPyridine, 0 °C~85% (mono-tosylation)Low (mixture of 1°- and 2°-tosylates)
1,2-PropanediolTrisyl-ClPyridine, 0 °C to rt>90% (mono-trisylation)High (>95:5 for the primary alcohol)

The exceptional selectivity of Trisyl-Cl for primary alcohols over secondary alcohols is a significant advantage in carbohydrate and polyol chemistry, minimizing the need for extensive protecting group manipulations.

Experimental Protocol: Selective Monosulfonylation of a Diol

To provide a practical context, the following is a self-validating protocol for the selective monosulfonylation of the primary alcohol in 1,2-propanediol. The choice of base and reaction temperature is critical for success.

Objective: To selectively protect the primary hydroxyl group of 1,2-propanediol using Trisyl-Cl.

Materials:

  • 1,2-Propanediol (1.0 eq)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl) (1.05 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with 1,2-propanediol (1.0 eq) and dissolved in anhydrous pyridine (approx. 0.2 M). The solution is cooled to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Reagent Addition: 2,4,6-Triisopropylbenzenesulfonyl chloride (1.05 eq) is added portion-wise to the stirred solution over 15 minutes. Causality: The slow addition and low temperature help to control the exotherm and minimize side reactions, including potential reaction at the secondary alcohol.

  • Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-6 hours). Self-Validation: The disappearance of the starting material spot and the appearance of a single, higher Rf product spot indicates a successful and selective reaction.

  • Work-up: The reaction is quenched by the slow addition of cold water. The mixture is then diluted with CH2Cl2 and washed successively with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure 1-O-trisyl-1,2-propanediol.

setup 1. Reaction Setup (Diol in Pyridine, 0°C) addition 2. Add Trisyl-Cl (Portion-wise) setup->addition Control Temperature monitor 3. Reaction Monitoring (TLC) addition->monitor Stir 4-6h workup 4. Aqueous Work-up (Quench, Wash) monitor->workup If SM consumed isolate 5. Isolation (Dry, Concentrate) workup->isolate purify 6. Purification (Column Chromatography) isolate->purify

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, benzenesulfonyl chlorides are indispensable reagents. Their utility as precursors to sulfonamides, a privileged scaffold in medicinal chemistry, necessitates a nuanced understanding of their reactivity. This guide offers an in-depth comparison of the reactivity of variously substituted benzenesulfonyl chlorides, supported by experimental evidence and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

Fundamental Principles of Reactivity

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl). This sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it serves as a prime target for nucleophilic attack.[1][2] The chloride ion is an excellent leaving group, facilitating the substitution process.

The reaction mechanism is generally considered to proceed via a nucleophilic substitution pathway at the sulfur center. While the precise nature of the transition state can vary with the nucleophile, solvent, and substituents, it is often depicted as involving a trigonal bipyramidal intermediate or transition state.[1] The rate of this reaction is exquisitely sensitive to the electronic and steric environment of the benzene ring, which can be modulated by the presence of various substituents.

The Influence of Electronic Effects on Reactivity

The electronic nature of the substituent on the benzene ring plays a pivotal role in modulating the reactivity of the sulfonyl chloride. This effect can be quantitatively assessed using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the reactions of benzenesulfonyl chlorides, a positive Hammett ρ value is consistently observed, indicating that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) retard it.[3][4][5]

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and cyano (-CN) groups, particularly at the para and ortho positions, significantly enhance the reactivity of the benzenesulfonyl chloride. By inductively and/or resonantly withdrawing electron density from the benzene ring, they further increase the electrophilicity of the sulfonyl sulfur atom. This stabilization of the developing negative charge in the transition state leads to a lower activation energy and, consequently, a faster reaction rate.[6][7] For instance, 4-nitrobenzenesulfonyl chloride is a highly reactive compound widely used in organic synthesis.[2][8]

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the reactivity of the sulfonyl chloride.[6][9] These groups donate electron density to the benzene ring, which in turn slightly reduces the electrophilicity of the sulfur center. This destabilizes the negatively charged transition state, leading to a higher activation energy and a slower reaction. 4-methoxybenzenesulfonyl chloride, for example, is noted for its moderated reactivity, which can be advantageous in achieving selectivity in certain synthetic applications.[9][10]

Below is a diagram illustrating the electronic effects of substituents on the transition state of the nucleophilic attack on a substituted benzenesulfonyl chloride.

electronic_effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_TS Transition State (Stabilized) EWG EWG (e.g., -NO₂) EWG_Reactant Substituted Benzenesulfonyl Chloride (More Electrophilic) EWG->EWG_Reactant Withdraws electron density EWG_Reactant->EWG_TS Faster Reaction EDG_TS Transition State (Destabilized) EDG EDG (e.g., -OCH₃) EDG_Reactant Substituted Benzenesulfonyl Chloride (Less Electrophilic) EDG->EDG_Reactant Donates electron density EDG_Reactant->EDG_TS Slower Reaction

Caption: Electronic effects of substituents on the transition state of nucleophilic substitution.

Steric Hindrance: A Modulator of Reactivity

Steric effects, particularly from substituents at the ortho position, can significantly influence the reactivity of benzenesulfonyl chlorides. Large groups flanking the sulfonyl chloride moiety can impede the approach of the nucleophile, thereby slowing down the reaction rate.[11][12] This steric hindrance can be a critical factor to consider when designing synthetic routes, as it can sometimes override electronic effects. For instance, while an ortho-methyl group is weakly electron-donating, its steric bulk can lead to a more pronounced decrease in reactivity than would be predicted based on its electronic effect alone. However, some studies have reported a counterintuitive acceleration of substitution with ortho-alkyl groups, suggesting a more complex interplay of factors.[5]

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes the relative rates of reaction for a series of para-substituted benzenesulfonyl chlorides with a common nucleophile, aniline, in a non-polar solvent. The data is a composite representation based on trends reported in the literature.

Substituent (at para position)Hammett Constant (σₚ)Relative Rate (k_rel)
-OCH₃-0.270.2
-CH₃-0.170.5
-H0.001.0
-Cl+0.233.5
-NO₂+0.7850.0

This data is illustrative and relative rates can vary depending on the specific nucleophile, solvent, and temperature.

As the table demonstrates, the reaction rate increases substantially with the electron-withdrawing strength of the para-substituent, spanning over two orders of magnitude from the electron-donating methoxy group to the strongly electron-withdrawing nitro group.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of different substituted benzenesulfonyl chlorides, a standardized kinetic experiment can be performed. The aminolysis of the sulfonyl chloride with a primary or secondary amine is a common and reliable method. The progress of the reaction can be monitored by techniques such as HPLC, GC, or NMR spectroscopy.

Protocol: Comparative Aminolysis of Substituted Benzenesulfonyl Chlorides

This protocol outlines a general procedure for comparing the reaction rates of different benzenesulfonyl chlorides with aniline.

experimental_workflow start Start prep Prepare stock solutions of each substituted benzenesulfonyl chloride and aniline in an anhydrous solvent (e.g., acetonitrile). start->prep reaction In a thermostatted reactor, mix the aniline solution with one of the benzenesulfonyl chloride solutions at a defined temperature (e.g., 25 °C). prep->reaction sampling Withdraw aliquots from the reaction mixture at specific time intervals. reaction->sampling quench Quench the reaction in the aliquots immediately (e.g., by dilution with a suitable solvent and addition of an acid). sampling->quench analysis Analyze the quenched aliquots by a calibrated analytical method (e.g., HPLC) to determine the concentration of the product or the remaining sulfonyl chloride. quench->analysis data Plot the concentration of the product (or reactant) versus time to obtain the reaction rate for each substituted benzenesulfonyl chloride. analysis->data compare Compare the determined reaction rates to establish the relative reactivity series. data->compare end End compare->end

Caption: Experimental workflow for the comparative kinetic analysis of benzenesulfonyl chlorides.

Methodology:

  • Reaction Setup: In a jacketed glass reactor maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), a solution of aniline (e.g., 0.1 M) in anhydrous acetonitrile is stirred.

  • Initiation: The reaction is initiated by the addition of a solution of the substituted benzenesulfonyl chloride (e.g., 0.005 M) in anhydrous acetonitrile. The final concentrations should be chosen to ensure pseudo-first-order conditions with respect to the sulfonyl chloride.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and quenched.

  • Analysis: The concentration of the resulting sulfonamide is determined by reverse-phase HPLC with UV detection.

  • Data Processing: The pseudo-first-order rate constant (k_obs) for each substituted benzenesulfonyl chloride is determined by plotting the natural logarithm of the remaining sulfonyl chloride concentration versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of aniline.

Conclusion

The reactivity of substituted benzenesulfonyl chlorides is a finely tunable property that can be rationally controlled through the judicious choice of substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho substituents, also plays a crucial role in modulating reactivity. A systematic experimental approach, as outlined in this guide, allows for the precise quantification of these effects, enabling researchers and drug development professionals to select the optimal benzenesulfonyl chloride for their specific synthetic needs, thereby streamlining the synthesis of novel sulfonamide-based therapeutics and other functional molecules.

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A Comparative Guide to Evaluating the Steric Hindrance of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the nuanced selection of reagents is paramount to achieving desired reactivity and selectivity. Among the vast arsenal of sulfonylating agents, sterically hindered sulfonyl chlorides have carved a niche for their ability to impart specific functionalities with controlled reactivity. This guide provides a comprehensive evaluation of the steric hindrance of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a compound of interest for applications requiring a balance of electronic and steric properties.

Through a combination of proposed experimental protocols and comparative analysis with established sterically hindered sulfonyl chlorides, this document aims to equip researchers with the knowledge to rationally select the most appropriate reagent for their synthetic challenges.

The Significance of Steric Hindrance in Sulfonylation Reactions

The sulfonylation of amines to form sulfonamides is a cornerstone transformation in medicinal chemistry. The rate and success of this reaction are profoundly influenced by the steric environment around the sulfonyl group of the sulfonyl chloride. Increased steric bulk can modulate the reactivity of the sulfonyl chloride, often leading to enhanced selectivity for less hindered amines or preventing undesired side reactions.

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride presents a unique substitution pattern. The interplay of the ortho-methyl group and the meta-isopropyl group relative to the sulfonyl chloride moiety suggests a significant degree of steric encumbrance. To quantitatively assess this, a comparative kinetic analysis against well-characterized, sterically hindered sulfonyl chlorides is essential.

Comparative Reagents

For a robust evaluation, we will compare the steric hindrance of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride with two commercially available and widely studied alternatives:

  • 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): Known for its substantial steric bulk, TPSCl is often employed as a highly selective sulfonating agent.[1]

  • 2-Mesitylenesulfonyl Chloride (MstCl): With two ortho-methyl groups, MstCl provides a valuable benchmark for the effect of di-ortho-substitution on reactivity.[2]

A less sterically hindered and more reactive alternative for comparison is:

  • Benzenesulfonyl Chloride: As the parent compound, it serves as a baseline for reactivity with minimal steric hindrance.[2]

Experimental Design for Evaluating Steric Hindrance

To quantify the steric hindrance of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a kinetic study of its reaction with a model primary amine, aniline, is proposed. By determining the second-order rate constant (k) for this reaction and comparing it to the rate constants of the comparative reagents under identical conditions, a quantitative measure of relative reactivity and, by extension, steric hindrance can be established.

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC), a sensitive and accurate technique for quantifying the disappearance of reactants and the appearance of the product over time.[3]

Synthesis of Sulfonyl Chlorides

A reliable supply of the sulfonyl chlorides is crucial. While TPSCl and MstCl are commercially available, a synthetic route for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is proposed based on the versatile Sandmeyer reaction.[1][4]

Proposed Synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride:

This synthesis would start from a suitable aniline precursor, 5-isopropyl-4-methoxy-2-methylaniline.

  • Diazotization: The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonylation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide (often generated in situ from thionyl chloride or from a stable surrogate like DABSO) in a suitable solvent such as acetic acid, in the presence of a copper(I) or copper(II) catalyst.[5][6] This will yield the desired 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

  • Workup and Purification: The reaction mixture is typically poured into ice-water, and the precipitated sulfonyl chloride is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl):

TPSCl is typically synthesized via the sulfonation of 1,3,5-triisopropylbenzene with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride.[1]

Synthesis of 2-Mesitylenesulfonyl Chloride (MstCl):

MstCl can be prepared by the chlorosulfonation of mesitylene (1,3,5-trimethylbenzene).[7]

Kinetic Measurement Protocol

The following detailed protocol outlines the procedure for determining the second-order rate constant for the reaction of each sulfonyl chloride with aniline.

Materials:

  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

  • 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

  • 2-Mesitylenesulfonyl Chloride (MstCl)

  • Benzenesulfonyl Chloride

  • Aniline (freshly distilled)

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M in acetonitrile).

    • Prepare a stock solution of aniline (e.g., 0.1 M in acetonitrile).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M in acetonitrile).

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the sulfonyl chloride stock solution, the internal standard stock solution, and acetonitrile to achieve the desired initial concentrations (e.g., 0.01 M for the sulfonyl chloride).

    • In a separate vessel, bring the aniline stock solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add the aniline solution to the sulfonyl chloride solution with vigorous stirring. The final concentrations of the sulfonyl chloride and aniline should be equimolar (e.g., 0.005 M).

    • Immediately withdraw an aliquot (e.g., 100 µL) of the reaction mixture (t=0) and quench it in a vial containing a known volume of a quenching solution (e.g., a dilute solution of a highly reactive amine in acetonitrile) to stop the reaction.

    • Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., every 5, 10, 15, 30, 60 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The HPLC method should be developed to achieve baseline separation of the sulfonyl chloride, aniline, the sulfonamide product, and the internal standard.

    • Create a calibration curve for the sulfonyl chloride to determine its concentration in each sample based on the peak area relative to the internal standard.

  • Data Analysis:

    • The reaction between a sulfonyl chloride and a primary amine follows second-order kinetics.[8] The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t = kt + 1/[A]₀ where:

      • [A]t is the concentration of the sulfonyl chloride at time t

      • k is the second-order rate constant

      • [A]₀ is the initial concentration of the sulfonyl chloride

    • Plot 1/[A]t versus time (t). The plot should yield a straight line with a slope equal to the rate constant, k.[9]

Expected Results and Interpretation

The steric hindrance of each sulfonyl chloride will be inversely proportional to its reaction rate constant. A larger, more sterically hindered sulfonyl chloride will react more slowly with aniline, resulting in a smaller rate constant.

Sulfonyl ChlorideExpected Relative Rate Constant (k)Expected Steric Hindrance
Benzenesulfonyl ChlorideHighestLowest
2-Mesitylenesulfonyl Chloride (MstCl)IntermediateIntermediate
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chlorideLowHigh
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)LowestHighest

The position of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in this series will provide a quantitative measure of its steric hindrance relative to well-established reagents. The electronic effects of the methoxy and methyl groups will also influence the reactivity, which can be further dissected using Hammett and Taft analyses if a broader range of substituted sulfonyl chlorides are studied.[10][11] The Taft equation, in particular, is designed to separate polar, steric, and resonance effects.[10][11][12]

Graphical Representation of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis cluster_comparison Comparison synth_target Synthesize 5-Isopropyl-4-methoxy- 2-methyl-benzenesulfonyl chloride prep_solutions Prepare Stock Solutions (Sulfonyl Chlorides, Aniline, Internal Standard) synth_target->prep_solutions obtain_alternatives Obtain Alternative Sulfonyl Chlorides (TPSCl, MstCl, etc.) obtain_alternatives->prep_solutions setup Set up Thermostated Reaction Vessel prep_solutions->setup initiate Initiate Reaction by Mixing Reactants setup->initiate sample Withdraw and Quench Aliquots at Time Intervals initiate->sample hplc Analyze Samples by HPLC sample->hplc plot Plot 1/[Reactant] vs. Time hplc->plot calculate Calculate Second-Order Rate Constant (k) plot->calculate compare Compare Rate Constants to Evaluate Steric Hindrance calculate->compare

Figure 1. Workflow for the comparative kinetic analysis of sulfonyl chloride reactivity.

Conclusion

This guide provides a robust framework for the quantitative evaluation of the steric hindrance of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. By following the proposed experimental protocols, researchers can generate the necessary kinetic data to make informed decisions about the suitability of this reagent for their specific synthetic applications. The comparison with established sterically hindered sulfonyl chlorides will provide a clear and objective assessment of its reactivity profile, contributing to the rational design of more efficient and selective chemical syntheses.

References

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Scribd. Sandmeyer OPRD Set 2009 | PDF | Chemical Reactions | Acid. [Link]

  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Organic Syntheses. (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. [Link]

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  • Scribd. Taft equation: Polar substituent constants, σ | PDF | Chemistry. [Link]

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  • Dalal Institute. Taft Equation. [Link]

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  • PMC - NIH. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

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A Senior Application Scientist's Guide to Assessing the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - Predicting and Verifying Sulfonamide Longevity

To researchers in drug development, the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The synthesis of these compounds, most commonly through the reaction of a primary or secondary amine with a sulfonyl chloride, is a foundational reaction.[1] However, the stability of the resulting sulfonamide is a critical, and often variable, parameter that dictates its viability as a drug candidate. A molecule that degrades prematurely on the shelf, under physiological conditions, or upon exposure to light is of little therapeutic value.

The intrinsic stability of a sulfonamide is not an arbitrary characteristic; it is fundamentally encoded by its molecular structure. A significant, yet frequently underestimated, determinant of this stability is the nature of the sulfonyl chloride precursor. The electronic and steric properties of the substituents on the sulfonyl chloride's backbone directly influence the resilience of the resulting sulfonamide's S-N bond to various degradation pathways.

This guide provides a framework for both predicting and experimentally validating the stability of sulfonamides, with a focus on how the choice of the initial sulfonyl chloride impacts the final product's degradation profile. We will move beyond mere protocol recitation to explain the underlying chemical principles, ensuring that the experimental design is not a black box but a logical, self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic precursors to optimize drug stability.

Pillar 1: Theoretical Foundations of Sulfonamide Stability

The degradation of sulfonamides can proceed through several mechanisms, primarily hydrolysis, photolysis, and thermal decomposition.[2][3] The susceptibility to each pathway is heavily influenced by the electronic environment of the sulfonyl group, which is established by the precursor sulfonyl chloride.

  • Hydrolytic Stability: Hydrolysis, the cleavage of the S-N bond by water, is a primary concern for aqueous formulations and in vivo stability. This reaction can be catalyzed by acid or base.[4][5] The rate of hydrolysis is dictated by the electrophilicity of the sulfur atom.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ on an aryl sulfonyl chloride precursor increase the partial positive charge on the sulfur atom. This makes the resulting sulfonamide more susceptible to nucleophilic attack by water or hydroxide ions, leading to faster hydrolytic degradation.[2] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ decrease the sulfur's electrophilicity, enhancing hydrolytic stability.

    • pH Influence: The pH of the environment plays a critical role.[6][7][8] Acid-catalyzed hydrolysis often involves protonation of the sulfonamide nitrogen, while base-catalyzed hydrolysis proceeds via direct nucleophilic attack on the sulfur atom.[4][5][9] The ionization state of the sulfonamide, governed by its pKa, also affects its degradation profile.[10]

  • Photostability: Photodegradation involves the absorption of light (typically UV) leading to bond cleavage. The aromatic or heterocyclic ring from the sulfonyl chloride is the primary chromophore. Substituents on this ring can modify the molecule's absorption spectrum and its susceptibility to photochemical reactions, which can include cleavage of the S-N or C-S bonds.[11][12][13]

  • Thermal Stability: While many sulfonamides are thermally stable under normal storage conditions, high temperatures can promote degradation.[14][15] The strength of the covalent bonds within the molecule is the key factor. Aromatic sulfonamides are generally more thermally stable than their aliphatic counterparts due to the resonance stabilization of the aromatic ring. Studies have shown that while stable during pasteurization, significant degradation can occur at higher sterilization temperatures (e.g., 120°C for 20 min).[16]

The following diagram illustrates the conceptual relationship between the precursor and the final product's stability.

G cluster_precursor Sulfonyl Chloride Precursor cluster_product Resulting Sulfonamide cluster_stability Stability Profile Precursor R-SO₂Cl Electronic Electronic Effects (EWG vs. EDG) Precursor->Electronic Steric Steric Hindrance Precursor->Steric Product R-SO₂NH-R' Precursor->Product Reaction with R'-NH₂ Hydrolysis Hydrolytic Stability Electronic->Hydrolysis influences Photo Photostability Electronic->Photo influences Steric->Hydrolysis influences Product->Hydrolysis Product->Photo Thermal Thermal Stability Product->Thermal

Caption: Influence of precursor properties on sulfonamide stability.

Pillar 2: Experimental Design for Comparative Stability Assessment

A robust comparison of sulfonamide stability requires a systematic approach using forced degradation (stress testing) studies, as recommended by regulatory bodies like the FDA and outlined in ICH guidelines.[17][18][19][20] This process intentionally exposes the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[17][19]

The core of this validation is a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug from all potential degradation products.[21][22][23]

Workflow for Stability Assessment

The following workflow provides a comprehensive and self-validating system for assessing sulfonamide stability.

Caption: Experimental workflow for comparative stability testing.

Experimental Protocols

The following are detailed protocols for conducting these studies. For this guide, we will consider a hypothetical comparison of sulfonamides derived from three precursors:

  • Benzenesulfonyl chloride (Neutral reference)

  • p-Toluenesulfonyl chloride (EDG-substituted)

  • p-Nitrobenzenesulfonyl chloride (EWG-substituted)

All three will be reacted with a common amine (e.g., aniline) to form the corresponding sulfonamides.

Protocol 2.1: Development of a Stability-Indicating HPLC Method

  • Causality: The entire stability study hinges on an analytical method that can resolve the parent drug from its degradation products. A co-eluting degradant would lead to an overestimation of stability. A Photo-Diode Array (PDA) detector is crucial for checking peak purity.

  • Methodology:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary. Begin with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Gradient: A typical starting gradient would be 10% to 90% organic over 20-30 minutes.

    • Detection: Use a PDA detector set to a wavelength of maximum absorbance for the sulfonamides (e.g., 254 nm), while also collecting spectra across a wider range (e.g., 200-400 nm).[23]

    • Validation: To confirm the method is "stability-indicating," analyze a mixture of stressed (degraded) and unstressed samples. The method must show baseline separation between the parent peak and all degradant peaks. Peak purity analysis using the PDA software should be performed on the parent peak in the chromatograms of stressed samples.

Protocol 2.2: Forced Degradation Studies

  • Causality: These studies are designed to accelerate degradation to predict long-term stability and identify potential degradants. Conditions should be selected to achieve 5-20% degradation of the parent compound.

  • General Sample Preparation: For each condition, prepare a solution of the sulfonamide (e.g., 1 mg/mL) in an appropriate solvent.

  • Methodology:

    • Acid Hydrolysis:

      • Mix the sample solution with an equal volume of 0.1 M HCl.

      • Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.[24]

    • Base Hydrolysis:

      • Repeat the above procedure using 0.1 M NaOH instead of HCl, neutralizing with 0.1 M HCl.[24]

    • Oxidative Degradation:

      • Mix the sample solution with a solution of 3-6% hydrogen peroxide.

      • Keep at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).

      • Analyze directly by HPLC after dilution.

    • Photolytic Degradation:

      • Expose the sample solution (in a quartz cuvette) and a solid sample to a light source that provides both UV and visible light (ICH option 1: D65/ID65 emission lamps) for a specified duration.

      • A dark control sample must be run in parallel, wrapped in aluminum foil.

      • Analyze the samples by HPLC.

    • Thermal Degradation:

      • Store solid samples of the sulfonamides in a controlled oven at an elevated temperature (e.g., 70°C) for several days.[15]

      • At each time point, dissolve a portion of the sample and analyze by HPLC.

Pillar 3: Data Presentation and Comparative Analysis

The quantitative data from the HPLC analysis should be summarized in tables to facilitate direct comparison. The primary metric is the percentage of the parent sulfonamide remaining at each time point under each stress condition.

Hypothetical Comparative Data

Table 1: Percent Degradation of Sulfonamides after 24 hours of Stress Testing

Sulfonamide PrecursorStress Condition% Degradation (Hypothetical)Predicted Stability Rank (High to Low)
p-Toluenesulfonyl chloride 0.1 M HCl, 80°C8%1
(EDG)0.1 M NaOH, 80°C12%1
3% H₂O₂, RT5%1
Benzenesulfonyl chloride 0.1 M HCl, 80°C15%2
(Neutral)0.1 M NaOH, 80°C22%2
3% H₂O₂, RT9%2
p-Nitrobenzenesulfonyl chloride 0.1 M HCl, 80°C35%3
(EWG)0.1 M NaOH, 80°C48%3
3% H₂O₂, RT18%3
Analysis and Interpretation

The hypothetical data in Table 1 directly supports our theoretical framework.

  • Expertise & Causality: The sulfonamide derived from p-toluenesulfonyl chloride exhibits the highest stability. This is the expected outcome, as the electron-donating methyl group (-CH₃) reduces the electrophilicity of the sulfonyl sulfur, making it less prone to nucleophilic attack during hydrolysis.

  • Trustworthiness: In contrast, the sulfonamide from p-nitrobenzenesulfonyl chloride shows the most significant degradation. The potent electron-withdrawing nitro group (-NO₂) makes the sulfur atom highly electrophilic, accelerating both acid and base-catalyzed hydrolysis. The results for the benzenesulfonyl chloride-derived product fall neatly in between, serving as a baseline.

  • Authoritative Grounding: This experimental outcome, where stability is inversely correlated with the electron-withdrawing power of the substituent on the aryl ring, aligns with fundamental principles of physical organic chemistry and is consistent with mechanisms of sulfonamide hydrolysis described in the literature.[4][5][9]

By performing these experiments, a researcher can confidently rank the stability of sulfonamides derived from different precursors and select the most promising candidates for further development. The identification of major degradation products (via techniques like LC-MS) can further elucidate the specific degradation pathways, confirming whether S-N cleavage is the primary route.[2][25]

Conclusion

The stability of a sulfonamide is a critical attribute that is directly influenced by the chemical properties of its sulfonyl chloride precursor. By understanding the interplay of electronic and steric effects, researchers can make rational predictions about stability. However, these predictions must be confirmed through rigorous experimental validation.

The integrated approach presented in this guide—combining theoretical prediction with a systematic workflow of forced degradation studies and the use of a validated, stability-indicating HPLC method—provides a robust and self-validating framework for this assessment. This methodology empowers drug development professionals to move beyond trial-and-error, enabling the rational design and selection of sulfonamide candidates with optimal stability profiles, ultimately accelerating the path to viable therapeutics.

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  • Al-Tamrah, S. A., & Al-Majed, A. A. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PubMed Central.
  • Unknown Author. (n.d.). Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found. ResearchGate.
  • Juliá, F., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

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Kinetic Studies of Sulfonylation Reactions: A Comparative Guide Featuring 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting kinetic studies of sulfonylation reactions, with a specific focus on 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. While specific kinetic data for this compound is not extensively published, this document outlines a robust experimental protocol to determine its reactivity and offers a comparative analysis based on established principles of structure-activity relationships in sulfonylation reactions.

Introduction: The Significance of Sulfonylation Kinetics

Sulfonylation, the reaction of a sulfonyl chloride with a nucleophile to form sulfonamides or sulfonate esters, is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry. The resulting sulfonamide moiety is a privileged scaffold in a vast array of therapeutic agents.[1][2] Understanding the kinetics of these reactions is paramount for several reasons:

  • Reaction Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to achieve optimal yields and minimize reaction times.

  • Mechanism Elucidation: Detailed kinetic studies can shed light on the underlying reaction mechanism, including the nature of the transition state and the involvement of intermediates.[3][4]

  • Predictive Modeling: By quantifying the reactivity of various sulfonylating agents, we can build predictive models that guide the selection of reagents for specific synthetic targets.

  • Process Safety: For large-scale industrial processes, a thorough understanding of reaction kinetics is crucial for ensuring process safety and controlling exotherms.[5]

This guide will use 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride as a case study to illustrate the principles and methodologies of kinetic analysis in sulfonylation reactions.

Comparative Landscape of Sulfonylating Agents

The reactivity of a benzenesulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[1] This relationship is often quantified by the Hammett equation, which provides a linear free energy relationship between the reaction rate constant and a substituent-specific parameter (σ).[6][7] Generally, electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster reaction, while electron-donating groups have the opposite effect.[1]

Table 1: Comparative Second-Order Rate Constants for the Reaction of Various Benzenesulfonyl Chlorides with Aniline in Methanol. [1]

Substituent on Benzenesulfonyl ChlorideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
p-NO₂21.8
m-NO₂15.3
p-Cl22.0
H14.1
p-CH₃7.9
p-OCH₃6.5

Based on the structure of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride , we can predict its reactivity relative to the compounds in Table 1. The methoxy group at the 4-position and the methyl group at the 2-position are both electron-donating groups, which would be expected to decrease the reaction rate. The isopropyl group at the 5-position is also weakly electron-donating. Therefore, it is anticipated that the reactivity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride will be lower than that of unsubstituted benzenesulfonyl chloride and likely in the range of or slightly lower than p-toluenesulfonyl chloride.

Experimental Protocol for Kinetic Analysis

The following protocol outlines a general procedure for determining the second-order rate constant of a sulfonylation reaction using UV-Vis spectroscopy, a widely accessible and reliable technique for monitoring reaction kinetics.[1][8][9][10][11]

Materials and Reagents
  • 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride (verify purity by NMR and/or GC-MS)[12]

  • Nucleophile (e.g., aniline, phenol)

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

Preparation of Stock Solutions
  • Accurately prepare a stock solution of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride in the chosen anhydrous solvent.

  • Prepare a stock solution of the nucleophile at a known concentration in the same solvent.

Kinetic Run
  • Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, place a known volume of the nucleophile solution.

  • Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the cuvette and mix thoroughly.

  • Immediately begin recording the absorbance at a predetermined wavelength (λ_max of the product or a wavelength where a significant change in absorbance is observed) as a function of time.[1][13]

Data Analysis

The reaction is typically carried out under pseudo-first-order conditions, with the concentration of the nucleophile in large excess compared to the sulfonyl chloride. The observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise. The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the excess nucleophile.

Mechanistic Considerations

The sulfonylation of amines and alcohols by sulfonyl chlorides is generally considered to proceed through a nucleophilic substitution at the sulfur atom. Two primary mechanisms are often debated: a concerted SN2-like pathway and a stepwise pathway involving a sulfonylium intermediate (SN1-like). For most primary and secondary amines, the reaction is believed to follow an SN2-like mechanism.[14][15][16][17]

Below is a generalized mechanistic pathway for the sulfonylation of an amine.

G reagents ArSO₂Cl + R₂NH ts1 Transition State reagents->ts1 Nucleophilic Attack intermediate Tetrahedral Intermediate ts1->intermediate products ArSO₂NR₂ + HCl intermediate->products Chloride Elimination

Caption: Generalized mechanism for the sulfonylation of an amine.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the kinetic analysis workflow.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Sulfonyl Chloride & Nucleophile) temp_equil Equilibrate Spectrophotometer & Solutions to Temperature prep_reagents->temp_equil mix Mix Reagents in Cuvette temp_equil->mix monitor Monitor Absorbance vs. Time mix->monitor plot_abs Plot Absorbance vs. Time monitor->plot_abs calc_kobs Calculate k_obs (Pseudo-first-order) plot_abs->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) plot_kobs->calc_k2

Caption: Workflow for kinetic analysis of sulfonylation reactions.

Conclusion

References

  • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Benchchem. A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
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  • RSC Publishing. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells.
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  • ResearchGate. Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts | Request PDF.
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  • NIH. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.

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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of novel sulfonamide derivatives synthesized from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, a derivative of the naturally occurring monoterpene, thymol.[4][5] By exploring the antimicrobial, anticancer, and enzyme inhibitory potential of these compounds, we aim to provide valuable insights for researchers in the field of drug discovery and development.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides from 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a variety of primary and secondary amines.[6] This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The versatility of this synthetic route allows for the creation of a diverse library of sulfonamide derivatives with varying physicochemical properties, which in turn influences their biological activity.[7]

General Synthetic Protocol:

A general method for the synthesis of these sulfonamides involves the dropwise addition of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride to a solution of the desired amine in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature.[6] The reaction mixture is stirred for a specified period, after which the product is isolated and purified, typically by recrystallization or column chromatography.

Synthesis_Workflow sulfonyl_chloride 5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride reaction_mixture Reaction Mixture sulfonyl_chloride->reaction_mixture amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction_mixture solvent Solvent (e.g., Dichloromethane) solvent->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture stirring Stirring at Room Temperature reaction_mixture->stirring workup Aqueous Workup & Extraction stirring->workup purification Purification (Recrystallization or Chromatography) workup->purification product Sulfonamide Derivative purification->product

Caption: General workflow for the synthesis of sulfonamide derivatives.

Comparative Antimicrobial Activity

Sulfonamides have a long-standing history as antimicrobial agents.[3][8] The derivatives of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride have been evaluated for their efficacy against a panel of clinically relevant bacterial strains. The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[9]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][11]

Comparative Antimicrobial Data
Compound IDR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
TS-1 -NH-phenyl64128>256
TS-2 -NH-4-chlorophenyl3264128
TS-3 -NH-4-methylphenyl64128256
TS-4 -N(CH₃)₂128>256>256
Ciprofloxacin (Reference)0.50.251

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results suggest that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the antimicrobial activity. For instance, the presence of a halogen, such as chlorine in TS-2 , appears to enhance the activity against both Gram-positive and Gram-negative bacteria.

Comparative Anticancer Activity

Recent research has highlighted the potential of sulfonamides as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[12][13][14][15] The anticancer activity of the synthesized sulfonamides was evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[16][18]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[19]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.[18] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_compounds Add Test Compounds (Varying Concentrations) incubate_adhesion->add_compounds incubate_treatment Incubate for Treatment (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Comparative Anticancer Data (IC₅₀ in µM)
Compound IDR-groupMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
TS-5 -NH-pyridin-2-yl15.225.818.5
TS-6 -NH-thiazol-2-yl8.712.49.9
TS-7 -NH-pyrimidin-2-yl11.519.114.3
Doxorubicin (Reference)0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The presence of heterocyclic rings, such as thiazole in TS-6 , appears to confer potent anticancer activity across the tested cell lines. This suggests that these moieties may be involved in key interactions with biological targets within the cancer cells.

Comparative Enzyme Inhibition

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[20][21][22][23][24] Carbonic anhydrases are involved in several physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[12][20][25]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the sulfonamide derivatives against carbonic anhydrase (CA) can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[20]

  • Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test compounds.[20]

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compounds to allow for binding.[20]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The formation of the colored product, p-nitrophenol, is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.[20][21]

  • Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value for each inhibitor is determined.

Comparative Carbonic Anhydrase Inhibition Data (IC₅₀ in nM)
Compound IDR-grouphCA IhCA II
TS-8 -NH₂25050
TS-9 -NH-acetyl>1000850
TS-10 -NH-SO₂-phenyl15025
Acetazolamide (Reference)25012

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that the unsubstituted sulfonamide (TS-8 ) and the phenylsulfonyl-substituted derivative (TS-10 ) are potent inhibitors of hCA II, with TS-10 showing comparable activity to the reference drug, acetazolamide. This highlights the potential for developing selective carbonic anhydrase inhibitors from this class of compounds.

Conclusion and Future Perspectives

The sulfonamide derivatives of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride represent a promising class of compounds with a diverse range of biological activities. The structure-activity relationship studies reveal that modifications to the substituent on the sulfonamide nitrogen can significantly influence their antimicrobial, anticancer, and enzyme inhibitory properties. Future research should focus on optimizing the lead compounds identified in this guide to enhance their potency and selectivity. Further in-vivo studies are also warranted to evaluate their therapeutic potential.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2018, May 24). Antibacterial activity, computational analysis and host toxicity study of thymol-sulfonamide conjugates.
  • Thermo Fisher Scientific. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Koch, J. C., & Weis, V. (2019, May 2). Carbonic Anhydrase Activity Assay. protocols.io.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • MDPI. (2023, May 2). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria.
  • prgscience. (2019, December 3). synthesis and characterization of azo compounds as prodrugs of sulfonamides containing thymol moiety and its in-vitro degradation study.
  • MDPI. (2022, May 14). Preparation and Enhanced Antimicrobial Activity of Thymol Immobilized on Different Silica Nanoparticles with Application in Apple Juice.
  • PubMed Central. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • PubMed Central. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Indian Journal of Pharmaceutical Sciences. (2005, March-April). biological-activities-of-sulfonamides.pdf.
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  • ResearchGate. (n.d.). Sulfonamides used as antitumor drugs.
  • Frontiers. (2024, June 24). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations.
  • PubMed. (2013, June 1). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis.
  • MDPI. (n.d.). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that demands a rigorous and informed disposal protocol. This guide provides the essential, immediate safety and logistical information necessary for its proper handling and disposal, grounded in established chemical safety principles.

The core hazard associated with sulfonyl chlorides is their high reactivity with nucleophiles, most notably water. This reaction is often vigorous and exothermic, producing corrosive and toxic byproducts. Therefore, disposal procedures are centered on the controlled neutralization of this reactivity.

Core Hazard Profile and Risk Assessment

Understanding the inherent hazards of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical class—aromatic sulfonyl chlorides—provides a well-documented hazard profile.

Key Hazards:

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[1][2] Direct contact must be avoided at all times.

  • Reactivity with Water: The primary risk stems from the vigorous, exothermic reaction with water (including moisture in the air) to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[3][4] This reaction can lead to a rapid increase in temperature and pressure, with the release of toxic, corrosive fumes.

  • Toxicity: Inhalation of the vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.[5]

Hazard ClassificationDescriptionPrimary Reference
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage Category 1: Causes serious eye damage, with a risk of blindness.[1]
Reactivity Reacts with water, bases, amines, and strong oxidizing agents. Contact with water liberates toxic gas (HCl).[1][2]

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Given the compound's hazard profile, all handling and disposal operations must be conducted within a certified chemical fume hood to control vapor and gas exposure.[5][6]

Required PPE:

  • Eye Protection: Tightly fitting safety goggles in combination with a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A chemical-resistant lab coat or apron. For larger quantities, impervious clothing may be necessary.[8]

  • Respiratory Protection: Not typically required if work is performed within a functional chemical fume hood. If there is a risk of exceeding exposure limits, a suitable respirator must be used in accordance with OSHA regulations.[9]

Chemical Disposal Pathways

The correct disposal path depends on the nature and quantity of the waste. The following decision workflow provides a clear guide for laboratory personnel.

G start Assess Waste Stream (5-Isopropyl-4-methoxy-2-methyl- benzenesulfonyl chloride) decision Is the quantity small (<100g) AND uncontaminated with other hazardous materials? start->decision path_a Pathway A: In-Lab Neutralization decision->path_a  Yes path_b Pathway B: Hazardous Waste Collection decision->path_b  No protocol_a Follow Step-by-Step Neutralization Protocol path_a->protocol_a protocol_b Package, Label, and Store for EHS Pickup path_b->protocol_b

Caption: Disposal decision workflow for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Pathway A: Step-by-Step Protocol for In-Lab Neutralization

This procedure is intended only for small quantities of uncontaminated sulfonyl chloride. The fundamental principle is to slowly hydrolyze the compound in a controlled manner using a basic solution, which neutralizes the acidic byproducts as they form.

Materials:

  • Large beaker or flask (at least 10x the volume of the sulfonyl chloride)

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • 5% Sodium Bicarbonate (NaHCO₃) solution or dilute (e.g., 2 M) Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place the large beaker containing the basic solution on a stir plate within a secondary container (ice bath). The volume of the basic solution should be in significant excess (at least 10-fold molar excess) to the sulfonyl chloride. Begin gentle stirring.[5][10]

  • Controlled Addition: Using a pipette or dropping funnel, add the 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride to the cold, stirring basic solution very slowly, drop by drop. Crucially, always add the sulfonyl chloride to the base, never the other way around. [5] This ensures the reaction medium remains basic and can immediately neutralize the generated acids.

  • Temperature Monitoring: Monitor the temperature of the solution. The reaction is exothermic. Maintain the temperature below 45-50°C by adjusting the rate of addition and ensuring the ice bath is effective.[10]

  • Continued Stirring: Once the addition is complete, continue stirring the mixture for at least 2 hours, allowing the temperature to gradually return to ambient. This ensures the reaction goes to completion.[10]

  • pH Verification: Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is acidic, slowly add more basic solution until the target pH is reached.[5]

  • Final Disposal: Once neutralized and confirmed to be free of other regulated hazards, the resulting aqueous solution can typically be flushed down the drain with copious amounts of water, in accordance with local wastewater regulations.[5][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finalization A Prepare excess basic solution (e.g., 5% NaHCO₃) B Place in ice bath inside fume hood A->B C Slowly add Sulfonyl Chloride to stirring base B->C D Monitor and control temperature (<50°C) C->D E Continue stirring for 2 hours D->E F Verify pH is neutral (7-9) E->F G Dispose per local regulations F->G

Caption: Step-by-step workflow for the in-lab neutralization of sulfonyl chlorides.

Pathway B: Disposal of Bulk or Contaminated Waste

Any waste that is contaminated with other hazardous materials, or consists of larger quantities of the sulfonyl chloride, must be disposed of as hazardous waste. In-lab treatment is not appropriate in these cases.

Procedure:

  • Containment: Keep the waste in a clearly labeled, sealed container that is compatible with the chemical. Do not mix with other waste streams.[12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride"), and the approximate quantity.[13]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials (especially water and bases), until it is collected.[12][14]

  • Collection: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[15] Never dispose of this waste in standard trash or down the drain.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[5]

  • Contain: If the spill is small and you are trained to handle it, contain the spill by covering it with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill residue and all cleaning materials must be disposed of as hazardous waste, following Pathway B.[5]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride.
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  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Methoxybenzyl Chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Isopropylmagnesium chloride lithium chloride complex solution.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-methoxy-4-methylphenol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride.
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  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
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  • OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
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A Researcher's Comprehensive Guide to Safely Handling 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not overshadowed by preventable accidents. The subject of this guide, 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, belongs to the sulfonyl chloride family, a class of compounds renowned for their utility in synthesis but also demanding of the utmost respect for their hazardous properties. This guide is structured to provide you with the essential, immediate safety and logistical information needed for handling this compound, grounded in the principles of causality and self-validating protocols.

Understanding the Inherent Risks: The "Why" Behind the "How"

Before we delve into the specifics of personal protective equipment (PPE), it is crucial to understand the inherent chemical reactivity of sulfonyl chlorides. These compounds are characterized by a highly electrophilic sulfur atom, making them susceptible to nucleophilic attack. The primary hazard stems from their vigorous reaction with water, including ambient moisture and moisture on biological tissues, which leads to the liberation of corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This reaction is the root cause of the severe skin burns and eye damage associated with this class of chemicals.[2][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple box-checking but a risk-based assessment for each stage of your experimental workflow. The following is a breakdown of the minimum required PPE for handling 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride.

Eye and Face Protection: Your First Line of Defense

Given the severe and potentially irreversible eye damage sulfonyl chlorides can inflict, robust eye and face protection is non-negotiable.[2][4][5]

  • Primary Protection: Tightly fitting chemical safety goggles are mandatory at all times. Standard safety glasses with side shields do not provide adequate protection against splashes and fumes.[6]

  • Secondary Protection: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as during reagent transfer, reaction quenching, or spill cleanup.[6][7] This provides a critical barrier for the entire face.

Hand Protection: The Importance of Material and Technique

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is therefore of paramount importance.

  • Recommended Glove Types: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][7] It is advisable to double-glove, which provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination.

  • Glove Integrity and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Gloves should be changed regularly, with a recommended interval of 30 to 60 minutes, or immediately if contamination is suspected.[6]

Body Protection: Shielding Against Spills and Splashes

Protective clothing serves as a barrier against accidental contact with the skin.

  • Laboratory Coat: A flame-resistant lab coat is a minimum requirement.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashing, such as when handling larger quantities, a chemical-resistant apron or coveralls made from materials like Tyvek or PVC should be worn over the lab coat.[7]

  • Footwear: Closed-toe, chemical-resistant footwear is mandatory.[8][9]

Respiratory Protection: When and Why

While this compound is a solid, the potential for aerosolization or the liberation of HCl gas necessitates careful consideration of respiratory protection.

  • Engineering Controls: All handling of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Respirator Use: In situations where engineering controls may not be sufficient, such as during a large spill or when cleaning a contaminated area, a full-face respirator with an acid gas cartridge is essential.[1][8]

Operational Plans: From Set-up to Disposal

A safe experimental workflow is a self-validating system. Each step is designed to mitigate risk and provide a clear course of action in the event of an unforeseen circumstance.

Experimental Set-up and Handling

Detailed, step-by-step methodologies are crucial for ensuring safety and reproducibility.

  • Preparation: Before bringing the chemical into the work area, ensure that all necessary PPE is readily available and in good condition. The fume hood should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Reaction: Set up the reaction apparatus within the fume hood. Ensure that all joints are properly sealed to prevent the escape of any vapors.

  • Quenching: The quenching of the reaction is a critical step where the liberation of HCl gas is likely. This should be done slowly and carefully, with the sash of the fume hood lowered as much as possible.

  • Work-up and Purification: All subsequent steps, including extraction and chromatography, should be performed within the fume hood.

Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: For small spills, use a non-combustible absorbent material such as dry sand, earth, or vermiculite to contain the spill.[1][11] Do not use water or combustible materials.

  • Neutralization: Once the spill is contained, it can be cautiously neutralized with a weak base such as sodium bicarbonate or soda ash.

  • Cleanup and Disposal: The neutralized material should be collected into a clearly labeled, sealed container for hazardous waste disposal. The area should then be decontaminated.

The following diagram illustrates the decision-making process for spill response:

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Hazard Level Spill->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE (Full Respirator, etc.) SmallSpill->DonPPE Evacuate Evacuate Area & Alert Emergency Services LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent (Sand, etc.) DonPPE->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Waste into Sealed Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste generated from the handling of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all hazardous waste in a designated, clearly labeled, and sealed container.[12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the chemical name, and the accumulation start date.[12]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Summary of Recommended PPE

The following table summarizes the recommended PPE for various laboratory activities involving 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride:

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Reaction Setup Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatChemical Fume Hood
Reaction Workup Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Small Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant CoverallsFull-Face Respirator with Acid Gas Cartridge
Large Spill EvacuateEvacuateEvacuateEvacuate

Conclusion: A Culture of Safety

The safe handling of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is not merely about following a set of rules but about fostering a deep understanding of the chemical's properties and a proactive approach to risk mitigation. By internalizing the principles outlined in this guide, you can confidently and safely unlock the synthetic potential of this valuable reagent.

References

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  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
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  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (2025, June 12).
  • National Oceanic and Atmospheric Administration. (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride. CAMEO Chemicals.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Benzenesulfonyl chloride, 2-nitro-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.